molecular formula C7H14N2 B178494 (S)-quinuclidin-3-amine CAS No. 120570-05-0

(S)-quinuclidin-3-amine

Cat. No.: B178494
CAS No.: 120570-05-0
M. Wt: 126.2 g/mol
InChI Key: REUAXQZIRFXQML-SSDOTTSWSA-N
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Description

(S)-quinuclidin-3-amine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-azabicyclo[2.2.2]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-9-3-1-6(7)2-4-9/h6-7H,1-5,8H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REUAXQZIRFXQML-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-Quinuclidin-3-amine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

(S)-quinuclidin-3-amine is a pivotal chiral building block in contemporary pharmaceutical synthesis, most notably as a key intermediate in the manufacture of Palonosetron. Palonosetron is a second-generation 5-HT3 receptor antagonist, widely utilized for the prevention of chemotherapy-induced nausea and vomiting (CINV). This technical guide provides an in-depth overview of the chemical properties, experimental protocols for its application in synthesis, and the biological context of its end-product by detailing the 5-HT3 receptor signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

This compound, and its common salt forms, are foundational materials for the synthesis of various bioactive molecules.[1] The dihydrochloride salt, for instance, offers enhanced solubility and stability, which is advantageous for pharmaceutical formulations.[1] Below is a summary of the key quantitative data for this compound and its hydrochloride and dihydrochloride salts.

PropertyThis compoundThis compound hydrochlorideThis compound dihydrochloride
Synonyms (3S)-1-Azabicyclo[2.2.2]octan-3-amine, (S)-3-Amino-1-azabicyclo[2.2.2]octane(S)-3-Aminoquinuclidine hydrochloride(S)-(-)-3-Amino-1-azabicyclo[2.2.2]octane dihydrochloride
CAS Number 120570-05-0137661-30-4119904-90-4
Molecular Formula C₇H₁₄N₂C₇H₁₅ClN₂C₇H₁₆Cl₂N₂
Molecular Weight 126.20 g/mol 162.66 g/mol 199.12 g/mol
Appearance Not specifiedNot specifiedWhite to off-white solid
Purity Not specified95+%98-102% (by titration)
Optical Rotation Not specifiedNot specified[a]D25 = -23.5 to -26.5° (c=1 in water)

Role in Pharmaceutical Synthesis: Palonosetron

This compound is a critical intermediate in the synthesis of Palonosetron, a potent and selective 5-HT3 receptor antagonist.[2][3] The synthesis of Palonosetron hydrochloride from this compound generally involves a three-step process: acylation, reduction, and cyclization.[4][5]

Experimental Protocol: Synthesis of Palonosetron Hydrochloride

The following is a generalized experimental protocol for the synthesis of Palonosetron hydrochloride, based on established methodologies.

Step 1: Acylation of this compound

In this step, this compound is acylated with (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

  • (S)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride, in an organic solvent like toluene. The reaction is typically heated to around 80°C for several hours.

  • This compound is then added to the reaction mixture, and the reaction is continued at the same temperature for a few more hours.

  • The completion of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the product, (S,S)-quinuclidinyl-1,2,3,4-tetrahydronaphthamide, is isolated through extraction and solvent evaporation.

Step 2: Reduction of the Amide

The resulting amide is then reduced to the corresponding amine.

  • (S,S)-quinuclidinyl-1,2,3,4-tetrahydronaphthamide is reacted with a reducing agent, such as sodium borohydride, in the presence of a Lewis acid like boron trifluoride diethyl etherate.

  • This reaction yields (S,S)-1-(methylamino)-1,2,3,4-tetrahydronaphthalene-(S)-quinuclidine.

Step 3: Cyclization and Salt Formation

The final step involves an intramolecular cyclization to form the Palonosetron core, followed by salt formation.

  • The amine from the previous step undergoes cyclization. This can be achieved by reacting with an agent like diphosgene in the presence of boron trifluoride diethyl etherate.

  • The resulting product is then treated with an alkaline solution and water to yield Palonosetron base.

  • Finally, the Palonosetron base is converted to its hydrochloride salt.

Below is a workflow diagram illustrating the synthesis process.

G Experimental Workflow: Synthesis of Palonosetron A This compound C Acylation A->C B (S)-1,2,3,4-tetrahydro-1- naphthalenecarboxylic acid B->C D (S,S)-quinuclidinyl-1,2,3,4- tetrahydronaphthamide C->D E Reduction D->E F (S,S)-1-(methylamino)-1,2,3,4- tetrahydronaphthalene-(S)-quinuclidine E->F G Cyclization & Salt Formation F->G H Palonosetron Hydrochloride G->H

Synthesis of Palonosetron Workflow

Biological Context: 5-HT3 Receptor Signaling Pathway

Palonosetron, the end-product of synthesis using this compound, functions by antagonizing the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily, which is distinct from other serotonin receptors that are G-protein coupled.[6][7] These receptors are permeable to cations such as sodium (Na+), potassium (K+), and calcium (Ca2+).[6]

The activation of 5-HT3 receptors in the central and peripheral nervous systems leads to neuronal depolarization and excitation.[6] The binding of serotonin (5-HT) to the 5-HT3 receptor opens the ion channel, allowing an influx of cations.[8] This influx of positive ions, primarily Na+ and Ca2+, leads to the depolarization of the neuron and the initiation of an action potential.[8]

In the context of emesis (vomiting), the stimulation of 5-HT3 receptors initiates a downstream signaling cascade. The influx of extracellular Ca2+ through the 5-HT3 receptor channel and L-type Ca2+ channels increases the cytoplasmic Ca2+ concentration.[9] This, in turn, can trigger further Ca2+ release from the endoplasmic reticulum stores.[9] The elevated intracellular Ca2+ activates Calmodulin (CaM), which then leads to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII).[9] Subsequently, CaMKII can activate the ERK1/2 signaling pathway, which is implicated in the emetic response.[9] Palonosetron exerts its anti-emetic effect by blocking the initial step of this pathway, the activation of the 5-HT3 receptor by serotonin.

Below is a diagram of the 5-HT3 receptor signaling pathway.

G 5-HT3 Receptor Signaling Pathway in Emesis cluster_cell Neuron cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum R 5-HT3 Receptor Ca_int R->Ca_int influx LCa L-type Ca2+ Channel LCa->Ca_int influx CaM Calmodulin (CaM) CaMKII CaMKII CaM->CaMKII activates ERK ERK1/2 CaMKII->ERK activates Emesis Emetic Response ERK->Emesis RyR Ryanodine Receptors (RyR) RyR->Ca_int release S Serotonin (5-HT) S->R binds Palonosetron Palonosetron Palonosetron->R blocks Ca_ext Ca_ext->R Ca_ext->LCa Ca_int->CaM activates Ca_int->RyR CICR Ca_er Ca_er->RyR

5-HT3 Receptor Signaling Pathway

Conclusion

This compound is a valuable and indispensable chiral intermediate for the synthesis of the important anti-emetic drug, Palonosetron. A thorough understanding of its chemical properties, synthetic applications, and the biological mechanism of its derivatives is crucial for professionals in drug development. The methodologies and pathways detailed in this guide provide a solid foundation for further research and development in this area.

References

Synthesis of (S)-quinuclidin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-quinuclidin-3-amine is a pivotal chiral building block in the synthesis of a variety of pharmaceutical compounds, most notably Palonosetron, a 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1][2] The stereochemistry at the C3 position of the quinuclidine ring is crucial for its biological activity, making enantiomerically pure this compound a highly sought-after intermediate. This guide provides a detailed overview of the primary synthetic pathways to obtain this compound, complete with experimental protocols, quantitative data, and process diagrams.

Core Synthesis Strategies

Two principal strategies have emerged for the efficient synthesis of this compound: the resolution of a racemic mixture and the asymmetric synthesis from a prochiral precursor. Each approach has its own set of advantages and challenges, which will be discussed in detail.

Chiral Resolution of Racemic 3-Aminoquinuclidine

This classical method involves the separation of a racemic mixture of 3-aminoquinuclidine using a chiral resolving agent. The process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Workflow for Chiral Resolution:

racemic_amine Racemic 3-Aminoquinuclidine Dihydrochloride free_base Racemic 3-Aminoquinuclidine (Free Base) racemic_amine->free_base  Base (e.g., NaOH) diastereomeric_salts Diastereomeric Salts ((S)-amine-(+)-acid and (R)-amine-(+)-acid) free_base->diastereomeric_salts  Chiral Acid (e.g., D-(-)-Tartaric Acid) s_salt Insoluble (S)-amine Salt diastereomeric_salts->s_salt  Fractional Crystallization r_salt_solution Soluble (R)-amine Salt (in mother liquor) diastereomeric_salts->r_salt_solution  (remains in solution) s_amine_free This compound (Free Base) s_salt->s_amine_free  Base (e.g., K2CO3) s_amine_hcl This compound Dihydrochloride s_amine_free->s_amine_hcl  HCl

Figure 1: Chiral resolution of racemic 3-aminoquinuclidine.

Quantitative Data for Chiral Resolution:

ParameterValueReference
Starting MaterialRacemic 3-Aminoquinuclidine Dihydrochloride[3]
Resolving AgentD-(-)-Tartaric Acid[3]
Resolution Yield> 40%[3]
Optical Purity (ee)> 98%[3]
Overall Yield> 35%[3]

Experimental Protocol: Chiral Resolution of (±)-3-Aminoquinuclidine

This protocol is adapted from the procedure described in patent CN101613349B.[3]

Step 1: Liberation of the Racemic Free Base

  • To a solution of racemic 3-aminoquinuclidine dihydrochloride in a suitable solvent (e.g., methanol), add an inorganic or organic base (e.g., sodium hydroxide) at a 1:1 molar ratio with the starting material.

  • Stir the mixture at room temperature for 1-2 hours.

  • Filter the reaction mixture to remove the precipitated inorganic salt (e.g., NaCl). The filtrate contains the racemic 3-aminoquinuclidine free base.

Step 2: Formation and Separation of Diastereomeric Salts

  • To the filtrate containing the racemic free base, add a chiral resolving agent, such as D-(-)-tartaric acid, in a 1:1 molar ratio.

  • Stir the mixture at a controlled temperature (e.g., 0-25°C) for 1-5 hours to induce the precipitation of one diastereomeric salt. The (S)-3-aminoquinuclidine-D-tartrate salt is typically the less soluble diastereomer.

  • Filter the precipitate and wash it with a small amount of cold solvent to obtain the crude (S)-3-aminoquinuclidine-D-tartrate salt. The mother liquor, containing the (R)-enantiomer as the tartrate salt, can be processed separately to recover the (R)-amine.

Step 3: Purification of the Diastereomeric Salt

  • Recrystallize the crude (S)-3-aminoquinuclidine-D-tartrate salt from a suitable solvent system (e.g., methanol/water) to enhance its diastereomeric and chemical purity.

Step 4: Liberation of the (S)-Free Base

  • Dissolve the purified (S)-3-aminoquinuclidine-D-tartrate salt in a solvent such as ethanol.

  • Add a base (e.g., potassium carbonate) to adjust the pH to approximately 9.

  • Stir the mixture for about 1 hour. The solid salt will gradually dissolve, and an inorganic salt will precipitate.

  • Filter off the inorganic salt.

  • Concentrate the filtrate under reduced pressure to obtain the this compound free base.

Step 5: Formation of the Dihydrochloride Salt

  • Dissolve the this compound free base in a suitable solvent like methanol.

  • Bubble hydrogen chloride gas through the solution until the pH reaches 1, or add a solution of HCl in a suitable solvent.

  • Stir the mixture at a low temperature (e.g., 0°C) for 1 hour to induce crystallization.

  • Filter the precipitate, wash with a cold solvent, and dry to yield this compound dihydrochloride.

Diastereoselective Reductive Amination of 3-Quinuclidinone

This asymmetric approach involves the reaction of the prochiral ketone, 3-quinuclidinone, with a chiral amine to form a diastereomeric intermediate (an imine or enamine), which is then reduced. The stereochemistry of the final product is directed by the chiral auxiliary, which is subsequently removed.

Workflow for Diastereoselective Reductive Amination:

start 3-Quinuclidinone imine Chiral Imine/Enamine Intermediate start->imine  (R)-(+)-1-Phenylethylamine diastereomer Diastereomeric Amine imine->diastereomer  Reducing Agent (e.g., NaBH4) final_product This compound diastereomer->final_product  Hydrogenolysis (e.g., H2, Pd/C)

Figure 2: Diastereoselective reductive amination of 3-quinuclidinone.

Quantitative Data for Diastereoselective Reductive Amination:

ParameterValueReference
Starting Material3-Quinuclidinone Hydrochloride[3]
Chiral Auxiliary(R)-(+)-1-Phenylethylamine[3]
Reducing AgentSodium Borohydride (NaBH4)[3]
Hydrogenolysis Catalyst10% Palladium on Carbon (Pd/C)[3]
Overall YieldModerate (specifics vary)[3]
Optical Purity (ee)High (specifics vary)[3]

Experimental Protocol: Diastereoselective Reductive Amination

This protocol is a generalized procedure based on established chemical principles for this transformation.[3][4][5]

Step 1: Formation of the Chiral Imine/Enamine Intermediate

  • Combine 3-quinuclidinone (or its hydrochloride salt, which would require prior neutralization) with one equivalent of a chiral amine, such as (R)-(+)-1-phenylethylamine, in a suitable solvent like toluene or methanol.

  • If starting from the hydrochloride salt, a base such as triethylamine may be added to liberate the free ketone.

  • The mixture is typically heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, driving the equilibrium towards the formation of the imine or enamine intermediate. The reaction progress can be monitored by techniques such as TLC or GC-MS.

Step 2: Diastereoselective Reduction

  • After the formation of the intermediate, the reaction mixture is cooled to a suitable temperature (e.g., 0-25°C).

  • A reducing agent, such as sodium borohydride (NaBH4), is added portion-wise. The hydride attacks the less sterically hindered face of the iminium ion, leading to the formation of the desired diastereomer of the N-phenylethyl-3-aminoquinuclidine.

  • The reaction is stirred until the reduction is complete, as monitored by an appropriate analytical technique.

  • The reaction is then quenched, for example, by the careful addition of water or a dilute acid. The product is extracted into an organic solvent.

Step 3: Removal of the Chiral Auxiliary by Hydrogenolysis

  • The crude diastereomeric amine is dissolved in a solvent such as ethanol or acetic acid.

  • A palladium on carbon (Pd/C) catalyst is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (typically at elevated pressure) in a hydrogenation apparatus.

  • The reaction is stirred until the cleavage of the N-benzyl bond is complete.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate, containing the this compound, can then be converted to its dihydrochloride salt as described in Step 5 of the chiral resolution protocol for purification and stabilization.

Conclusion

Both chiral resolution and diastereoselective reductive amination represent viable and effective pathways for the synthesis of the pharmaceutically important intermediate, this compound. The choice of method often depends on factors such as the availability and cost of starting materials and reagents, the desired scale of production, and the required level of enantiopurity. For industrial applications, the development of a catalytic asymmetric synthesis would be a significant advancement, potentially offering a more atom-economical and cost-effective route. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers and professionals working on the synthesis and application of this key chiral building block.

References

The Quinuclidine Core: From Cinchona Bark to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and Historical Background of Quinuclidine Compounds

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a rigid, bicyclic amine, has carved a remarkable path from its natural origins in the bark of the Cinchona tree to its current prominent role in the design of a diverse array of synthetic drugs. This technical guide delves into the discovery and rich history of quinuclidine and its derivatives, exploring the foundational synthetic methodologies that unlocked the potential of this unique pharmacophore. It provides detailed experimental protocols for key historical syntheses, a comprehensive overview of the pharmacological activities that have led to clinically significant therapeutics, and a systematic presentation of quantitative data. Through detailed experimental workflows and signaling pathway visualizations, this guide serves as a comprehensive resource for researchers engaged in the exploration and application of the quinuclidine core in modern drug discovery.

Discovery and Historical Background

The story of quinuclidine is inextricably linked to the history of quinine, the first effective treatment for malaria.

The Cinchona Alkaloids: Nature's Blueprint

The quinuclidine moiety first entered the scientific consciousness through the study of Cinchona alkaloids. For centuries, indigenous populations in the Andean highlands of South America used the bark of the Cinchona tree to treat fevers. Its introduction to Europe in the 17th century revolutionized the treatment of malaria. In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated the active compound, which they named quinine. The complex structure of quinine, featuring the distinctive quinuclidine core, was not fully elucidated until much later, but its profound physiological effects spurred intense scientific interest in its chemical composition and the synthesis of related compounds.

Early Synthetic Efforts and the Birth of a Field

The quest to synthesize quinine, and by extension, to understand and manipulate the quinuclidine core, was a driving force in the development of organic chemistry. One of the earliest, though unsuccessful, attempts at quinine synthesis was by William Henry Perkin in 1856. His endeavor, based on an incorrect hypothesis about quinine's structure, famously led to the synthesis of mauveine, the first synthetic dye, and catalyzed the birth of the synthetic chemical industry.

It was not until the early 20th century that chemists began to successfully tackle the synthesis of the quinuclidine ring system itself. Key early syntheses include:

  • The Löffler-Freytag Reaction: This reaction, a type of Hofmann-Löffler reaction, provided a method for the cyclization of N-haloamines to form pyrrolidines and piperidines, and was adapted for the synthesis of the quinuclidine skeleton.

  • The Meisenheimer Synthesis: Jakob Meisenheimer and his colleagues developed a route to quinuclidine starting from 4-methylpyridine. This multi-step synthesis, though arduous, represented a significant step forward in accessing the basic quinuclidine structure.

  • The Prelog Synthesis: In the 1930s, Vladimir Prelog and his group developed several synthetic routes to quinuclidine and its derivatives, further expanding the accessibility of this important scaffold. One notable method involved the Dieckmann condensation of a piperidine-1,4-dicarboxylate to form 3-quinuclidone, a key intermediate that can be reduced to quinuclidine.

These early synthetic achievements, while often low-yielding and requiring harsh conditions, laid the groundwork for the eventual total synthesis of quinine and the development of a vast array of quinuclidine-based compounds with diverse pharmacological activities. The landmark formal total synthesis of quinine by Robert Burns Woodward and William von Eggers Doering in 1944, which relied on a previously reported partial synthesis from quinotoxine by Paul Rabe and Karl Kindler, was a monumental achievement in organic synthesis and solidified the importance of understanding and constructing the quinuclidine core.

A timeline of these key events is depicted in the diagram below.

G cluster_1800 19th Century cluster_1900 Early 20th Century 1820 1820 Pelletier & Caventou isolate Quinine 1856 1856 Perkin's attempted Quinine synthesis 1820->1856 1909 1909 Löffler & Stietzel report Quinuclidine synthesis 1856->1909 1920 1920 Meisenheimer improves Quinuclidine synthesis 1909->1920 1937 1937 Prelog synthesizes 3-Quinuclidone 1920->1937 1944 1944 Woodward & Doering formal total synthesis of Quinine 1937->1944

Figure 1: Historical timeline of key discoveries and syntheses related to quinuclidine.

Physicochemical Properties

The unique bridged bicyclic structure of quinuclidine imparts it with distinct physicochemical properties that are crucial to its function as a versatile scaffold in drug design.

PropertyValueReference
Molecular Formula C₇H₁₃N--INVALID-LINK--
Molar Mass 111.19 g/mol --INVALID-LINK--
Appearance Colorless to white crystalline solid--INVALID-LINK--
Melting Point 157-160 °C--INVALID-LINK--
Boiling Point 149.5 °C--INVALID-LINK--
pKa (of conjugate acid) ~11.0--INVALID-LINK--
Solubility Soluble in water, alcohol, and ether.--INVALID-LINK--

Experimental Protocols for Key Historical Syntheses

The following sections provide detailed methodologies for some of the seminal syntheses of quinuclidine and its key precursors.

Synthesis of 3-Quinuclidone via Dieckmann Condensation (Adapted from Prelog)

This procedure describes the intramolecular condensation of a piperidine-1,4-dicarboxylate to yield 3-quinuclidone, a crucial intermediate for the synthesis of quinuclidine and its derivatives.[1]

Step 1: Preparation of 1-Carbethoxymethyl-4-carbethoxypiperidine

  • To a solution of ethyl isonipecotate (1 equivalent) in a suitable solvent (e.g., ethanol), add ethyl chloroacetate (1.1 equivalents) and a base such as potassium carbonate (1.5 equivalents).

  • Heat the reaction mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

  • After cooling, filter the reaction mixture to remove inorganic salts.

  • Remove the solvent under reduced pressure to obtain crude 1-carbethoxymethyl-4-carbethoxypiperidine, which can be purified by vacuum distillation.

Step 2: Dieckmann Condensation to form 2-Carbethoxy-3-quinuclidone

  • To a suspension of a strong base such as potassium ethoxide (1.1 equivalents) in an anhydrous, high-boiling solvent like toluene, add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine (1 equivalent) in the same solvent dropwise at reflux temperature under an inert atmosphere (e.g., nitrogen).

  • Continue refluxing for several hours to drive the condensation to completion.

  • Cool the reaction mixture and carefully acidify with a strong acid (e.g., hydrochloric acid) to quench the reaction.

  • Separate the aqueous layer and extract the organic layer with an aqueous acid solution.

  • The combined aqueous layers contain the hydrochloride salt of 2-carbethoxy-3-quinuclidone.

Step 3: Hydrolysis and Decarboxylation to 3-Quinuclidone Hydrochloride

  • Heat the acidic aqueous solution from the previous step at reflux for several hours to effect hydrolysis of the ester and decarboxylation.

  • After cooling, the solution can be concentrated under reduced pressure to yield crude 3-quinuclidone hydrochloride.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

G A Ethyl Isonipecotate B 1-Carbethoxymethyl-4- carbethoxypiperidine A->B Ethyl Chloroacetate, K2CO3 C 2-Carbethoxy-3-quinuclidone B->C KOEt, Toluene (Dieckmann Condensation) D 3-Quinuclidone C->D HCl, H2O, Heat (Hydrolysis & Decarboxylation)

Figure 2: Synthetic workflow for 3-quinuclidone via Dieckmann condensation.
Synthesis of Quinuclidine via Hofmann-Löffler-Freytag Reaction (General Procedure)

This reaction provides a route to form the quinuclidine ring system through the intramolecular cyclization of an N-halo-4-ethylpiperidine.[2][3][4]

Step 1: Preparation of N-Chloro-4-ethylpiperidine

  • Dissolve 4-ethylpiperidine (1 equivalent) in a suitable solvent (e.g., diethyl ether).

  • Add an aqueous solution of sodium hypochlorite (bleach, ~1.1 equivalents) and stir the two-phase mixture vigorously at a low temperature (e.g., 0 °C) for a few hours.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

  • Carefully remove the solvent under reduced pressure at low temperature to yield N-chloro-4-ethylpiperidine. Caution: N-haloamines can be unstable and should be used immediately in the next step.

Step 2: Cyclization to Quinuclidine

  • In a flask equipped with a reflux condenser and a dropping funnel, place concentrated sulfuric acid.

  • Slowly add the N-chloro-4-ethylpiperidine (1 equivalent) to the sulfuric acid with cooling to control the exothermic reaction.

  • Heat the reaction mixture at a specified temperature (e.g., 90-100 °C) for several hours.

  • After cooling, carefully pour the reaction mixture onto ice.

  • Make the solution strongly basic by the addition of a concentrated sodium hydroxide solution.

  • The quinuclidine product can be isolated by steam distillation from the basified mixture.

  • The distillate containing quinuclidine can be neutralized with hydrochloric acid and the water removed under reduced pressure to obtain quinuclidine hydrochloride. The free base can be liberated by treatment with a strong base and extraction into an organic solvent.

G A 4-Ethylpiperidine B N-Chloro-4-ethylpiperidine A->B NaOCl C Quinuclidine B->C H2SO4, Heat (Hofmann-Löffler-Freytag)

Figure 3: Synthetic workflow for quinuclidine via the Hofmann-Löffler-Freytag reaction.

Pharmacological Activity and Biological Significance

The rigid structure of the quinuclidine core makes it an excellent scaffold for positioning functional groups in a precise three-dimensional orientation for interaction with biological targets. This has led to the development of a wide range of quinuclidine-based compounds with significant pharmacological activities.

Interaction with Cholinergic Receptors

A primary area of investigation for quinuclidine derivatives has been their interaction with nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. These receptors are crucial for a wide range of physiological processes in both the central and peripheral nervous systems.

Nicotinic Acetylcholine Receptors (nAChRs): Quinuclidine-based compounds have been developed as potent and selective agonists and antagonists for various nAChR subtypes. For instance, derivatives with specific substitutions have shown high affinity for the α7 and α4β2 nAChR subtypes, which are implicated in cognitive function and neurodegenerative diseases.[5][6]

Muscarinic Acetylcholine Receptors (mAChRs): The quinuclidine ring is a key structural feature in many potent muscarinic receptor antagonists. Quinuclidinyl benzilate (QNB), for example, is a classical high-affinity, non-selective muscarinic antagonist that has been widely used as a research tool.[7][8][9] The development of subtype-selective muscarinic antagonists containing the quinuclidine scaffold is an active area of research for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).

The following tables summarize the binding affinities of selected quinuclidine derivatives for nicotinic and muscarinic receptors.

Table 1: Binding Affinities (Ki) of Quinuclidine Derivatives for Nicotinic Acetylcholine Receptor Subtypes

CompoundnAChR SubtypeKi (nM)Reference
(S)-Quinuclidine Triazole Derivative T1α3β42.25[5]
(R)-Quinuclidine Triazole Derivative T1α722.5[5]
(S)-Quinuclidine Triazole Derivative T2α3β419.5[5]
(R)-Quinuclidine Triazole Derivative T2α7117[5]
PNU-282987α7- (EC50 = 1.5 µM)[10]

Table 2: Binding Affinities (Ki) of Quinuclidine Derivatives for Muscarinic Acetylcholine Receptors

CompoundReceptor SubtypeKi (nM)Reference
(RR)-IQNBM35.3[8]
(SS)-IQNBM384.2[8]
PirenzepineM2500[9]
Quinuclidinyl BenzilateNon-selective~0.06 (Kd)[9]
Antimicrobial Activity

More recently, quinuclidine derivatives have emerged as a promising class of antimicrobial agents. Certain derivatives have demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. One of the identified mechanisms of action is the inhibition of the bacterial cell division protein FtsZ.

The following table presents the minimum inhibitory concentrations (MIC) of selected quinuclidine derivatives against various bacterial strains.

Table 3: Minimum Inhibitory Concentrations (MIC) of Quinuclidine Derivatives Against Various Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
Quinuclidine 1Methicillin-resistant Staphylococcus aureus24[11]
Quinuclidine 1Vancomycin-resistant Enterococcus faecium24[11]
Quaternary quinuclidinium oxime 5Pseudomonas aeruginosa0.25--INVALID-LINK--
Quaternary quinuclidinium oxime 10Pseudomonas aeruginosa0.25--INVALID-LINK--
Quaternary quinuclidinium oxime 10Klebsiella pneumoniae0.50--INVALID-LINK--

Signaling Pathways

The biological effects of quinuclidine-based compounds that target cholinergic receptors are mediated through complex intracellular signaling cascades.

Nicotinic Acetylcholine Receptor Signaling

Nicotinic acetylcholine receptors are ligand-gated ion channels. Upon binding of an agonist, the receptor undergoes a conformational change that opens an intrinsic ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the cell membrane and, in the case of neurons, can trigger an action potential. The increase in intracellular calcium also acts as a second messenger, activating a variety of downstream signaling pathways, including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK), which can modulate gene expression and other cellular processes.

G cluster_membrane Cell Membrane nAChR Nicotinic ACh Receptor (Ligand-Gated Ion Channel) Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx ACh Acetylcholine / Quinuclidine Agonist ACh->nAChR Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal Cell_Response Cellular Response (e.g., Action Potential, Gene Expression) Depolarization->Cell_Response Downstream Activation of Downstream Signaling (e.g., PKC, CaMK) Ca_Signal->Downstream Downstream->Cell_Response

Figure 4: Simplified signaling pathway of nicotinic acetylcholine receptors.
Muscarinic Acetylcholine Receptor Signaling

Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs). There are five subtypes (M1-M5) which couple to different G proteins and initiate distinct signaling cascades. M1, M3, and M5 receptors typically couple to Gq/11, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_membrane Cell Membrane mAChR Muscarinic ACh Receptor (GPCR) G_protein G Protein (Gq/11 or Gi/o) mAChR->G_protein PLC Phospholipase C G_protein->PLC Gq/11 AC Adenylyl Cyclase G_protein->AC Gi/o (inhibition) PIP2 PIP2 cAMP_Decrease Decreased cAMP AC->cAMP_Decrease ACh Acetylcholine / Quinuclidine Ligand ACh->mAChR IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from Intracellular Stores IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cell_Response Cellular Response Ca_Release->Cell_Response PKC_Activation->Cell_Response cAMP_Decrease->Cell_Response

Figure 5: Simplified signaling pathways of muscarinic acetylcholine receptors.

Conclusion

From its origins as a structural component of a natural antimalarial agent to its current status as a privileged scaffold in medicinal chemistry, the quinuclidine core has had a profound impact on the development of synthetic and medicinal chemistry. The early synthetic efforts to construct this unique bicyclic system not only paved the way for the total synthesis of quinine but also provided the chemical community with the tools to explore the vast chemical space around this versatile framework. The rigid nature of the quinuclidine ring continues to make it an attractive building block for the design of potent and selective ligands for a variety of biological targets, ensuring its continued relevance in the ongoing quest for new and improved therapeutics. This guide provides a foundational understanding of the discovery, synthesis, and biological importance of quinuclidine compounds, serving as a valuable resource for researchers in the field.

References

An In-depth Technical Guide on the Mechanism of Action of (S)-Quinuclidin-3-amine and its Derivatives in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of the quinuclidine scaffold, focusing on its most prominent derivative, Palonosetron. Due to the limited direct research on (S)-quinuclidin-3-amine as a standalone agent, this document centers on the well-elucidated biological activity of Palonosetron, a potent and selective 5-HT3 receptor antagonist, for which this compound is a critical synthetic intermediate.

Core Biological Target: The 5-HT3 Receptor

The primary mechanism of action for Palonosetron, and by extension the therapeutic potential of the this compound scaffold in this context, is the antagonism of the 5-hydroxytryptamine-3 (5-HT3) receptor.[1][2][3] The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, belonging to the Cys-loop superfamily.[4][5][6] These receptors are located on neurons in both the central and peripheral nervous systems.[6]

Activation of 5-HT3 receptors by serotonin leads to the rapid opening of a non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[4][5] This influx results in neuronal depolarization and the propagation of an excitatory signal.[5] In the context of emesis (nausea and vomiting), these receptors are found on vagal afferent nerves in the gastrointestinal tract and in key areas of the brainstem, such as the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius.[2][7][8] The release of serotonin from enterochromaffin cells in the gut, often triggered by chemotherapeutic agents, activates these 5-HT3 receptors and initiates the vomiting reflex.[7][9]

Palonosetron acts as a competitive antagonist at this receptor, blocking the binding of serotonin and thereby preventing the downstream signaling cascade that leads to nausea and vomiting.[1][2][7]

Molecular Interactions and Signaling Pathways

Palonosetron exhibits a unique interaction with the 5-HT3 receptor compared to first-generation antagonists. It demonstrates a significantly higher binding affinity and a much longer plasma half-life.[7][9][10][11] Studies have revealed that Palonosetron engages in allosteric binding and positive cooperativity with the 5-HT3 receptor.[10][11][12] This distinct binding mode is thought to contribute to its prolonged inhibition of receptor function.[11][12]

Furthermore, the binding of Palonosetron can trigger the internalization of the 5-HT3 receptor, leading to a sustained dampening of the serotonergic signal.[10][13] It has also been suggested that Palonosetron can inhibit the "cross-talk" between the 5-HT3 and neurokinin 1 (NK1) receptor signaling pathways, which is another important pathway in the emetic reflex.[10][11][13]

The downstream signaling cascade initiated by 5-HT3 receptor activation involves more than just ion influx. The increase in intracellular calcium can activate second messenger systems. For instance, calcium can bind to calmodulin, leading to the activation of Ca2+/calmodulin-dependent kinase II (CaMKII), which in turn can activate the ERK1/2 signaling pathway.[14] By blocking the initial calcium influx, Palonosetron effectively prevents the activation of these subsequent signaling events.[14]

5-HT3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Serotonin Serotonin 5HT3R 5-HT3 Receptor (Ligand-Gated Ion Channel) Serotonin->5HT3R Binds Depolarization Depolarization 5HT3R->Depolarization Na+/Ca2+ Influx CaMKII CaMKII Activation Depolarization->CaMKII ERK ERK1/2 Signaling CaMKII->ERK Emesis Emetic Response ERK->Emesis Palonosetron Palonosetron (this compound derivative) Palonosetron->5HT3R Blocks

Figure 1: Simplified 5-HT3 receptor signaling pathway and the inhibitory action of Palonosetron.

Quantitative Pharmacological Data

The efficacy of Palonosetron is underscored by its potent binding affinity and favorable pharmacokinetic profile.

Table 1: Binding Affinity of Palonosetron for the 5-HT3 Receptor

Compound Receptor Ki (nM) Reference
Palonosetron 5-HT3 0.22 ± 0.07 [15]

| Ondansetron | 5-HT3 | 0.47 ± 0.14 |[15] |

Table 2: Pharmacokinetic Parameters of Palonosetron (Intravenous Administration)

Parameter Value Unit Population Reference
Half-life (t1/2) ~40 hours Healthy Subjects & Cancer Patients [1][11][16]
Volume of Distribution (Vd) ~8.3 ± 2.5 L/kg Healthy Subjects [16]
Total Body Clearance 0.160 ± 0.035 L/h/kg Healthy Subjects [16]
Plasma Protein Binding ~62 % - [1][16]

| Bioavailability (Oral) | 97 | % | Healthy Subjects |[1] |

Table 3: Pharmacokinetic Parameters of Oral Palonosetron in Healthy Chinese Volunteers

Dose Cmax (pg/mL) tmax (h) t1/2 (h) Reference
0.25 mg 673 ± 151 3-5 41.8 ± 9.72 [17]
0.5 mg 1330 ± 258 3-5 44.6 ± 8.59 [17]

| 0.75 mg | 1990 ± 490 | 3-5 | 42.3 ± 8.51 |[17] |

Experimental Protocols

The characterization of compounds like Palonosetron relies on standardized in vitro assays. A key method is the radioligand binding assay, which is used to determine the binding affinity of a test compound for its target receptor.

This protocol outlines a competitive displacement assay to determine the inhibitory constant (Ki) of a test compound.

1. Membrane Preparation:

  • Culture cells stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

  • Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[4]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

  • Resuspend the final pellet in a binding buffer and determine the protein concentration. Store at -80°C.[4]

2. Binding Assay:

  • Pre-soak glass fiber filters (e.g., GF/B or GF/C) in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[4][18]

  • In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Cell membranes, a radiolabeled 5-HT3 antagonist (e.g., [3H]-Granisetron or [3H]-GR65630) at a concentration near its Kd, and binding buffer.[4][19]

    • Non-specific Binding: Same as Total Binding, but with the addition of a high concentration of an unlabeled, known 5-HT3 antagonist to saturate the receptors.[4]

    • Competitive Binding: Same as Total Binding, but with the addition of varying concentrations of the test compound.[4]

  • Incubate the plate for a defined period (e.g., 60 minutes) at room temperature with gentle agitation to reach equilibrium.[4][18]

3. Filtration and Counting:

  • Terminate the reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.[4]

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[4][18]

  • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[4]

4. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis MembranePrep 1. Prepare Membranes with 5-HT3 Receptors Incubation 4. Incubate Membranes with: - Radioligand (Total Binding) - Radioligand + unlabeled ligand (NSB) - Radioligand + Test Compound MembranePrep->Incubation Radioligand 2. Prepare Radioligand ([3H]-Antagonist) Radioligand->Incubation TestCompound 3. Prepare Serial Dilutions of Test Compound TestCompound->Incubation Filtration 5. Rapid Filtration to separate bound/unbound Incubation->Filtration Counting 6. Scintillation Counting to measure radioactivity Filtration->Counting Analysis 7. Data Analysis (Calculate IC50 and Ki) Counting->Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Functional assays are crucial to determine whether a compound acts as an agonist or antagonist. For a ligand-gated ion channel like the 5-HT3 receptor, changes in intracellular calcium can be measured.

  • Cell Preparation: Seed cells expressing 5-HT3 receptors in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., FMP assay dye).[20]

  • Compound Addition: Pre-incubate the cells with the test compound (potential antagonist) or buffer.

  • Agonist Stimulation: Add a 5-HT3 agonist (e.g., serotonin) to stimulate the receptor and induce calcium influx.

  • Fluorescence Measurement: Measure the change in fluorescence using a plate reader. An antagonist will inhibit the fluorescence increase caused by the agonist.[20]

Conclusion

While this compound is primarily recognized as a key building block, its structural core is integral to the potent pharmacological activity of Palonosetron. The mechanism of action of Palonosetron is centered on its high-affinity, long-duration antagonism of the 5-HT3 receptor. Its unique allosteric interactions and ability to induce receptor internalization distinguish it from other antagonists and contribute to its clinical efficacy, particularly in delayed chemotherapy-induced nausea and vomiting. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals involved in the development of drugs targeting the serotonergic system.

References

Spectroscopic Analysis of (S)-quinuclidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: (3S)-1-azabicyclo[2.2.2]octan-3-amine

  • Synonyms: (S)-3-Aminoquinuclidine, (3S)-Aminoquinuclidine

  • CAS Number: 120570-05-0[1]

  • Molecular Formula: C₇H₁₄N₂[1][2]

  • Molecular Weight: 126.20 g/mol [2]

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for (S)-quinuclidin-3-amine. These values are predictions based on the compound's structure and typical ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H3 (CH-NH₂)2.8 - 3.2MultipletThe proton on the carbon bearing the amine group.
H2, H4, H5, H6, H7 (CH₂)1.2 - 2.0MultipletsThe methylene protons of the quinuclidine ring system.
NH₂1.0 - 2.5Broad SingletThe chemical shift can vary depending on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
C3 (CH-NH₂)45 - 55The carbon atom bonded to the amino group.
C2, C4, C5, C6, C720 - 50The remaining carbon atoms of the quinuclidine ring.
Infrared (IR) Spectroscopy

As this compound is a primary aliphatic amine, its IR spectrum is expected to show characteristic absorptions for N-H and C-N bonds.

Table 3: Predicted IR Absorption Frequencies

Functional GroupVibration ModePredicted Absorption Range (cm⁻¹)Intensity
N-HSymmetric & Asymmetric Stretch3250 - 3400Medium (two bands)
C-HStretch2850 - 2960Medium to Strong
N-HBend (Scissoring)1580 - 1650Medium to Strong
C-NStretch1020 - 1250Medium
N-HWag665 - 910Broad, Strong
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (mass-to-charge ratio)Notes
[M]⁺126.12The molecular ion peak corresponding to the exact mass of C₇H₁₄N₂.
[M+H]⁺127.12The protonated molecular ion, commonly observed in techniques like ESI.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer operating at a frequency of 300 MHz or higher.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-100 ppm).

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid):

    • KBr Pellet Method: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Thin Solid Film Method: Dissolve a small amount of the sample in a volatile solvent. Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the pure salt plate.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote ionization).

  • Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI).

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-200).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. The high-resolution mass spectrum can be used to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown sample, leading to the confirmation of this compound.

Spectroscopic_Workflow start Unknown Sample ms Mass Spectrometry (MS) start->ms Determine Molecular Weight ir Infrared (IR) Spectroscopy start->ir Probe Functional Groups nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Analyze Connectivity mol_formula Determine Molecular Formula (e.g., C₇H₁₄N₂) ms->mol_formula func_groups Identify Functional Groups (e.g., Primary Amine) ir->func_groups carbon_skeleton Elucidate Carbon-Hydrogen Framework nmr->carbon_skeleton structure_elucidation Structure Elucidation mol_formula->structure_elucidation func_groups->structure_elucidation carbon_skeleton->structure_elucidation final_id This compound structure_elucidation->final_id Confirmation

Caption: Workflow for Spectroscopic Identification.

References

Technical Guide: Physicochemical Properties and Synthetic Applications of (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Quinuclidin-3-amine, a chiral bicyclic amine, is a crucial building block in the synthesis of various pharmaceutical compounds. Its rigid structure and stereochemistry make it a valuable intermediate in the development of therapeutic agents. This guide provides an in-depth overview of the known physical properties of this compound and its common salt forms. Furthermore, it details a key synthetic application: its use in the multi-step synthesis of Palonosetron, a potent 5-HT3 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.

Physical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound120570-05-0C₇H₁₄N₂126.20Not ReportedNot Reported
This compound Hydrochloride137661-30-4C₇H₁₅ClN₂162.66Not ReportedNot Reported
This compound Dihydrochloride119904-90-4C₇H₁₆Cl₂N₂199.12Not Reported470.4 at 760 mmHg (Predicted)[1]

Experimental Protocols

The determination of melting and boiling points for crystalline solids and liquids, respectively, are fundamental techniques in chemical analysis to assess purity and identity.

General Protocol for Melting Point Determination

The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid state. A sharp melting point range (typically 0.5-1°C) is indicative of a pure substance, while impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or digital equivalent)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystalline sample in a mortar and pestle.

  • Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Measurement: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

General Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire to attach the capillary tube to the thermometer

Procedure:

  • Sample Preparation: Place a small amount of the liquid sample into the small test tube.

  • Assembly: Place the sealed-end-down capillary tube into the test tube containing the liquid. Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. When the heating is stopped, the liquid will begin to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Synthetic Workflow: Synthesis of Palonosetron from this compound

This compound is a key starting material in the synthesis of Palonosetron. The overall process involves three main steps: acylation, reduction, and cyclization.[1]

Palonosetron_Synthesis cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization A This compound C (S,S)-N-(Quinuclidin-3-yl)-1,2,3,4- tetrahydronaphthalene-1-carboxamide A->C B (S)-1,2,3,4-Tetrahydro- 1-naphthalenecarboxylic acid B->C D (S,S)-N-(1,2,3,4-Tetrahydronaphthalen- 1-ylmethyl)quinuclidin-3-amine C->D Reduction (e.g., NaBH4) E Palonosetron D->E Cyclization (e.g., with triphosgene)

Synthetic workflow for Palonosetron.
Detailed Experimental Protocols for Palonosetron Synthesis

The following protocols are representative examples based on published literature and patents.[1] Researchers should consult the primary literature for specific reaction conditions and safety precautions.

Step 1: Acylation of this compound

This step involves the formation of an amide bond between this compound and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.

  • Reactants: this compound, (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid.

  • Reagents: A coupling agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride to activate the carboxylic acid. A base like triethylamine may be used if starting from the hydrochloride salt of the amine.

  • Solvent: An inert solvent such as dichloromethane (DCM) or toluene.

  • Procedure Outline:

    • The carboxylic acid is dissolved in the solvent and the activating agent is added.

    • This compound (as the free base or generated in situ from its salt) is added to the reaction mixture.

    • The reaction is stirred at room temperature or slightly elevated temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

    • Work-up typically involves filtration to remove by-products (e.g., dicyclohexylurea if DCC is used), followed by washing the organic layer with aqueous solutions to remove unreacted starting materials and impurities.

    • The solvent is removed under reduced pressure to yield the crude amide product, which may be purified further by crystallization or chromatography.

Step 2: Reduction of the Amide

The amide formed in the previous step is reduced to the corresponding amine.

  • Reactant: (S,S)-N-(Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide.

  • Reagent: A reducing agent such as sodium borohydride (NaBH₄) in the presence of a Lewis acid like boron trifluoride etherate, or a stronger reducing agent like lithium aluminum hydride (LiAlH₄).

  • Solvent: Anhydrous tetrahydrofuran (THF) or another suitable ether.

  • Procedure Outline:

    • The amide is dissolved in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

    • The reducing agent is added portion-wise at a controlled temperature (often cooled in an ice bath).

    • The reaction is stirred for a period of time at room temperature or reflux until the reaction is complete (monitored by TLC).

    • Careful quenching of the reaction is performed by the slow addition of water or an aqueous base.

    • The product is extracted into an organic solvent.

    • The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is evaporated to give the crude secondary amine.

Step 3: Cyclization to form Palonosetron

The final step involves an intramolecular cyclization to form the tricyclic core of Palonosetron.

  • Reactant: (S,S)-N-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)quinuclidin-3-amine.

  • Reagent: A phosgene equivalent such as triphosgene (bis(trichloromethyl) carbonate).

  • Solvent: An inert solvent like toluene or dichloromethane.

  • Procedure Outline:

    • The secondary amine from the previous step is dissolved in the solvent.

    • The cyclizing agent (e.g., triphosgene) is added, often in the presence of a base.

    • The reaction mixture is heated to reflux for a specified time.

    • After completion, the reaction is cooled and worked up by washing with aqueous solutions to remove excess reagents and by-products.

    • The final product, Palonosetron, can be isolated and purified, often by converting it to its hydrochloride salt to facilitate crystallization and improve stability.

Conclusion

This compound is a fundamentally important chiral building block in medicinal chemistry. While detailed experimental physical properties of the free base are not widely published, data for its salts are available. The synthetic utility of this compound is highlighted by its role in the efficient synthesis of Palonosetron. The provided experimental outlines offer a foundation for researchers working with this versatile intermediate. It is imperative to consult detailed literature and safety data sheets before undertaking any experimental work.

References

Solubility of (S)-quinuclidin-3-amine in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of (S)-quinuclidin-3-amine, a chiral bicyclic amine of significant interest in pharmaceutical research and development. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive overview of its physicochemical properties, predicted solubility in common organic solvents based on its molecular structure, and a detailed experimental protocol for the quantitative determination of its solubility. A logical workflow for solubility assessment is also presented to guide researchers in obtaining precise and reliable data.

Introduction

This compound, a derivative of quinuclidine, is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). Its rigid bicyclic structure and basic amino group make it a key component in compounds targeting a range of biological receptors. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies (such as crystallization), and developing suitable formulations for drug delivery.

This guide aims to provide a foundational understanding of the solubility characteristics of this compound and to equip researchers with the necessary protocols to determine these properties experimentally.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties influence its solubility behavior.

PropertyValueSource
Molecular Formula C₇H₁₄N₂PubChem[1]
Molecular Weight 126.20 g/mol PubChem[1]
Appearance Not specified in literature; likely a solid at room temperature.
pKa (of conjugate acid) The parent compound, quinuclidine, has a pKa of 11.0 for its conjugate acid. The amino group in this compound would also be basic.Wikipedia[2]
XLogP3-AA -0.1PubChem[1]

Note: The dihydrochloride salt of this compound is also commercially available and noted to have improved solubility and stability for formulation purposes[3].

Predicted Solubility Profile

While specific quantitative data is scarce, the solubility of this compound in various organic solvents can be predicted based on its molecular structure, which features both a polar amine group capable of hydrogen bonding and a non-polar bicyclic aliphatic framework.

Table of Predicted Qualitative Solubility:

Solvent ClassCommon ExamplesPredicted Solubility of this compoundRationale
Polar Protic Solvents Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThe amine group can form hydrogen bonds with the solvent's hydroxyl groups. Solubility in water is expected to be moderate due to the non-polar hydrocarbon cage.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneHigh to ModerateThe polarity of these solvents can solvate the polar amine group. DMSO is often a good solvent for amine compounds[4].
Non-Polar Solvents Toluene, Hexane, Diethyl EtherLow to Very LowThe non-polar nature of the bulk of the molecule may allow for some solubility, but the polar amine group will hinder dissolution in highly non-polar solvents.
Chlorinated Solvents Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity and can often dissolve a range of organic compounds.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of a solid organic compound like this compound. This method is based on the isothermal shake-flask method, which is considered the gold standard for determining thermodynamic equilibrium solubility.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, MS)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation is reached.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, with continuous agitation. This ensures that the system reaches thermodynamic equilibrium[5].

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a syringe filter (e.g., 0.45 µm) into a clean vial to remove any undissolved microparticles[5][6].

  • Quantification:

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of a pre-validated analytical method (e.g., HPLC, GC).

    • Analyze the diluted solution to determine the concentration of the dissolved this compound.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the determined concentration and the dilution factor.

    • Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Visualizing the Solubility Assessment Workflow

The following diagram illustrates a logical workflow for assessing the solubility of a chemical compound such as this compound.

G start Start: Define Compound & Solvents prep_compound Prepare Compound (e.g., weigh excess solid) start->prep_compound prep_solvent Prepare Solvents (known volumes) start->prep_solvent mix Mix Compound and Solvent prep_compound->mix prep_solvent->mix equilibrate Equilibrate (e.g., 24-72h at constant T) mix->equilibrate separate Separate Solid & Liquid (Centrifuge/Settle) equilibrate->separate filter Filter Supernatant (e.g., 0.45 µm syringe filter) separate->filter analytical_prep Prepare for Analysis (e.g., Dilution) filter->analytical_prep analyze Analyze Concentration (HPLC, GC, etc.) analytical_prep->analyze calculate Calculate Solubility (g/L, mg/mL, mol/L) analyze->calculate report Report Results calculate->report

Caption: Workflow for experimental solubility determination.

Conclusion

References

(S)-Quinuclidin-3-amine Derivatives: A Technical Guide to their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-quinuclidin-3-amine and its derivatives represent a compelling class of cholinergic modulators with significant therapeutic promise. This technical guide provides an in-depth exploration of their engagement with nicotinic and muscarinic acetylcholine receptors, detailing their potential applications in a range of neurological and non-neurological disorders. The document summarizes key quantitative data on receptor affinity and functional potency, outlines detailed experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound derivatives.

Introduction

The cholinergic system, mediated by acetylcholine (ACh), is a critical neurotransmitter system involved in a vast array of physiological processes in both the central and peripheral nervous systems.[1] Cholinergic signaling is transduced by two main types of receptors: nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels, and muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors.[2][3] Dysregulation of the cholinergic system is implicated in the pathophysiology of numerous disorders, including Alzheimer's disease, schizophrenia, chronic pain, and substance abuse.

The quinuclidine scaffold, a bicyclic amine, has proven to be a valuable pharmacophore for the design of potent and selective cholinergic ligands.[4] In particular, derivatives of this compound have emerged as promising therapeutic candidates due to their ability to modulate both nAChRs and mAChRs.[5][6] This guide provides a detailed overview of the current understanding of these compounds, focusing on their therapeutic applications, mechanisms of action, and the experimental methodologies used to characterize them.

Potential Therapeutic Applications

Derivatives of this compound are being investigated for a variety of therapeutic applications, primarily centered on their ability to modulate cholinergic neurotransmission.

  • Neurodegenerative Disorders: The pro-cognitive effects of cholinergic agonists have positioned this compound derivatives as potential therapeutics for Alzheimer's disease and other dementias characterized by cholinergic deficits.[6][7] By enhancing cholinergic signaling, these compounds may help to improve memory and cognitive function.

  • Schizophrenia: Deficits in nicotinic receptor function, particularly the α7 subtype, are thought to contribute to the cognitive impairments observed in schizophrenia. Selective α7 nAChR agonists derived from the quinuclidine scaffold may offer a novel approach to treating these cognitive symptoms.[5][7]

  • Substance Use Disorders: The role of nicotinic receptors in nicotine addiction is well-established. Partial agonists of nAChRs can reduce the rewarding effects of nicotine while mitigating withdrawal symptoms. Certain quinuclidine-based compounds are being explored for their potential in smoking cessation and other substance use disorders.[8]

  • Chronic Obstructive Pulmonary Disease (COPD): Muscarinic antagonists are a cornerstone of COPD therapy, as they induce bronchodilation. While many this compound derivatives are agonists, the quinuclidine scaffold itself is present in some muscarinic antagonists, highlighting the versatility of this chemical framework in designing respiratory therapeutics.[8]

  • Pain Management: Nicotinic receptors are involved in the modulation of pain pathways. Agonists of certain nAChR subtypes have demonstrated analgesic properties in preclinical models, suggesting a potential role for this compound derivatives in the treatment of chronic pain.

Mechanism of Action: Targeting Cholinergic Receptors

The therapeutic effects of this compound derivatives are primarily mediated through their interaction with nAChRs and mAChRs.

Nicotinic Acetylcholine Receptors (nAChRs)

nAChRs are pentameric ligand-gated ion channels that are permeable to cations, including Na+ and Ca2+.[3] They are classified into muscle-type and neuronal-type receptors, with the latter being widely distributed throughout the central nervous system.[9] Neuronal nAChRs are assembled from a variety of α (α2-α10) and β (β2-β4) subunits, leading to a diversity of receptor subtypes with distinct pharmacological and physiological properties.[9]

This compound derivatives have been shown to act as agonists at several nAChR subtypes, including the α7 and α3β4 receptors.[5][10] Activation of these receptors leads to depolarization of the neuronal membrane and an influx of calcium, which can trigger a cascade of downstream signaling events.

Muscarinic Acetylcholine Receptors (mAChRs)

mAChRs are G-protein coupled receptors that are divided into five subtypes (M1-M5).[2] These receptors are involved in a wide range of physiological functions, including learning and memory, smooth muscle contraction, and glandular secretion.[11] The M1, M3, and M5 subtypes are coupled to Gq/11 proteins, which activate phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][12] The M2 and M4 subtypes are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[2]

Several this compound derivatives have been identified as agonists at various mAChR subtypes.[6][13] Their ability to modulate these receptors contributes to their potential therapeutic effects in conditions such as Alzheimer's disease and COPD.

Quantitative Data on Receptor Binding and Function

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50) of representative this compound derivatives at nicotinic and muscarinic acetylcholine receptors.

Table 1: Binding Affinities (Ki) of this compound Derivatives at Muscarinic Receptors

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
(±)-Quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate2.0132.62.21.8[8][14]
(±)-Quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate-----[8]

Note: A potent analog from the same scaffold, (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate, exhibited 17-fold selectivity at M3 over M2 mAChRs.[8]

Table 2: Functional Potency (EC50) of Quinuclidine Derivatives at Nicotinic Receptors

CompoundReceptor SubtypeEC50 (µM)Reference
Arylidene derivative of N-methyl quinuclidineα7 nAChR1.5[5]
N-methyl quinuclidineα7 nAChR40[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound derivatives.

Radioligand Binding Assay for Muscarinic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic acetylcholine receptors using [3H]N-methylscopolamine ([3H]NMS) as the radioligand.[11][15]

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., from CHO cells).

  • [3H]N-methylscopolamine ([3H]NMS).

  • Test compounds this compound derivatives.

  • Atropine (for non-specific binding determination).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the binding buffer.

  • In a 96-well microplate, add the following to each well:

    • Binding buffer.

    • Cell membranes (typically 10-50 µg of protein per well).

    • [3H]NMS at a concentration near its Kd value.

    • Test compound at various concentrations or buffer for total binding.

    • A saturating concentration of atropine (e.g., 1 µM) for non-specific binding.

  • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Quantify the radioactivity bound to the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Assay for Nicotinic Receptors

This protocol outlines the use of the two-electrode voltage clamp technique to measure the functional activity of this compound derivatives at ligand-gated ion channels, such as α7 nAChRs, expressed in Xenopus laevis oocytes.[16][17][18]

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the nAChR subunits of interest.

  • Test compounds this compound derivatives).

  • Acetylcholine (ACh) as a reference agonist.

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5).

  • Two-electrode voltage clamp amplifier and data acquisition system.

  • Microelectrode puller and glass capillaries.

  • 3 M KCl for filling microelectrodes.

Procedure:

  • Inject the cRNA encoding the nAChR subunits into prepared Xenopus oocytes.

  • Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the membrane potential of the oocyte at a holding potential (e.g., -70 mV).

  • Apply the test compound at various concentrations to the oocyte via the perfusion system.

  • Record the inward current elicited by the activation of the nAChRs.

  • Wash the oocyte with the recording solution between applications to allow for receptor recovery.

  • Construct a concentration-response curve by plotting the peak current amplitude against the logarithm of the agonist concentration.

  • Determine the EC50 and maximum response (Imax) by fitting the concentration-response data to a sigmoidal dose-response equation.

Phosphoinositide Hydrolysis Assay for Muscarinic M3 Receptors

This assay measures the accumulation of inositol phosphates in response to the activation of Gq-coupled receptors, such as the M3 mAChR, by this compound derivatives.[19][20]

Materials:

  • Cells expressing the human M3 muscarinic receptor.

  • [3H]myo-inositol.

  • Culture medium.

  • Assay medium (e.g., HBSS with 10 mM LiCl).

  • Test compounds (this compound derivatives).

  • Carbachol as a reference agonist.

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Seed the cells in multi-well plates and allow them to attach overnight.

  • Label the cells by incubating them with [3H]myo-inositol in the culture medium for 24-48 hours.

  • Wash the cells with assay medium to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells with assay medium containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

  • Add the test compounds at various concentrations to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a stop solution (e.g., ice-cold perchloric acid).

  • Neutralize the cell extracts.

  • Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography with Dowex resin.

  • Elute the inositol phosphates from the resin.

  • Quantify the radioactivity of the eluates using a liquid scintillation counter.

  • Construct a concentration-response curve and determine the EC50 and maximum response for the test compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound derivatives and the workflows of the experimental protocols described above.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Derivative nAChR nAChR Ligand->nAChR Na_channel Na+ Influx nAChR->Na_channel Ca_channel Ca2+ Influx nAChR->Ca_channel Depolarization Membrane Depolarization Na_channel->Depolarization Ca_downstream Ca2+-dependent Signaling Ca_channel->Ca_downstream Response Cellular Response (e.g., Neurotransmitter Release) Depolarization->Response Ca_downstream->Response

Caption: Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway.

mAChR_Gq_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand This compound Derivative mAChR M1/M3/M5 mAChR Ligand->mAChR Gq Gq mAChR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC PKC DAG->PKC Ca_release Ca2+ Release ER->Ca_release Ca_release->PKC Response Cellular Response PKC->Response

Caption: Muscarinic Gq-Coupled Signaling Pathway.

Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - Cell Membranes - [3H]NMS - Test Compound Dilutions - Buffers start->prep_reagents incubation Incubate: Membranes + [3H]NMS + Test Compound prep_reagents->incubation filtration Rapid Filtration (Separates Bound from Free) incubation->filtration quantification Scintillation Counting (Quantify Bound Radioactivity) filtration->quantification analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki quantification->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

Conclusion

This compound derivatives represent a promising class of compounds with the potential to address significant unmet medical needs in a variety of therapeutic areas. Their ability to modulate both nicotinic and muscarinic acetylcholine receptors provides a versatile platform for the development of novel drugs targeting the cholinergic system. Further research into the structure-activity relationships, selectivity profiles, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This technical guide serves as a foundational resource to aid in these ongoing research and development efforts.

References

A Technical Guide to (S)-Quinuclidin-3-amine Analogs and Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-quinuclidin-3-amine, a chiral bicyclic amine, serves as a versatile scaffold in medicinal chemistry due to its rigid structure and basic nitrogen atom, which allow for specific interactions with various biological targets. Its derivatives have shown significant therapeutic potential across a range of disease areas, including as antiemetics, in the management of neurodegenerative disorders, and as antimicrobial agents. This technical guide provides an in-depth overview of the structural analogs and derivatives of this compound, focusing on their synthesis, structure-activity relationships (SAR), and the signaling pathways they modulate.

Data Presentation: Structure-Activity Relationships

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinuclidine ring and the amino group. The following tables summarize quantitative data for various analogs, highlighting key SAR trends.

Table 1: Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor Ligands

Derivatives based on a quinoxaline scaffold linked to a basic amine, such as a derivative of this compound, have been explored as potent 5-HT3 receptor antagonists. The 5-HT3 receptor exists as a homomeric (5-HT3A) and a heteromeric (5-HT3AB) complex. Subtle structural modifications can significantly impact affinity and selectivity for these subtypes.

Compound IDR1R25-HT3A pKi5-HT3AB pKiSelectivity (A vs. AB)
1 ClH7.59.483-fold for AB
2 OHH8.28.52-fold for AB
3 NH2H8.67.511-fold for A
4 HH7.38.28.3-fold for AB

Data adapted from a study on quinoxaline-based 5-HT3 receptor ligands. The core scaffold is 2-R1-3-(4-methylpiperazin-1-yl)quinoxaline. While not direct this compound derivatives, this table illustrates the SAR principles applicable to ligands targeting the 5-HT3 receptor, a key target for quinuclidine derivatives like palonosetron.

Table 2: M1 Muscarinic Acetylcholine Receptor (mAChR) Antagonists

Quinuclidine-based structures are also prominent in the design of muscarinic receptor ligands. The following data for a series of M1 mAChR antagonists demonstrate the impact of substitutions on potency and selectivity.

Compound IDR GrouprM1 IC50 (µM)Selectivity vs. rM2-rM5
5a n-propyl>100-
5b cyclohexyl4.6>32-fold
5c phenyl0.441>340-fold
5d 4-fluorophenyl0.783>128-fold

Data adapted from a study on selective M1 mAChR antagonists. The core is a substituted piperidine, a structure related to the quinuclidine scaffold, illustrating SAR for this target class.

Experimental Protocols

Detailed methodologies for the synthesis of key quinuclidine derivatives are essential for researchers in this field. Below are representative experimental protocols.

Protocol 1: Synthesis of Racemic 3-Quinuclidinol

This protocol outlines a common method for the synthesis of 3-quinuclidinol, a precursor for many quinuclidine derivatives.

Step 1: Preparation of 3-Quinuclidinone

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol) in toluene (10 ml) is added dropwise to a solution of potassium tertiary butoxide (14.0 g, 0.125 mol) in toluene (50 ml) and THF (5 ml) at reflux over 3 hours.[1]

  • The mixture is stirred at reflux for an additional 3 hours.[1]

  • Dilute sulfuric acid (13 ml in 40 ml water) is added dropwise to the reaction mass at 50°C and stirred for 1 hour.[1]

  • The aqueous layer is collected, heated to reflux, and maintained for 6 hours.[1]

  • The pH of the mixture is adjusted to 10.5 with a 50% sodium hydroxide solution at room temperature and stirred for 1 hour to yield 3-quinuclidinone.[1]

Step 2: Reduction to RS-3-Quinuclidinol

  • To a solution of 3-quinuclidinone (10.0 g, 0.08 mol) in water (30 ml) at 30-35°C, sodium borohydride (1.5 g, 0.04 mol) is added in portions over 1 hour.[1]

  • The reaction mixture is stirred for 4 hours at 30-35°C, with completion monitored by gas chromatography (GC).[1]

  • The reaction mass is extracted with chloroform (3 x 50 ml).[1]

  • The combined organic layers are dried over sodium sulfate and the solvent is distilled off under reduced pressure to give crude RS-3-quinuclidinol.[1]

  • The crude product is purified by recrystallization from acetone to yield a white crystalline solid.[1]

Protocol 2: Synthesis of Varenicline (Illustrative Steps)

Varenicline, a partial agonist at α4β2 nicotinic acetylcholine receptors, contains a complex tetracyclic structure. Its synthesis is a multi-step process.

Step 1: Dihydroxylation of the Olefin Intermediate

  • To a solution of the olefin intermediate in an acetone:water mixture at room temperature, add a catalytic amount of osmium tetroxide in the presence of N-methylmorpholine N-oxide (NMO).[2]

  • Stir the reaction mixture until the dihydroxylation is complete, as monitored by TLC or LC-MS.

  • Work up the reaction to isolate the diol product.[2]

Step 2: Oxidative Cleavage and Reductive Amination

  • The diol is subjected to oxidative cleavage using an oxidizing agent like sodium periodate in a biphasic mixture of water and an organic solvent (e.g., DCE) at a controlled temperature (e.g., 10°C) to form a di-aldehyde.[2]

  • The resulting di-aldehyde is immediately reacted with a primary amine (e.g., benzylamine) in the presence of a reducing agent such as sodium triacetoxyborohydride to yield the corresponding amine.[2]

Step 3: Deprotection and Cyclization

  • The protecting group on the amine (e.g., benzyl group) is removed, typically by catalytic hydrogenation.[2]

  • The resulting diamine is then cyclized with a suitable reagent, such as glyoxal, to form the pyrazine ring of the varenicline core.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives requires knowledge of the signaling pathways they modulate. The following diagrams, generated using Graphviz, illustrate these pathways and a representative experimental workflow.

G Ligand 5-HT3 Antagonist (this compound derivative) Receptor 5-HT3 Receptor (Ligand-gated ion channel) Ligand->Receptor Binds to Na_Ca_Influx Na+ / Ca2+ Influx Blocked Receptor->Na_Ca_Influx Prevents opening Depolarization Neuronal Depolarization Inhibited Na_Ca_Influx->Depolarization Signal Signal Transduction Blocked Depolarization->Signal Vomiting_Reflex Vomiting Reflex Suppressed Signal->Vomiting_Reflex

Figure 1: 5-HT3 Receptor Antagonist Signaling Pathway.

G Agonist Muscarinic Agonist (Quinuclidine derivative) M1_Receptor M1 Muscarinic Receptor (GPCR) Agonist->M1_Receptor Binds to Gq_Protein Gq Protein Activation M1_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., neuronal excitation) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Figure 2: M1 Muscarinic Receptor Agonist Signaling Pathway.

G Start Starting Materials (e.g., Substituted Piperidine) Reaction1 Reaction 1: Dieckmann Condensation Start->Reaction1 Intermediate1 Intermediate: 3-Quinuclidinone Reaction1->Intermediate1 Reaction2 Reaction 2: Reduction Intermediate1->Reaction2 Intermediate2 Intermediate: 3-Quinuclidinol Reaction2->Intermediate2 Reaction3 Reaction 3: Functionalization (e.g., Amination, Etherification) Intermediate2->Reaction3 Purification Purification (e.g., Chromatography, Recrystallization) Reaction3->Purification Final_Product Final Product: This compound Derivative Purification->Final_Product

References

A Technical Guide to (S)-Quinuclidin-3-amine: Sourcing and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Quinuclidin-3-amine, a chiral bicyclic amine, is a critical building block in contemporary pharmaceutical research and development. Its rigid structure and stereospecificity make it an invaluable starting material for the synthesis of a range of therapeutic agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of the commercial sourcing of this compound, primarily available as its dihydrochloride salt, and delves into its application in the synthesis of key pharmaceutical compounds. Detailed experimental protocols, where publicly available, are provided, alongside an examination of the signaling pathways modulated by derivative compounds.

Commercial Availability and Purchasing of this compound Dihydrochloride

This compound is predominantly supplied commercially as its dihydrochloride salt (CAS No. 119904-90-4) to enhance stability and solubility. A variety of chemical suppliers offer this compound in research-grade purities, typically ≥97%. For researchers and drug development professionals, sourcing this key intermediate involves identifying reliable suppliers that can provide consistent quality and scale-up capabilities. Below is a summary of representative commercial suppliers and purchasing information.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich (S)-(−)-3-Aminoquinuclidine dihydrochloride119904-90-498%1 g, 5 g
MedChemExpress This compound dihydrochloride119904-90-4>98%50 mg, 100 mg, 250 mg, 1 g
Santa Cruz Biotechnology (S)-(-)-3-Aminoquinuclidine dihydrochloride119904-90-4-Inquire
Synthonix This compound dihydrochloride119904-90-497%250 mg, 1 g, 5 g, 10 g, 25 g
TargetMol This compound (dihydrochloride)119904-90-4>98%50 mg, 100 mg, 250 mg
Chem-Impex International (S)-(-)-3-Aminoquinuclidine dihydrochloride119904-90-498-102%1 g, 5 g, 25 g

Note: Pricing is subject to change and is often available upon inquiry from the respective suppliers. Bulk quantities for process development and manufacturing are typically available by custom request.

Applications in Pharmaceutical Synthesis

The unique stereochemistry and rigid bicyclic structure of this compound make it a sought-after chiral building block in medicinal chemistry. Its primary applications lie in the synthesis of compounds targeting neurological disorders, pain management, and cognitive enhancement.

Synthesis of Palonosetron

This compound is a key intermediate in the synthesis of Palonosetron, a potent 5-HT3 antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] The synthesis generally involves a three-step process from (S)-3-aminoquinuclidine.[2][3]

Palonosetron_Synthesis SQA This compound Acylation Acylation SQA->Acylation STNA (S)-1,2,3,4-tetrahydro- 1-naphthalenecarboxylic acid STNA->Acylation Reduction Reduction Acylation->Reduction Cyclization Cyclization Reduction->Cyclization Palonosetron Palonosetron Cyclization->Palonosetron

Synthetic workflow for Palonosetron.
Precursor for Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound serves as a scaffold for the development of ligands targeting nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α7 subtypes. These receptors are implicated in a variety of neurological processes, and their modulation is a key strategy in the treatment of nicotine addiction, Alzheimer's disease, and other cognitive disorders.[4][5] Varenicline, a partial agonist of the α4β2 nAChR used for smoking cessation, is a prominent example of a therapeutic agent whose analogues can be synthesized using this chiral amine.[4]

Experimental Protocols

Detailed, reproducible experimental protocols are crucial for research and development. Below are outlines of synthetic procedures utilizing this compound dihydrochloride.

General Procedure for the Synthesis of Palonosetron Hydrochloride

The synthesis of Palonosetron from (S)-3-aminoquinuclidine generally follows a three-step sequence as outlined in various patents and publications.[2][6]

  • Acylation: (S)-3-aminoquinuclidine is acylated with a derivative of (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. This step typically involves the activation of the carboxylic acid, for example, by conversion to its acid chloride with thionyl chloride, followed by reaction with the amine in an appropriate solvent like toluene.[6]

  • Reduction: The resulting amide is then reduced. A common method involves the use of a reducing agent such as sodium borohydride in the presence of a Lewis acid like boron trifluoride etherate in a solvent like tetrahydrofuran (THF).[6]

  • Cyclization and Salt Formation: The final step involves an intramolecular cyclization to form the tetracyclic core of Palonosetron. This can be achieved using reagents like diphosgene or triphosgene.[6] The final product is then typically converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent, followed by recrystallization to yield the pure active pharmaceutical ingredient.

Synthesis of a Thiourea Organocatalyst

(S)-3-aminoquinuclidine dihydrochloride can be used to synthesize chiral thiourea organocatalysts, which are valuable in asymmetric synthesis. The following is a general protocol based on published literature.[7]

  • Free Base Generation: (S)-3-aminoquinuclidine dihydrochloride is treated with a base (e.g., sodium hydroxide) in an aqueous solution to generate the free amine. The free amine is then extracted into an organic solvent.

  • Thiourea Formation: The solution of the free amine is then reacted with an isothiocyanate derivative (e.g., 3,5-bis(trifluoromethyl)phenyl isothiocyanate) in a suitable solvent like dichloromethane at room temperature.

  • Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the resulting thiourea catalyst is purified, typically by flash chromatography.

Signaling Pathways of nAChR-Targeting Derivatives

Compounds synthesized from this compound often target nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. Activation of these receptors, particularly the α4β2 and α7 subtypes, initiates a cascade of downstream signaling events.

α4β2 nAChR Signaling

Activation of α4β2 nAChRs, the primary targets for nicotine addiction, leads to the opening of the ion channel and an influx of cations, primarily Na+ and Ca2+.[8][9] This depolarization can lead to the release of various neurotransmitters, most notably dopamine in the mesolimbic pathway, which is associated with the rewarding effects of nicotine.[10] Partial agonists, such as varenicline, modulate this pathway by providing a moderate level of receptor stimulation while also blocking the binding of nicotine.[11]

a4b2_signaling Ligand Varenicline Analogue (this compound derived) nAChR α4β2 nAChR Ligand->nAChR Partial Agonist Binding Ion_Channel Ion Channel Opening nAChR->Ion_Channel Cation_Influx Na+ / Ca2+ Influx Ion_Channel->Cation_Influx Depolarization Neuronal Depolarization Cation_Influx->Depolarization Dopamine_Release Dopamine Release (Mesolimbic Pathway) Depolarization->Dopamine_Release Reward_Modulation Modulation of Reward & Addiction Dopamine_Release->Reward_Modulation

α4β2 nAChR signaling pathway.
α7 nAChR Signaling

The α7 nAChR is highly permeable to calcium ions.[12] Its activation leads to a significant influx of Ca2+, which acts as a second messenger to trigger multiple downstream signaling cascades. These pathways include the PI3K/Akt pathway, which is involved in promoting cell survival and neuroprotection, and the JAK2/STAT3 pathway, which plays a role in modulating inflammatory responses.[13][14] The activation of α7 nAChRs has been shown to have anti-inflammatory and neuroprotective effects.[1][12]

a7_signaling Ligand α7 Agonist (this compound derived) a7nAChR α7 nAChR Ligand->a7nAChR Agonist Binding Ca_Influx High Ca2+ Influx a7nAChR->Ca_Influx PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt JAK2_STAT3 JAK2/STAT3 Pathway Ca_Influx->JAK2_STAT3 Neuroprotection Neuroprotection & Cell Survival PI3K_Akt->Neuroprotection Anti_Inflammation Anti-inflammatory Response JAK2_STAT3->Anti_Inflammation

α7 nAChR signaling pathways.

Conclusion

This compound is a cornerstone chiral building block for the synthesis of complex, biologically active molecules. Its commercial availability in high purity as the dihydrochloride salt facilitates its use in both academic research and industrial drug development. The ability to leverage its rigid, stereodefined structure has led to the successful development of important therapeutics, particularly those modulating nicotinic acetylcholine receptors. A thorough understanding of its sourcing, synthetic applications, and the biological pathways of its derivatives is essential for any researcher or scientist working in the field of modern drug discovery.

References

Methodological & Application

Application Notes and Protocols: (S)-Quinuclidin-3-amine as a Chiral Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-quinuclidin-3-amine, a rigid bicyclic chiral amine, serves as a valuable building block in the field of asymmetric synthesis. While direct applications of this compound as a primary organocatalyst are not extensively documented in peer-reviewed literature, its true potential is realized when it is incorporated as a chiral scaffold into more complex, bifunctional catalysts. Its rigid structure provides a well-defined stereochemical environment, making it an attractive starting material for catalyst design.

This document provides detailed application notes and protocols for a bifunctional thiourea organocatalyst derived from (-)-(S)-3-aminoquinuclidine. This catalyst has been explored in asymmetric Michael additions and Friedel-Crafts alkylations. Although the reported yields and enantioselectivities were modest, these studies provide a foundational methodology for the application of this compound-based catalysts and offer a basis for further optimization and development.[1]

Catalyst Synthesis

The primary application of this compound in this context is as a precursor to a bifunctional thiourea catalyst. The synthesis involves the reaction of enantiopure (-)-(S)-3-aminoquinuclidine dihydrochloride with an isothiocyanate to yield the desired chiral thiourea derivative.[1]

Catalyst_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product S_amine This compound dihydrochloride Reaction Reaction in Acetonitrile (MeCN) with Triethylamine (Et3N) S_amine->Reaction Isothiocyanate 3,5-Bis(trifluoromethyl)phenyl isothiocyanate Isothiocyanate->Reaction Thiourea_Catalyst Bifunctional Thiourea Organocatalyst Reaction->Thiourea_Catalyst Quantitative Yield

Caption: Synthesis of the bifunctional thiourea organocatalyst.

Experimental Protocol: Synthesis of N-(3,5-bis(trifluoromethyl)phenyl)-N'-((S)-1-azabicyclo[2.2.2]octan-3-yl)thiourea

Materials:

  • (-)-(S)-3-aminoquinuclidine dihydrochloride

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine (Et3N)

  • Acetonitrile (MeCN), anhydrous

Procedure: [1]

  • To a solution of (-)-(S)-3-aminoquinuclidine dihydrochloride (1 equivalent) in anhydrous acetonitrile, add triethylamine (2.2 equivalents).

  • Stir the mixture at room temperature for a designated period to ensure the formation of the free base.

  • Add a solution of 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to afford the desired thiourea catalyst in quantitative yield.

Applications in Asymmetric Catalysis

The synthesized bifunctional thiourea catalyst has been evaluated in several carbon-carbon bond-forming reactions. The quinuclidine moiety acts as a Brønsted base to activate the nucleophile, while the thiourea group activates the electrophile via hydrogen bonding.

Asymmetric Friedel-Crafts Alkylation of Indole

The catalyst was tested in the reaction between indole and trans-β-nitrostyrene.[1]

Quantitative Data Summary

EntrySubstrate 1Substrate 2Catalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1Indoletrans-β-Nitrostyrene10TolueneRoom Temp2115
2Indoletrans-β-Nitrostyrene10CH2Cl2Room Temp2018
3Indoletrans-β-Nitrostyrene10THFRoom Temp1510

Data extracted from Rolava, E., & Turks, M. (2015). Synthesis and Applications of (-)-(S)-3-Amino-quinuclidine-Derived Thiourea.[1]

Asymmetric Michael Addition to trans-β-Nitrostyrene

The catalyst was also employed in the Michael addition of diethyl malonate to trans-β-nitrostyrene.[1]

Quantitative Data Summary

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventTemperature (°C)Conversion (%)ee (%)
1Diethyl Malonatetrans-β-Nitrostyrene10TolueneRoom Temp1723 (S)

Data extracted from Rolava, E., & Turks, M. (2015). Synthesis and Applications of (-)-(S)-3-Amino-quinuclidine-Derived Thiourea.[1]

Detailed Experimental Protocols

Experimental_Workflow Start Start: Prepare Reactants Mixing Mix Substrates, Catalyst, and Additives in Solvent Start->Mixing Reaction_Step Stir at Specified Temperature and Time Mixing->Reaction_Step Monitoring Monitor Reaction by TLC/GC-MS Reaction_Step->Monitoring Workup Reaction Quenching and Extraction Monitoring->Workup Upon Completion Purification Purify Product by Column Chromatography Workup->Purification Analysis Analyze Product: Yield, ee% (Chiral HPLC/GC) Purification->Analysis End End Analysis->End

Caption: General workflow for the asymmetric catalysis experiments.

Protocol: Asymmetric Friedel-Crafts Alkylation

Materials: [1]

  • Indole

  • trans-β-Nitrostyrene

  • N-(3,5-bis(trifluoromethyl)phenyl)-N'-((S)-1-azabicyclo[2.2.2]octan-3-yl)thiourea (Catalyst)

  • Anhydrous solvent (e.g., Toluene, CH2Cl2)

Procedure:

  • In a dry reaction vial, combine indole (1 equivalent), trans-β-nitrostyrene (1.1 equivalents), and the thiourea catalyst (0.1 equivalents).

  • Add the desired anhydrous solvent (to achieve a specified concentration, e.g., 0.2 M).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC or GC-MS.

  • After completion (or a set time), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the product.

  • Determine the enantiomeric excess (ee%) of the purified product using chiral HPLC analysis.

Protocol: Asymmetric Michael Addition

Materials: [1]

  • Diethyl malonate

  • trans-β-Nitrostyrene

  • N-(3,5-bis(trifluoromethyl)phenyl)-N'-((S)-1-azabicyclo[2.2.2]octan-3-yl)thiourea (Catalyst)

  • Anhydrous Toluene

Procedure:

  • To a solution of trans-β-nitrostyrene (1 equivalent) and the thiourea catalyst (0.1 equivalents) in anhydrous toluene, add diethyl malonate (1.2 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the conversion and enantiomeric excess by taking aliquots and analyzing them via GC-MS and chiral GC, respectively.

  • Once the reaction has reached the desired conversion, quench the reaction.

  • Work up the reaction mixture by washing with appropriate aqueous solutions and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

  • Confirm the enantiomeric excess of the final product.

Conclusion and Future Outlook

This compound is a readily accessible chiral building block that provides a rigid scaffold for the synthesis of bifunctional organocatalysts. The thiourea derivative presented demonstrates catalytic activity in asymmetric Friedel-Crafts and Michael reactions, although with modest enantioselectivity.[1] These foundational protocols highlight the potential of this scaffold and suggest that further optimization—through modification of the thiourea aryl substituent, solvent screening, and the use of additives—could lead to significant improvements in catalytic efficiency and stereocontrol. For researchers in drug development, the quinuclidine core is a privileged structure, and developing new asymmetric methods using catalysts derived from it remains a compelling area of investigation.

References

Application Note: Synthesis of Palonosetron Hydrochloride from (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Palonosetron is a highly potent and selective second-generation 5-HT3 receptor antagonist used for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[] Its chemical structure, (3aS)-2-[(S)-1-azabicyclo[2.2.2]oct-3-yl]-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one, contains two chiral centers, making stereoselective synthesis crucial for its therapeutic efficacy.[2] This document outlines a detailed protocol for the synthesis of palonosetron hydrochloride starting from the key chiral intermediate, (S)-quinuclidin-3-amine. The described synthetic route proceeds through three main stages: acylation, reduction, and cyclization.[3][4]

Synthesis Overview

The overall synthetic strategy involves the coupling of two key chiral building blocks: this compound and (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. The process begins with the activation of the carboxylic acid, followed by an acylation reaction to form an amide intermediate. Subsequent reduction of the amide yields a secondary amine, which is then cyclized to form the characteristic pentacyclic core of palonosetron. The final product is then converted to its hydrochloride salt for pharmaceutical use.

G cluster_0 Synthesis Workflow A This compound + (S)-Tetrahydronaphthoic Acid B Step 1: Acylation (Amide Formation) A->B SOCl₂ C (S,S)-Quinuclidine Tetralin Formamide B->C D Step 2: Reduction C->D NaBH₄, BF₃·OEt₂ E (S,S)-Tetralin Methyl Quinuclidinylamine D->E F Step 3: Cyclization & HCl Salt Formation E->F Triphosgene, BF₃·OEt₂, then HCl G Palonosetron Hydrochloride F->G

Caption: High-level workflow for the synthesis of Palonosetron HCl.

Experimental Protocols

Materials and Reagents

  • (S)-1,2,3,4-Tetrahydro-1-naphthalenecarboxylic acid

  • (S)-3-Aminoquinuclidine[5]

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Sodium borohydride (NaBH₄)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Diphosgene (trichloromethyl chloroformate) or Triphosgene

  • Hydrochloric acid (HCl)

  • Methanol

  • Isopropanol

Step 1: Acylation to form (S,S)-N-(1-Azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide

This step involves the formation of an amide bond between the two primary starting materials.

Procedure:

  • To a reaction flask, add (S)-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid (1.0 eq) and toluene (approx. 1.5 L per mole of acid).

  • Add thionyl chloride (1.5 eq) to the mixture. Heat the reaction to 80°C and maintain for approximately 6 hours to form the corresponding acid chloride.[6]

  • In a separate flask, dissolve (S)-3-aminoquinuclidine (1.5 eq) in toluene.

  • Cool the acid chloride solution and slowly add the (S)-3-aminoquinuclidine solution, maintaining the temperature.

  • After the addition is complete, continue to stir the reaction mixture at 80°C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction to room temperature. Quench the reaction by adding a 50% aqueous solution of sodium hydroxide.

  • Perform a liquid-liquid extraction using ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude amide product as a solid.

Step 2: Reduction to form (S,S)-1-Azabicyclo[2.2.2]oct-3-yl)-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)amine

The amide from Step 1 is reduced to the corresponding secondary amine.

Procedure:

  • Dissolve the amide intermediate (1.0 eq) in a suitable anhydrous solvent such as THF or diethyl ether.

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a reducing agent. A combination of sodium borohydride (NaBH₄) and boron trifluoride diethyl etherate (BF₃·OEt₂) is effective.[6][7]

  • Cool the reducing agent solution in an ice bath.

  • Slowly add the solution of the amide intermediate to the cooled reducing agent solution.

  • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the slow addition of water or aqueous acid.

  • Make the solution basic with an aqueous NaOH solution and extract the product with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Step 3: Cyclization and Salt Formation to Yield Palonosetron Hydrochloride

The final step involves an intramolecular cyclization to form the isoquinolin-1-one ring system, followed by conversion to the hydrochloride salt.

Procedure:

  • Dissolve the secondary amine from Step 2 (1.0 eq) in an anhydrous solvent like toluene.

  • Add a cyclizing agent such as diphosgene or triphosgene, followed by boron trifluoride diethyl etherate.[6][7]

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours, monitoring by HPLC.[7]

  • Upon completion, cool the reaction mixture and add hydrochloric acid to facilitate the final ring closure and precipitation of the product salt.[7]

  • Isolate the crude palonosetron hydrochloride by filtration.

  • Purify the product by recrystallization from a suitable solvent system, such as methanol or isopropanol/water, to achieve high purity.[8]

  • Dry the final product under vacuum.

Data Presentation

The following tables summarize quantitative data reported for the synthesis of palonosetron.

Table 1: Reaction Yields

Step Reaction Reported Yield Reference
1 Acylation 86% [6]

| 1-3 | Overall Synthesis | 76% |[3][4] |

Table 2: Product Purity and Physical Properties

Parameter Value Method Reference
Chemical Purity > 99.8% HPLC [8]
Chiral Purity > 99.0% Chiral HPLC [8][9]
Optical Rotation [α]D25 -101° to -105° c=0.4 in H₂O [8]

| Undesired (3aR,S) Diastereomer | < 0.18% | Chiral HPLC |[9] |

Mechanism of Action: 5-HT3 Receptor Antagonism

Palonosetron exerts its antiemetic effect by selectively blocking serotonin (5-HT) from binding to 5-HT3 receptors. These receptors are located on the vagal afferent nerve terminals in the gastrointestinal tract and in chemoreceptor trigger zones in the central nervous system.[] Chemotherapeutic agents can damage enterochromaffin cells in the gut, causing a massive release of 5-HT. This released 5-HT activates the 5-HT3 receptors, initiating a signaling cascade that results in the sensation of nausea and the vomiting reflex. Palonosetron, with its high binding affinity, competitively and allosterically inhibits this interaction, thereby preventing the emetic signal.[]

G cluster_1 Palonosetron Mechanism of Action Chemo Chemotherapy EC_Cell Enterochromaffin Cell Chemo->EC_Cell induces damage Serotonin Serotonin (5-HT) Release EC_Cell->Serotonin Receptor 5-HT3 Receptor (Vagal Afferent Nerve) Serotonin->Receptor binds & activates Signal Emetic Signal Cascade Receptor->Signal Vomiting Nausea & Vomiting Signal->Vomiting Palo Palonosetron Palo->Receptor BLOCKS

Caption: Palonosetron blocks serotonin from activating 5-HT3 receptors.

References

Application Notes and Protocols: (S)-Quinuclidin-3-amine in Polyurethane Foam Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-quinuclidin-3-amine, a chiral bicyclic tertiary amine, and its derivatives are recognized for their catalytic activity in a variety of chemical transformations. In the context of polyurethane chemistry, tertiary amines are crucial catalysts that accelerate the reaction between isocyanates and polyols to form the urethane linkage, which is fundamental to the production of polyurethane foams. These catalysts also play a significant role in the blowing reaction, which involves the reaction of isocyanates with water to generate carbon dioxide gas, the primary blowing agent in many foam formulations.

While specific data on the direct application of this compound in polyurethane foam production is not extensively documented in publicly available literature, its structural similarity to well-established polyurethane catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), suggests its potential utility. The presence of the sterically accessible tertiary amine nitrogen in the quinuclidine core is a key feature for catalysis. This document provides a representative application note and protocol based on the established principles of tertiary amine catalysis in polyurethane foam formation, illustrating the potential use of this compound.

Catalytic Activity and Mechanism

Tertiary amine catalysts, including potentially this compound, function by activating the reactants. In the gelling reaction (urethane formation), the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This interaction polarizes the isocyanate, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol. Similarly, in the blowing reaction, the tertiary amine can catalyze the reaction between the isocyanate and water.

The catalytic efficiency of a tertiary amine is influenced by several factors, including its basicity, steric hindrance around the nitrogen atom, and the overall molecular structure. The rigid, bicyclic structure of the quinuclidine core provides a sterically accessible nitrogen atom, which is a desirable characteristic for a polyurethane catalyst.

Experimental Data and Comparison

The following tables present hypothetical yet representative data to illustrate the potential effects of this compound as a catalyst in a model flexible polyurethane foam formulation, compared to a standard catalyst like DABCO. This data is intended for comparative purposes to guide experimental design.

Table 1: Catalyst Performance in a Model Flexible Polyurethane Foam Formulation

ParameterThis compound (0.3 php)DABCO (0.3 php)Control (No Amine Catalyst)
Cream Time (s)10 - 158 - 12> 180
Gel Time (s)60 - 7555 - 70> 600
Tack-Free Time (s)100 - 12090 - 110> 900
Rise Time (s)110 - 130100 - 120> 900

*php: parts per hundred parts of polyol

Table 2: Physical Properties of Resulting Polyurethane Foam

PropertyThis compound CatalyzedDABCO Catalyzed
Density ( kg/m ³)28 - 3228 - 32
Tensile Strength (kPa)120 - 140125 - 145
Elongation at Break (%)150 - 170155 - 175
Compression Set (50%)4.5 - 5.54.0 - 5.0

Experimental Protocols

The following is a general protocol for the laboratory-scale preparation of a flexible polyurethane foam, adaptable for evaluating the catalytic performance of this compound.

Materials:

  • Polyether Polyol (e.g., trifunctional, hydroxyl number 48-52 mg KOH/g)

  • Toluene Diisocyanate (TDI) (80/20 isomer blend)

  • This compound (or other amine catalyst)

  • Silicone Surfactant

  • Stannous Octoate (or other tin catalyst)

  • Deionized Water

Procedure:

  • Premix Preparation:

    • In a disposable cup, accurately weigh the polyether polyol.

    • To the polyol, add the silicone surfactant, deionized water, and the amine catalyst (this compound) according to the desired formulation (e.g., see Table 1 for php values).

    • Mix the components thoroughly for 30 seconds at 2000 rpm using a mechanical stirrer.

  • Catalyst Addition and Final Mixing:

    • Add the stannous octoate catalyst to the premix and stir for an additional 15 seconds.

  • Isocyanate Addition and Foaming:

    • Add the pre-weighed toluene diisocyanate (TDI) to the mixture.

    • Immediately begin vigorous mixing for 5-7 seconds.

    • Simultaneously, start a stopwatch to measure the cream time, gel time, and rise time.

    • Pour the reacting mixture into a pre-warmed mold or a suitable container.

  • Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Post-cure the foam in an oven at 70°C for 1 hour to ensure complete reaction.

    • After cooling to room temperature, the foam can be demolded and subjected to physical property testing as outlined in Table 2.

Visualizations

G cluster_prep Premix Preparation cluster_reaction Foaming Reaction cluster_curing Curing and Analysis polyol Weigh Polyether Polyol add_surfactant Add Silicone Surfactant polyol->add_surfactant add_water Add Deionized Water add_surfactant->add_water add_amine Add this compound add_water->add_amine mix1 Mix at 2000 rpm for 30s add_amine->mix1 add_tin Add Stannous Octoate Catalyst mix1->add_tin mix2 Mix for 15s add_tin->mix2 add_tdi Add Toluene Diisocyanate (TDI) mix2->add_tdi mix3 Vigorous Mix for 5-7s add_tdi->mix3 pour Pour into Mold mix3->pour cure_ambient Cure at Room Temp for 24h pour->cure_ambient post_cure Post-cure at 70°C for 1h cure_ambient->post_cure demold Demold and Cool post_cure->demold testing Physical Property Testing demold->testing

Caption: Experimental workflow for polyurethane foam synthesis.

G isocyanate Isocyanate (R-NCO) activated_complex Activated Isocyanate-Amine Complex isocyanate->activated_complex + Catalyst polyol Polyol (R'-OH) urethane Polyurethane (Gelling Reaction) polyol->urethane amine This compound (Catalyst) amine->activated_complex activated_complex->urethane + Polyol urethane->activated_complex Catalyst Regeneration

Caption: Catalytic cycle of urethane formation.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors and direct contact with skin.

  • Tertiary amines can be corrosive and irritating. Handle with care.

Conclusion

While direct, peer-reviewed data on the application of this compound in polyurethane foam production is limited, its chemical structure strongly suggests its potential as a viable catalyst. The provided protocols and representative data offer a solid foundation for researchers to investigate its efficacy, potentially uncovering unique catalytic properties imparted by its specific stereochemistry and functionality. Further experimental validation is necessary to fully characterize its performance and compare it against industry-standard catalysts.

Application Notes & Protocols: Purification of (S)-quinuclidin-3-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-quinuclidin-3-amine is a vital chiral building block in the synthesis of various pharmaceutical compounds.[1] Notably, it serves as a key intermediate in the production of Palonosetron, a 5-HT3 receptor antagonist used for preventing chemotherapy-induced nausea and vomiting.[2] The stereochemistry of quinuclidine derivatives plays a crucial role in their pharmacological and toxicological profiles.[3] Consequently, regulatory agencies often mandate the marketing of a single, active enantiomer of a chiral drug.[3][4] This necessitates robust and efficient purification techniques to isolate the desired (S)-enantiomer from reaction mixtures, which may contain the (R)-enantiomer, unreacted starting materials, and other byproducts.

These application notes provide detailed protocols for the most common and effective methods for purifying this compound reaction products: Diastereomeric Salt Crystallization, Chiral Chromatography, and Acid-Base Extraction.

Overview of Purification Strategies

The primary challenge in purifying this compound is the separation of its enantiomers. The main strategies employed are:

  • Diastereomeric Salt Crystallization: This classical resolution method involves reacting the racemic amine with a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[5][6]

  • Chiral Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3]

  • Acid-Base Extraction: This is a general method for separating amines from non-basic impurities by exploiting the amine's ability to form a water-soluble salt in acidic conditions.[7]

Data Summary

The following table summarizes quantitative data reported for the purification of this compound via diastereomeric salt crystallization, demonstrating the effectiveness of this method in achieving high optical purity.

Resolving AgentSolvent SystemResolution RatioOptical PurityTotal YieldReference
D-Tartaric AcidEthanol/Water> 40%> 98%> 35%[5]
D-Mandelic AcidOrganic Solvent> 40%> 98%> 35%[5]
D-Camphorsulfonic AcidMethanol> 40%> 98%> 35%[5]

Experimental Protocols

Protocol 1: Purification by Diastereomeric Salt Resolution and Crystallization

This protocol describes the resolution of racemic 3-aminoquinuclidine using a chiral acid, a method proven to be effective for industrial-scale production.[5]

Principle: The racemic amine is converted into a pair of diastereomeric salts by reaction with a single enantiomer of a chiral acid. These diastereomers possess different solubilities, enabling the separation of the less soluble salt by crystallization. The desired enantiomer is then liberated from the purified salt.

Methodology:

  • Liberation of Free Amine:

    • Dissolve 3-aminoquinuclidine dihydrochloride in a suitable organic solvent (e.g., ethanol) at a molar ratio of 1:5 to 1:15 (salt:solvent).[5]

    • At ice-bath temperature, slowly add a base (e.g., sodium hydroxide) in a 1:1 to 1:3 molar ratio (salt:base).[5]

    • Stir the mixture at room temperature for 1-2 hours to free the 3-aminoquinuclidine base.[5]

    • Filter the mixture to remove the precipitated inorganic salt. The filtrate contains the free amine.[5]

  • Diastereomeric Salt Formation:

    • To the filtrate containing the free amine, add a chiral resolving agent (e.g., D-tartaric acid, D-mandelic acid) in a 1:1 molar ratio (amine:acid).[5]

    • Stir the solution at a controlled temperature (0-50°C) for 1-5 hours to induce salt precipitation.[5]

    • Filter the resulting solid, which is the chiral acid salt of S-3-aminoquinuclidine. Wash the solid with a small amount of cold solvent.[5]

  • Recrystallization:

    • Dissolve the obtained salt in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol/water) by heating to 80-100°C until fully dissolved.[5]

    • Allow the solution to cool slowly (e.g., at a rate of 3°C/minute) to induce crystallization.[5]

    • Once the solution reaches a low temperature (e.g., 0-30°C), filter the purified crystals.[5] The mother liquor can be processed to recover the other enantiomer.[5]

  • Liberation of this compound:

    • Dissolve the purified diastereomeric salt in an organic solvent like ethanol.[5]

    • Add a base (e.g., sodium bicarbonate, potassium carbonate) until the pH reaches ~9.[5]

    • Stir for 1-2 hours. The solid salt will dissolve as the free amine is liberated and an inorganic salt precipitates.[5]

    • Filter to remove the inorganic salt.[5]

    • Concentrate the filtrate under reduced pressure to obtain the purified this compound free base.[5]

  • Final Salt Formation (Optional):

    • Dissolve the purified free base in a solvent like methanol.[5]

    • Under cooling, bubble hydrogen chloride gas through the solution until the pH reaches 1.[5]

    • Stir for approximately 1 hour to allow the this compound dihydrochloride to crystallize.[5]

    • Filter and dry the final product.[5]

Protocol 2: Purification by Chiral Chromatography

This protocol provides a general workflow for separating enantiomers of quinuclidine derivatives using chiral HPLC or SFC.

Principle: Enantiomers are separated based on their differential interactions with a chiral stationary phase (CSP).[3] The choice of CSP and mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs have shown excellent enantioselectivity for quinuclidine derivatives.[3]

Methodology:

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column. Polysaccharide-derived CSPs are often effective.[3]

    • Choose an appropriate mobile phase system (e.g., isopropanol/hexanes for normal phase HPLC).[8]

    • For basic compounds like quinuclidinamines, it may be necessary to add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape and prevent tailing.[3]

  • Sample Preparation:

    • Dissolve the crude reaction product in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.45 µm filter to remove particulate matter.

    • If the compound lacks a strong UV chromophore, derivatization with a UV-active agent may be necessary for detection.[3]

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample onto the column.

    • Run the separation under isocratic or gradient conditions. Optimize the flow rate to balance resolution and analysis time; a lower flow rate can sometimes improve resolution.[3]

  • Fraction Collection and Post-Processing:

    • Collect the fractions corresponding to the (S)-enantiomer peak.

    • Combine the collected fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: General Purification by Acid-Base Extraction

This protocol is useful for removing non-basic organic impurities from the crude reaction mixture before proceeding to chiral separation or as a primary purification step if the main impurities are neutral.

Principle: This liquid-liquid extraction technique separates amines from neutral or acidic impurities. The basic amine is protonated with an aqueous acid to form a water-soluble ammonium salt. Neutral organic impurities remain in the organic phase and are removed. The aqueous phase is then basified to regenerate the free amine, which can be extracted back into an organic solvent.[7]

Methodology:

  • Acidification and Extraction:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate).[7]

    • Transfer the solution to a separatory funnel.

    • Add a 10% aqueous HCl solution and shake thoroughly. This will form the ammonium chloride salt of the amine, which will dissolve in the aqueous phase.[7]

    • Allow the layers to separate. Drain the lower aqueous layer into a clean flask.[7]

    • Wash the organic layer one or two more times with the aqueous acid solution to ensure complete extraction of the amine. Combine all aqueous extracts.[7]

    • The organic layer, containing neutral impurities, can be discarded.[7]

  • Basification and Re-extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add a base (e.g., 10M NaOH or saturated sodium carbonate solution) until the solution is strongly basic (pH > 12). This will convert the ammonium salt back to the free amine.

    • Extract the liberated free amine from the aqueous solution using a fresh water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate). Repeat the extraction three times.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure to yield the purified amine.

Visualizations

Purification_Workflow Extraction Extraction Purity_Check Purity_Check Extraction->Purity_Check Crystallization Crystallization Purity_Check->Crystallization Low to Medium Enantiomeric Excess Chiral_Chromatography Chiral_Chromatography Purity_Check->Chiral_Chromatography Analytical or Preparative Scale Recrystallization Recrystallization Purity_Check->Recrystallization High Enantiomeric Excess (>95%) Final_Product Final_Product Crystallization->Final_Product Chiral_Chromatography->Final_Product Recrystallization->Final_Product

References

Application Notes and Protocols for Determining Enantiomeric Excess of (S)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is critical for the development of stereochemically pure active pharmaceutical ingredients (APIs). (S)-quinuclidin-3-amine is a valuable chiral building block in medicinal chemistry, and ensuring its enantiomeric purity is paramount. This document provides detailed application notes and experimental protocols for the determination of its enantiomeric excess using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note: Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. For primary amines like this compound that lack a strong chromophore for UV detection, a pre-column derivatization step is typically employed. This involves reacting the amine with a chiral or achiral derivatizing agent that contains a chromophore to facilitate detection and, in the case of an achiral derivatizing agent, to form diastereomers that can be separated on a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the separation of such derivatives.

Protocol: Chiral HPLC with Pre-column Derivatization

This protocol describes the derivatization of this compound with benzoyl chloride, followed by chiral HPLC analysis.

1. Derivatization:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

  • Reagent Preparation: Prepare a solution of benzoyl chloride (1.2 equivalents) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an aprotic solvent like dichloromethane (DCM).

  • Reaction: To the vial containing the sample, add the DCM solution of triethylamine, followed by the dropwise addition of the benzoyl chloride solution at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a small amount of water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the derivatized product (N-(quinuclidin-3-yl)benzamide).

2. HPLC Analysis:

  • Sample Solution: Dissolve the derivatized product in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Chiral Stationary Phase: Chiralpak® IC (or a similar polysaccharide-based column).

    • Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio may require optimization.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 230 nm.

    • Injection Volume: 10 µL.

3. Data Analysis:

  • The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

    • Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Quantitative Data Summary (Illustrative)

Parameter(S)-N-(quinuclidin-3-yl)benzamide(R)-N-(quinuclidin-3-yl)benzamide
Retention Time (min) ~ 8.5~ 9.8
Resolution (Rs) > 2.0-
Limit of Detection (LOD) ~ 0.05%~ 0.05%
Limit of Quantification (LOQ) ~ 0.15%~ 0.15%

Note: The provided retention times are illustrative and can vary depending on the specific column, mobile phase composition, and other chromatographic conditions.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Quinuclidin-3-amine Sample Derivatization Derivatization with Benzoyl Chloride Sample->Derivatization Workup Reaction Work-up Derivatization->Workup Injection Inject Derivatized Sample Workup->Injection Separation Chiral HPLC Separation (Chiralpak IC) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Workflow for Chiral HPLC Analysis

Gas Chromatography (GC)

Application Note: Chiral Gas Chromatography is a highly sensitive method for the determination of enantiomeric excess, particularly for volatile compounds. Similar to HPLC, primary amines like this compound require derivatization to improve their volatility and chromatographic performance. Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for amines, forming stable and volatile trifluoroacetyl amides. Separation is then achieved on a chiral capillary column, often coated with a cyclodextrin-based stationary phase.

Protocol: Chiral GC with Derivatization

This protocol details the derivatization of this compound with TFAA and subsequent analysis by chiral GC.

1. Derivatization:

  • Sample Preparation: In a GC vial, dissolve a small, accurately weighed amount of the this compound sample (approx. 1 mg) in a suitable anhydrous solvent (e.g., 200 µL of dichloromethane).

  • Reagent Addition: Add trifluoroacetic anhydride (TFAA) (e.g., 100 µL) to the sample solution.

  • Reaction: Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Sample Finalization: After cooling to room temperature, the sample is ready for injection. Dilution with an appropriate solvent may be necessary depending on the concentration.

2. GC Analysis:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Chiral Capillary Column: A cyclodextrin-based chiral column (e.g., Rt-βDEXcst).

  • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 5 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

    • (This program is a starting point and should be optimized for the specific application).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (for FID).

  • Injection Volume: 1 µL (split or splitless injection may be used).

3. Data Analysis:

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers from the chromatogram as described in the HPLC section.

Quantitative Data Summary (Illustrative)

Parameter(S)-N-(quinuclidin-3-yl)-2,2,2-trifluoroacetamide(R)-N-(quinuclidin-3-yl)-2,2,2-trifluoroacetamide
Retention Time (min) ~ 15.2~ 15.8
Resolution (Rs) > 1.5-
Limit of Detection (LOD) ~ 0.02%~ 0.02%
Limit of Quantification (LOQ) ~ 0.06%~ 0.06%

Note: The provided retention times are illustrative and will depend on the specific column, temperature program, and gas flow rates.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Quinuclidin-3-amine Sample Derivatization Derivatization with TFAA Sample->Derivatization Injection Inject Derivatized Sample Derivatization->Injection Separation Chiral GC Separation (Cyclodextrin Column) Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

Workflow for Chiral GC Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation. This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL), forms transient diastereomeric complexes with the enantiomers of the analyte, leading to the separation of specific proton signals in the ¹H NMR spectrum. The integration of these separated signals allows for the direct calculation of the enantiomeric excess.[1] This method is particularly useful for a quick assessment of enantiomeric purity.

Protocol: ¹H NMR with a Chiral Solvating Agent

This protocol outlines the use of (R)-BINOL as a chiral solvating agent for the determination of the enantiomeric excess of this compound by ¹H NMR.

1. Sample Preparation:

  • Analyte Solution: Prepare a stock solution of the this compound sample in a deuterated solvent (e.g., CDCl₃) at a known concentration (e.g., 10 mg/mL).

  • CSA Solution: Prepare a stock solution of the chiral solvating agent, (R)-BINOL, in the same deuterated solvent at a concentration that is approximately 1.5-2.0 molar equivalents to the analyte.

  • NMR Sample: In an NMR tube, combine a specific volume of the analyte solution with the corresponding volume of the CSA solution. Gently mix the contents of the NMR tube.

2. NMR Analysis:

  • NMR Spectrometer: A standard high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiment: Acquire a standard ¹H NMR spectrum of the mixture.

  • Data Acquisition: Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio, which is crucial for accurate integration.

3. Data Analysis:

  • Spectral Analysis: Identify a proton signal of the analyte that is well-resolved into two distinct peaks corresponding to the two diastereomeric complexes. Protons in proximity to the chiral center are most likely to show separation.

  • Integration: Carefully integrate the two separated peaks.

  • Calculation: Calculate the enantiomeric excess using the integral values:

    • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

    • Where Integral₁ is the integration value of the peak corresponding to the major enantiomer and Integral₂ is for the minor enantiomer.

Quantitative Data Summary (Illustrative)

ParameterThis compound / (R)-BINOL Complex(R)-quinuclidin-3-amine / (R)-BINOL Complex
Chemical Shift Difference (Δδ) of a specific proton (ppm) ~ 0.05 - 0.2-
Limit of Detection (LOD) ~ 1-2% of the minor enantiomer-
Limit of Quantification (LOQ) ~ 3-5% of the minor enantiomer-

Note: The chemical shift difference and detection limits are illustrative and depend on the specific analyte-CSA interaction, the magnetic field strength of the NMR spectrometer, and the specific proton being observed.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Analyte Quinuclidin-3-amine in CDCl3 Mixing Mix in NMR Tube Analyte->Mixing CSA Chiral Solvating Agent ((R)-BINOL) in CDCl3 CSA->Mixing Acquisition Acquire 1H NMR Spectrum Mixing->Acquisition Spectrum Identify Separated Signals Acquisition->Spectrum Integration Integrate Diastereotopic Peaks Spectrum->Integration Calculation Calculate Enantiomeric Excess Integration->Calculation

References

(S)-Quinuclidin-3-amine: A Versatile Chiral Building Block for Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

(S)-quinuclidin-3-amine and its derivatives are pivotal chiral building blocks in modern medicinal chemistry, offering a rigid bicyclic scaffold that imparts unique pharmacological properties to a variety of therapeutic agents. This versatile amine is particularly prominent in the development of drugs targeting the central and peripheral nervous systems. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in the synthesis of novel pharmaceuticals, with a focus on 5-HT3 receptor antagonists and muscarinic receptor antagonists.

Application Notes

The rigid, cage-like structure of the quinuclidine moiety provides a defined three-dimensional orientation for pharmacophoric groups, which can lead to high receptor affinity and selectivity. The chiral nature of this compound allows for stereospecific interactions with biological targets, a critical factor in optimizing drug efficacy and minimizing off-target effects.

Serotonin 5-HT3 Receptor Antagonists

This compound is a key intermediate in the synthesis of potent and selective 5-HT3 receptor antagonists.[1] These drugs are primarily used to manage nausea and vomiting, particularly that induced by chemotherapy and radiotherapy. The quinuclidine nitrogen provides a basic center for receptor interaction, while the amine group serves as a handle for introducing further structural diversity.

A prime example is Palonosetron , a second-generation 5-HT3 antagonist with a high binding affinity and a long plasma half-life.[2] Its efficacy in preventing both acute and delayed chemotherapy-induced nausea and vomiting (CINV) is well-established.[2]

Quantitative Data for Palonosetron:

ParameterValueReference(s)
Receptor Binding Affinity
Ki (5-HT3A Receptor)0.17 nM[3]
IC50 (5-HT3A Receptor)0.24 nM[4]
IC50 (5-HT3AB Receptor)0.18 nM[4]
Pharmacokinetics (Human)
Half-life (t½)~40 hours[5]
Bioavailability (oral)~60%[5]
Volume of Distribution (Vd)~8.3 L/kg[5]
Clearance0.160 L/h/kg[5]
Protein Binding~62%[5]
Muscarinic Receptor Antagonists

The quinuclidine scaffold is also a core component of several muscarinic receptor antagonists used to treat overactive bladder (OAB). While many of these, such as Solifenacin, are formally derived from the corresponding alcohol ((R)-quinuclidin-3-ol), the amine functionality of this compound can be considered a bioisosteric replacement for the hydroxyl group.[6] This strategic substitution can modulate the compound's physicochemical properties and biological activity. The development of quinuclidine-based muscarinic antagonists highlights the scaffold's versatility in targeting different receptor systems.

Quantitative Data for Solifenacin (a quinuclidine-based muscarinic antagonist):

ParameterValue (Ki in nM)Reference(s)
Receptor Binding Affinity (Human)
M1 Muscarinic Receptor26[5]
M2 Muscarinic Receptor170[5]
M3 Muscarinic Receptor12[5]
M4 Muscarinic Receptor110[5]
M5 Muscarinic Receptor31[5]
Pharmacokinetics (Human)
Half-life (t½)45-68 hours[7]
Bioavailability (oral)~90%[8]
Time to Peak (Tmax)3-8 hours[8]
Protein Binding~98%[7]

Experimental Protocols

Protocol 1: Synthesis of Palonosetron from this compound

This protocol outlines a general three-step synthesis of Palonosetron.

Diagram of the Experimental Workflow for Palonosetron Synthesis:

G cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction cluster_2 Step 3: Cyclization & Salt Formation A This compound C Amide Intermediate A->C Acylating Agent (e.g., SOCl2) B (S)-1,2,3,4-Tetrahydronaphthoic acid B->C D Reduced Intermediate C->D Reducing Agent (e.g., LiAlH4) E Palonosetron D->E Intramolecular Cyclization F Palonosetron HCl E->F HCl

Caption: Synthetic workflow for Palonosetron.

Materials:

  • This compound dihydrochloride

  • (S)-1,2,3,4-tetrahydronaphthoic acid

  • Thionyl chloride (SOCl2) or other suitable acylating agent

  • Anhydrous toluene

  • Lithium aluminum hydride (LiAlH4) or other suitable reducing agent

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

  • Sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol)

Procedure:

  • Acylation: a. To a solution of (S)-1,2,3,4-tetrahydronaphthoic acid in anhydrous toluene, add thionyl chloride dropwise at 0°C. b. Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour. c. Cool the reaction mixture and add a solution of this compound (prepared by neutralizing the dihydrochloride salt with a base) in toluene. d. Stir the reaction mixture at room temperature overnight. e. Quench the reaction with a saturated NaHCO3 solution and extract the product with ethyl acetate. f. Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. g. Purify the crude amide intermediate by column chromatography.

  • Reduction: a. To a suspension of LiAlH4 in anhydrous THF at 0°C, add a solution of the amide intermediate from Step 1 in THF dropwise. b. Stir the reaction mixture at room temperature for 4 hours, then heat to reflux for 2 hours. c. Cool the reaction to 0°C and quench sequentially with water, 15% NaOH solution, and water. d. Filter the resulting solid and wash with THF. e. Concentrate the filtrate under reduced pressure to obtain the reduced intermediate.

  • Cyclization and Salt Formation: a. Dissolve the reduced intermediate from Step 2 in a suitable solvent and treat with an appropriate reagent to facilitate intramolecular cyclization (specific conditions may vary based on literature procedures). b. After completion of the cyclization, purify the resulting Palonosetron base by column chromatography. c. Dissolve the purified Palonosetron in a minimal amount of ethanol and add a solution of HCl in ethanol dropwise with stirring. d. Collect the precipitated Palonosetron hydrochloride by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: General Synthesis of a Quinuclidine-based Muscarinic Antagonist

This protocol provides a generalized approach for synthesizing a muscarinic antagonist with a quinuclidine core, exemplified by a structure similar to Solifenacin.

Diagram of the Experimental Workflow for a Quinuclidine-based Muscarinic Antagonist:

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Salt Formation (Optional) A (R)-Quinuclidin-3-ol C Activated Quinuclidinol A->C B Activating Agent (e.g., Carbonylating Agent) B->C E Coupled Product (Muscarinic Antagonist) C->E D Amine Moiety (e.g., Tetrahydroisoquinoline derivative) D->E Base F Pharmaceutically Acceptable Salt E->F Acid (e.g., Succinic Acid)

Caption: General workflow for muscarinic antagonist synthesis.

Materials:

  • (R)-Quinuclidin-3-ol or this compound

  • A suitable carbonylating or activating agent (e.g., phosgene equivalent, carbonyldiimidazole)

  • The desired amine or alcohol coupling partner (e.g., a substituted tetrahydroisoquinoline)

  • A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Acid for salt formation (e.g., succinic acid, hydrochloric acid)

Procedure:

  • Activation of the Quinuclidine Moiety: a. Dissolve the quinuclidine starting material (alcohol or amine) in an anhydrous solvent. b. Add the activating agent (e.g., a phosgene equivalent for the alcohol, or direct acylation for the amine) at a controlled temperature (often 0°C). c. Stir the reaction until the activation is complete, as monitored by TLC or LC-MS.

  • Coupling Reaction: a. To the solution of the activated quinuclidine, add the desired amine or alcohol coupling partner and a non-nucleophilic base. b. Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete. c. Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts. d. Dry the organic layer and concentrate under reduced pressure.

  • Purification and Salt Formation: a. Purify the crude product by column chromatography or recrystallization. b. For salt formation, dissolve the purified product in a suitable solvent and add a solution of the desired acid. c. Isolate the resulting salt by filtration or precipitation.

Signaling Pathway

5-HT3 Receptor Antagonism Signaling Pathway

5-HT3 receptors are ligand-gated ion channels. Their activation by serotonin leads to a rapid influx of cations, causing depolarization of the neuron and propagation of the nerve impulse. 5-HT3 receptor antagonists block this process.

Diagram of the 5-HT3 Receptor Antagonist Signaling Pathway:

G cluster_0 Normal Signaling cluster_1 Antagonist Action Serotonin Serotonin (5-HT) Receptor_A 5-HT3 Receptor Serotonin->Receptor_A Binds IonChannel_A Ion Channel (Open) Receptor_A->IonChannel_A Activates Depolarization_A Na+/K+/Ca2+ Influx -> Depolarization IonChannel_A->Depolarization_A Signal_A Nerve Impulse -> Nausea & Vomiting Signal Depolarization_A->Signal_A Antagonist This compound Derivative (e.g., Palonosetron) Receptor_B 5-HT3 Receptor Antagonist->Receptor_B Blocks Binding IonChannel_B Ion Channel (Closed) Receptor_B->IonChannel_B Inhibits NoDepolarization_B No Ion Influx -> No Depolarization IonChannel_B->NoDepolarization_B NoSignal_B Blocked Signal -> Reduced Nausea & Vomiting NoDepolarization_B->NoSignal_B

Caption: Mechanism of 5-HT3 receptor antagonism.

References

Application Notes and Protocols: (S)-Quinuclidin-3-amine in the Asymmetric Mannich Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential application of a bifunctional organocatalyst derived from (S)-quinuclidin-3-amine for the asymmetric Mannich reaction. While direct literature precedent for the use of this specific catalyst in the Mannich reaction is limited, this document outlines a reliable protocol for the catalyst synthesis based on published data and proposes a well-established, general protocol for its application in the asymmetric Mannich reaction, drawing from methodologies established for analogous bifunctional thiourea catalysts.

Introduction

The asymmetric Mannich reaction is a cornerstone of modern organic synthesis, providing a powerful method for the enantioselective construction of β-amino carbonyl compounds, which are key chiral building blocks for a plethora of pharmaceuticals and natural products. Organocatalysis has emerged as a particularly attractive approach for this transformation, offering a metal-free and environmentally benign alternative to traditional methods.

Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety within a single molecule, have demonstrated exceptional activity and stereocontrol in a variety of asymmetric transformations, including the Mannich reaction. The rigid, chiral scaffold of quinuclidine makes it an excellent platform for the design of such catalysts. This document focuses on a bifunctional thiourea organocatalyst derived from the readily available and optically pure (-)-(S)-3-aminoquinuclidine. This catalyst is anticipated to effectively catalyze the asymmetric Mannich reaction by simultaneously activating the imine electrophile through hydrogen bonding with the thiourea moiety and the pronucleophile via the basic quinuclidine nitrogen.

Synthesis of (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea Catalyst

A reliable method for the synthesis of the enantiopure thiourea organocatalyst from (-)-(S)-3-aminoquinuclidine dihydrochloride has been developed, yielding the product in quantitative amounts.

Experimental Protocol: Catalyst Synthesis

Materials:

  • (-)-(S)-3-Aminoquinuclidine dihydrochloride

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a suspension of (-)-(S)-3-aminoquinuclidine dihydrochloride (1.0 equiv.) in dichloromethane, triethylamine (2.2 equiv.) is added, and the mixture is stirred at room temperature for 1 hour.

  • 3,5-Bis(trifluoromethyl)phenyl isothiocyanate (1.0 equiv.) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is quenched with saturated aqueous NaHCO₃ solution.

  • The aqueous layer is extracted three times with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea catalyst.

catalyst_synthesis cluster_reactants Reactants cluster_process Process cluster_product Product S_amine This compound dihydrochloride step1 1. Stir with Et3N in CH2Cl2 S_amine->step1 isocyanate 3,5-Bis(trifluoromethyl)phenyl isothiocyanate step2 2. Add isothiocyanate isocyanate->step2 Et3N Triethylamine (Et3N) Et3N->step1 step1->step2 step3 3. Reaction at RT step2->step3 step4 4. Aqueous Workup step3->step4 step5 5. Purification step4->step5 catalyst (S)-Quinuclidin-3-yl Thiourea Catalyst step5->catalyst

Caption: Synthesis workflow for the bifunctional thiourea catalyst.

Application in the Asymmetric Mannich Reaction (Proposed Protocol)

The following is a general and representative protocol for the asymmetric Mannich reaction of a β-keto ester with an N-Boc-imine, catalyzed by the this compound-derived thiourea catalyst. This protocol is based on established procedures for similar bifunctional organocatalysts. Optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

Experimental Protocol: Asymmetric Mannich Reaction

Materials:

  • β-Keto ester (e.g., diethyl malonate)

  • N-Boc-imine

  • (S)-1-(3,5-bis(trifluoromethyl)phenyl)-3-(quinuclidin-3-yl)thiourea catalyst

  • Toluene (or other suitable solvent)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the (S)-quinuclidin-3-yl-thiourea catalyst (0.1 equiv.).

  • Add the N-Boc-imine (1.0 equiv.) to the vial.

  • Dissolve the catalyst and imine in toluene (0.5 M).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • Add the β-keto ester (1.2 equiv.) to the reaction mixture.

  • Stir the reaction at the specified temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired β-amino carbonyl compound.

  • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product and the enantiomeric excess (e.e.) by chiral HPLC analysis.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric Mannich reaction, catalyzed by the this compound-derived thiourea, involves a dual activation mechanism.

mannich_cycle catalyst Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-bonding to imine Deprotonation of keto ester imine Imine (Electrophile) imine->activated_complex enolate Enolate (Nucleophile) enolate->activated_complex product Mannich Adduct activated_complex->product C-C Bond Formation product->catalyst Product Release ketoester β-Keto Ester ketoester->enolate Catalyst (Base)

Large-Scale Synthesis Protocols for (S)-quinuclidin-3-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of (S)-quinuclidin-3-amine, a key chiral intermediate in the pharmaceutical industry. The protocols are designed to be scalable and reproducible for industrial applications.

Overview of Synthetic Strategies

Two primary routes are predominantly employed for the large-scale production of enantiomerically pure this compound:

  • Asymmetric Synthesis via (S)-3-quinuclidinol: This route involves the asymmetric reduction of 3-quinuclidinone to (S)-3-quinuclidinol, followed by its conversion to this compound. The asymmetric reduction can be achieved using either biocatalysis or chiral metal catalysts.

  • Chiral Resolution of Racemic 3-aminoquinuclidine: This classic approach involves the synthesis of racemic 3-aminoquinuclidine, followed by resolution using a chiral resolving agent, most commonly D-(+)-camphorsulfonic acid.

This document will detail the protocols for the synthesis of the key precursor, 3-quinuclidinone, and then elaborate on both the asymmetric synthesis and chiral resolution pathways to obtain the target molecule, this compound.

Synthesis of 3-Quinuclidinone (Precursor)

The large-scale synthesis of 3-quinuclidinone is typically achieved via a Dieckmann condensation of a substituted piperidine derivative, followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of 3-Quinuclidinone

This protocol is based on the alkylation of ethyl isonipecotate followed by cyclization, hydrolysis, and decarboxylation.

Step 1: Synthesis of 1-carbethoxymethyl-4-carbethoxypiperidine [1][2]

  • Reaction Setup: In a suitable reactor, charge ethyl isonipecotate and triethylamine.

  • Reagent Addition: At 30-35°C, add ethyl chloroacetate dropwise over a period of 10 minutes.

  • Reaction: Stir the reaction mixture for 4 hours at 60-70°C. Monitor the reaction completion by Gas Chromatography (GC).

  • Work-up: Dilute the reaction mixture with water and stir for 1 hour at 40°C. Separate the organic and aqueous layers. Wash the organic layer with water.

  • Isolation: Remove residual ethyl chloroacetate under reduced pressure to obtain the product as a yellowish oil.

Step 2: Dieckmann Condensation, Hydrolysis, and Decarboxylation to 3-Quinuclidinone [1][2]

  • Reaction Setup: In a separate reactor, prepare a solution of potassium tertiary butoxide in toluene and THF.

  • Reagent Addition: Add a solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene dropwise to the potassium tertiary butoxide solution at reflux over 3 hours.

  • Reaction: Stir the mixture at reflux for an additional 3 hours.

  • Hydrolysis and Decarboxylation: Carefully add dilute sulfuric acid to the reaction mixture at 50°C and stir for 1 hour. Separate the aqueous layer and heat it to reflux for 6 hours.

  • Work-up: Cool the reaction mixture and adjust the pH to 10.5 with a 50% sodium hydroxide solution. Extract the product with chloroform.

  • Isolation and Purification: Dry the combined organic layers over sodium sulfate and distill off the solvent under reduced pressure. Purify the crude product by recrystallization from hexane to yield 3-quinuclidinone as a white crystalline solid.

Data Presentation: Synthesis of 3-Quinuclidinone
ParameterValueReference
Step 1: 1-carbethoxymethyl-4-carbethoxypiperidine
Starting MaterialEthyl isonipecotate (10.0 g, 0.063 mol)[1][2]
ReagentsEthyl chloroacetate (9.2 g, 0.075 mol), Triethylamine (9.6 g, 0.095 mol)[1][2]
Reaction Temperature60-70°C[1][2]
Reaction Time4 hours[1][2]
Yield93.0% (14.4 g)[1][2]
Step 2: 3-Quinuclidinone
Starting Material1-carbethoxymethyl-4-carbethoxypiperidine (20.0 g, 0.082 mol)[1][2]
ReagentsPotassium tertiary butoxide (14.0 g, 0.125 mol), Sulfuric acid, Sodium hydroxide[1][2]
SolventsToluene, THF[1][2]
Reaction TemperatureReflux[1][2]
Yield69.0% (7.0 g)[1]

Route 1: Asymmetric Synthesis via (S)-3-quinuclidinol

This route offers the advantage of establishing the desired stereochemistry early in the synthesis.

Asymmetric Hydrogenation of 3-Quinuclidinone

Both biocatalytic and metal-catalyzed methods have proven effective for the large-scale asymmetric hydrogenation of 3-quinuclidinone.

  • Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing a recombinant quinuclidinone reductase in a suitable buffer (e.g., phosphate buffer).

  • Reaction Setup: In a fermenter or a large-scale bioreactor, add the cell suspension.

  • Substrate Addition: Add 3-quinuclidinone hydrochloride and a glucose source (for cofactor regeneration) to the cell suspension.

  • Reaction Conditions: Maintain the reaction at 30-37°C with agitation for 14-48 hours. Monitor the conversion by HPLC or GC.

  • Work-up: Once the reaction is complete, centrifuge the mixture to pellet the cells.

  • Extraction and Isolation: Decant the supernatant and extract it multiple times with an organic solvent (e.g., chloroform). Dry the combined organic layers and remove the solvent under reduced pressure to obtain crude (S)-3-quinuclidinol. Further purification can be achieved by recrystallization.

  • Reactor Setup: Under an inert atmosphere (e.g., Argon or Nitrogen), charge a high-pressure autoclave with 3-quinuclidinone, the chiral Ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--), and anhydrous ethanol.

  • Base Addition: Add a suitable base (e.g., potassium tert-butoxide) to the reaction mixture.

  • Hydrogenation: Seal the autoclave and pressurize with hydrogen gas to 15 atm. Heat the reaction mixture to 30-45°C with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots using GC or HPLC until the starting material is consumed (approximately 4 hours for a 4.3 kg scale).

  • Work-up: Depressurize the reactor and filter the reaction mixture to remove the catalyst.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure. The optical purity of the product can be enhanced by recrystallization.

Data Presentation: Asymmetric Hydrogenation of 3-Quinuclidinone
ParameterBiocatalytic ReductionRu-Catalyzed Hydrogenation
Catalyst E. coli expressing ReQR-25RuBr₂--INVALID-LINK--
Substrate Scale 5 g/L4.3 kg
Substrate/Catalyst Ratio N/A100,000:1
Solvent Aqueous bufferEthanol
Temperature 30-37°C30-45°C
Pressure Atmospheric15 atm H₂
Reaction Time 14 hours4 hours
Conversion/Yield 93% conversionHigh yield (not specified)
Enantiomeric Excess (ee) >99%88-90% (before recrystallization), >99% (after recrystallization)
Reference [3][4]
Conversion of (S)-3-quinuclidinol to (S)-3-aminoquinuclidine

Detailed large-scale protocols for this specific conversion are less commonly published. However, standard methods for converting alcohols to amines can be adapted for large-scale production. A common laboratory-scale method that can be scaled up is the Mitsunobu reaction or a two-step process involving activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

A more industrially viable approach involves a reductive amination pathway starting from 3-quinuclidinone.

Route 2: Chiral Resolution of Racemic 3-aminoquinuclidine

This route involves the synthesis of racemic 3-aminoquinuclidine followed by separation of the enantiomers.

Synthesis of Racemic 3-aminoquinuclidine

A common method involves the reductive amination of 3-quinuclidinone.

Experimental Protocol: Chiral Resolution of (±)-3-aminoquinuclidine[5]
  • Free Base Preparation: In a suitable solvent, treat 3-aminoquinuclidine dihydrochloride with an organic or inorganic base to obtain the free base.

  • Salt Formation: To the solution of the free base, add D-(+)-camphorsulfonic acid. Stir the mixture at 0-50°C for 1-5 hours to precipitate the diastereomeric salt.

  • Isolation of Diastereomeric Salt: Filter the precipitated solid ((S)-3-aminoquinuclidine-D-camphorsulfonate) and wash it with a small amount of the solvent.

  • Recrystallization: Recrystallize the diastereomeric salt from a suitable solvent (e.g., ethanol) to enhance the diastereomeric purity.

  • Liberation of the Free Amine: Dissolve the purified diastereomeric salt in a solvent and add a base (e.g., sodium bicarbonate or sodium hydroxide) to adjust the pH to 9. Stir the mixture until the solid dissolves and inorganic salts precipitate.

  • Isolation of this compound: Filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain this compound.

  • Salt Formation (optional): For improved stability and handling, the free amine can be converted to its dihydrochloride salt by treating a solution of the amine in methanol with hydrogen chloride gas.

Data Presentation: Chiral Resolution of 3-aminoquinuclidine
ParameterValueReference
Resolving Agent D-(+)-camphorsulfonic acid[5]
Solvent for Resolution Ethanol, Acetonitrile[5]
Resolution Ratio >40%[5]
Optical Purity >98%[5]
Overall Yield >35%[5]

Visualizations

Logical Workflow for the Synthesis of this compound

G Overall Synthesis Workflow for this compound cluster_precursor Precursor Synthesis cluster_route1 Route 1: Asymmetric Synthesis cluster_route2 Route 2: Chiral Resolution Ethyl Isonipecotate Ethyl Isonipecotate 1-carbethoxymethyl-4-carbethoxypiperidine 1-carbethoxymethyl-4-carbethoxypiperidine Ethyl Isonipecotate->1-carbethoxymethyl-4-carbethoxypiperidine Alkylation 3-Quinuclidinone 3-Quinuclidinone 1-carbethoxymethyl-4-carbethoxypiperidine->3-Quinuclidinone Dieckmann Condensation (S)-3-quinuclidinol (S)-3-quinuclidinol 3-Quinuclidinone->(S)-3-quinuclidinol Asymmetric Hydrogenation (±)-3-aminoquinuclidine (±)-3-aminoquinuclidine 3-Quinuclidinone->(±)-3-aminoquinuclidine Reductive Amination This compound This compound (S)-3-quinuclidinol->this compound Amination (±)-3-aminoquinuclidine->this compound Chiral Resolution

Caption: Overall Synthesis Workflow.

Experimental Workflow for Route 1: Asymmetric Hydrogenation

G Workflow for Asymmetric Hydrogenation Route 3-Quinuclidinone 3-Quinuclidinone Asymmetric Hydrogenation Asymmetric Hydrogenation 3-Quinuclidinone->Asymmetric Hydrogenation Crude (S)-3-quinuclidinol Crude (S)-3-quinuclidinol Asymmetric Hydrogenation->Crude (S)-3-quinuclidinol Purification Purification Crude (S)-3-quinuclidinol->Purification Pure (S)-3-quinuclidinol Pure (S)-3-quinuclidinol Purification->Pure (S)-3-quinuclidinol Amination Amination Pure (S)-3-quinuclidinol->Amination This compound This compound Amination->this compound

Caption: Asymmetric Hydrogenation Workflow.

Experimental Workflow for Route 2: Chiral Resolution

G Workflow for Chiral Resolution Route (±)-3-aminoquinuclidine (±)-3-aminoquinuclidine Salt Formation with D-CSA Salt Formation with D-CSA (±)-3-aminoquinuclidine->Salt Formation with D-CSA Diastereomeric Salt Mixture Diastereomeric Salt Mixture Salt Formation with D-CSA->Diastereomeric Salt Mixture Fractional Crystallization Fractional Crystallization Diastereomeric Salt Mixture->Fractional Crystallization Purified (S)-amine salt Purified (S)-amine salt Fractional Crystallization->Purified (S)-amine salt Liberation of Free Amine Liberation of Free Amine Purified (S)-amine salt->Liberation of Free Amine This compound This compound Liberation of Free Amine->this compound

Caption: Chiral Resolution Workflow.

References

Application Notes and Protocols for (S)-Quinuclidin-3-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of (S)-quinuclidin-3-amine dihydrochloride. This chiral amine is a valuable building block in pharmaceutical research and development, particularly in the synthesis of bioactive molecules for neurological disorders. Its dihydrochloride salt form offers improved stability and solubility, making it a key intermediate in medicinal chemistry.

Material Properties and Safety Data

This compound dihydrochloride is a white to off-white solid that is hygroscopic and should be handled with care. It is classified as an irritant, affecting the skin, eyes, and respiratory system.

Quantitative Data Summary
PropertyValueCitations
Molecular FormulaC₇H₁₆Cl₂N₂
Molecular Weight199.12 g/mol
AppearanceWhite to off-white solid[1]
Optical Rotation [α]20/D-24° (c = 1 in H₂O)[2]
Purity≥97%[3]
SolubilitySoluble in water.[1]
Safety and Hazard Information
Hazard StatementGHS ClassificationPrecautionary StatementCitations
H315: Causes skin irritationSkin Irrit. 2P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
H319: Causes serious eye irritationEye Irrit. 2P261, P264, P271, P280, P302+P352, P305+P351+P338[2]
H335: May cause respiratory irritationSTOT SE 3P261, P264, P271, P280, P302+P352, P305+P351+P338[2]

Storage Procedures

Proper storage is crucial to maintain the integrity and reactivity of this compound dihydrochloride.

Solid Compound Storage
ConditionRecommended TemperatureDurationSpecial ConsiderationsCitations
Long-term4°CUp to 3 yearsSealed container, away from moisture and light. Store in a dry environment.[4][5]
Short-termRoom TemperatureInert atmosphere.[1]
Stock Solution Storage
SolventRecommended TemperatureDurationSpecial ConsiderationsCitations
In solvent-80°C6 monthsSealed storage, away from moisture.[6]
In solvent-20°C1 monthSealed storage, away from moisture.[6]

Handling Protocols

Adherence to strict handling protocols is necessary to ensure user safety and prevent contamination of the compound.

Personal Protective Equipment (PPE)

A complete set of PPE should be worn at all times when handling this compound dihydrochloride.

PPE_Workflow cluster_ppe Required Personal Protective Equipment lab_coat Knee-length Lab Coat goggles ANSI Z87 certified Chemical Splash Goggles gloves Chemically Compatible Gloves (e.g., Nitrile) mask Dust Mask (Type N95) or work in fume hood researcher Researcher researcher->lab_coat Wear researcher->goggles Wear researcher->gloves Wear researcher->mask Use

Figure 1: Required Personal Protective Equipment (PPE).
Weighing and Dispensing Protocol

Due to its hygroscopic and irritant nature, weighing and dispensing should be conducted in a controlled environment.

  • Preparation : Before handling, ensure the work area, typically a fume hood or a glove box, is clean and decontaminated.[2] Have spill cleanup materials readily available.

  • Environment : For precise measurements and to prevent moisture absorption, it is highly recommended to handle the solid compound inside a glove box with a controlled inert atmosphere.[7] If a glove box is not available, a fume hood can be used, but the transfer should be performed as quickly as possible.

  • Dispensing : Use a clean, dry spatula to transfer the desired amount of the solid from the storage container to a pre-tared, sealed weighing vessel.

  • Cleaning : After dispensing, securely close the main storage container. Decontaminate the spatula and the weighing area.

Preparation of Stock Solutions
  • Solvent Selection : Choose an appropriate anhydrous solvent based on the experimental requirements.

  • Dissolution : In a fume hood, add the weighed this compound dihydrochloride to a flask containing the chosen solvent. The dissolution of amine salts can be exothermic, so add it portion-wise with stirring.

  • Storage : Once fully dissolved, the stock solution should be stored in a tightly sealed container at the recommended temperature.[6]

Experimental Protocols: Use as a Chiral Building Block

This compound dihydrochloride is a key starting material in the synthesis of palonosetron, a 5-HT₃ antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[8][9] The following is a generalized workflow for its use in a synthetic protocol.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification weigh 1. Weigh this compound dihydrochloride in a controlled environment (glove box or fume hood). dissolve 2. Dissolve in an appropriate anhydrous solvent. weigh->dissolve add_reagents 3. Add other reactants and reagents to the reaction vessel under inert atmosphere. dissolve->add_reagents monitor 4. Monitor reaction progress (e.g., by TLC, LC-MS). add_reagents->monitor quench 5. Quench the reaction. monitor->quench extract 6. Perform aqueous work-up and extraction. quench->extract purify 7. Purify the product (e.g., column chromatography). extract->purify

Figure 2: Generalized workflow for a synthetic application.
General Synthetic Procedure (Amide Coupling Example)

  • Free-Basing (if required) : For reactions where the free amine is required, the dihydrochloride salt must be neutralized. This is typically achieved by dissolving the salt in a suitable solvent and adding a base (e.g., triethylamine, sodium carbonate) to achieve a neutral or slightly basic pH.[10]

  • Reaction Setup : The reaction should be carried out in an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition : The solution of the free-based this compound is then added to the reaction mixture containing the other coupling partners.

  • Monitoring and Work-up : The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is worked up, which may involve filtration, extraction, and washing.

  • Purification : The crude product is then purified, typically by column chromatography or recrystallization.

Spill and Waste Management

Spill Response

In case of a spill, evacuate the area and prevent the spread of the dust.[4]

  • Small Spills : For small powder spills, carefully sweep up the material to avoid generating dust, or use a moist sorbent pad to wipe it up.[4] The area should then be decontaminated with soap and water.

  • Large Spills : For larger spills, or if the spill involves a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand).[2] Place the absorbed material into a sealed container for disposal.

Waste Disposal

All waste containing this compound dihydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[2] The waste container must be clearly labeled as hazardous waste.

References

Application Notes: (S)-Quinuclidin-3-amine and its Analogs as Ligands in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-Quinuclidin-3-amine is a chiral bicyclic diamine that holds significant potential as a ligand in asymmetric transition metal catalysis. Its rigid quinuclidine core can create a well-defined chiral environment around a metal center, which is crucial for inducing stereoselectivity in chemical transformations. While direct applications of this compound as a ligand in transition metal catalysis are not extensively documented in publicly available literature, its structural motif is a key component of the highly successful and widely used cinchona alkaloids. These natural products and their derivatives have been extensively employed as ligands in a broad range of enantioselective transition metal-catalyzed reactions.

This document provides detailed application notes and protocols based on the use of cinchona alkaloid-derived ligands, which serve as excellent analogs for understanding the potential applications of this compound. The focus is on the ruthenium-catalyzed asymmetric hydrogenation of ketones, a powerful and atom-economical method for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.

Application: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols is a cornerstone of modern synthetic chemistry. Transition metal complexes bearing chiral ligands are highly effective catalysts for this transformation. Cinchona alkaloid-derived ligands, featuring the quinuclidinyl core, have proven to be particularly effective in combination with ruthenium to form highly active and selective catalysts.

General Reaction Scheme:

A prochiral ketone is hydrogenated using a hydrogen source, catalyzed by a chiral ruthenium complex containing a cinchona alkaloid-derived ligand, to yield a chiral secondary alcohol with high enantiomeric excess (ee).

G cluster_0 Asymmetric Hydrogenation of a Prochiral Ketone ketone R1(C=O)R2 (Prochiral Ketone) alcohol R1CH(OH)R2 (Chiral Alcohol) ketone->alcohol + [H] catalyst [Ru]-L* (Chiral Catalyst) catalyst->alcohol h2 H2 (or H-source) h2->alcohol

Figure 1: General scheme for the asymmetric hydrogenation of a prochiral ketone.

Data Presentation: Performance of Cinchona Alkaloid-Derived NNP Ligands in Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

The following table summarizes the performance of various cinchona alkaloid-derived NNP (a class of ligands containing nitrogen and phosphorus donor atoms) ligands in the ruthenium-catalyzed asymmetric hydrogenation of acetophenone as a model substrate. The data is compiled from studies demonstrating the efficacy of these ligands.[1][2][3][4]

EntryLigand (L*)SubstrateProductConversion (%)ee (%)Configuration
1L1 (Quinidine-derived)Acetophenone1-Phenylethanol>9998.2R
2L2 (Quinine-derived)Acetophenone1-Phenylethanol>9997.5S
3L3 (Cinchonidine-derived)Acetophenone1-Phenylethanol>9996.8S
4L4 (Cinchonine-derived)Acetophenone1-Phenylethanol>9995.5R
5L5 (Modified Quinidine)2-Acetylfuran(Furan-2-yl)ethanol>9999.1R
6L5 (Modified Quinidine)2-Acetylthiophene(Thiophen-2-yl)ethanol>9999.3R
7L5 (Modified Quinidine)1-(Pyridin-2-yl)ethan-1-one1-(Pyridin-2-yl)ethan-1-ol>9999.0R

Experimental Protocols

The following are detailed protocols for the synthesis of a representative cinchona alkaloid-derived NNP ligand and its application in the ruthenium-catalyzed asymmetric hydrogenation of ketones.

Protocol 1: Synthesis of a Cinchona Alkaloid-Derived NNP Ligand (e.g., from Quinidine)

This protocol describes a general procedure for the synthesis of a chiral NNP ligand from a cinchona alkaloid.

Materials:

  • Quinidine

  • Thionyl chloride (SOCl₂)

  • A secondary phosphine (e.g., diphenylphosphine)

  • An appropriate amine (e.g., a substituted aniline)

  • Anhydrous solvents (e.g., dichloromethane, toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Chlorination of the C9-OH group:

    • Dissolve quinidine in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add thionyl chloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the C9-chloro derivative.

  • Phosphinylation at the C9 position:

    • Dissolve the C9-chloro derivative in anhydrous toluene under an inert atmosphere.

    • Add diphenylphosphine and a suitable base (e.g., triethylamine).

    • Heat the reaction mixture under reflux until completion (monitored by TLC).

    • Cool the reaction mixture, filter, and concentrate the filtrate.

    • Purify the residue by column chromatography to yield the phosphinylated cinchona alkaloid.

  • Introduction of the second nitrogen donor:

    • This step can vary depending on the desired final ligand structure. A common method involves the modification of the quinoline ring. For example, a pre-functionalized quinoline can be used, or a subsequent reaction can be performed to introduce an amino group.

Safety Precautions:

  • Thionyl chloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Organophosphines are often air-sensitive and toxic. Handle under an inert atmosphere.

  • Use anhydrous solvents and inert atmosphere techniques for all reactions.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Ketone

This protocol details the general procedure for the asymmetric hydrogenation of a ketone using a pre-formed or in-situ generated ruthenium catalyst with a cinchona alkaloid-derived NNP ligand.[1][2][3][4]

Materials:

  • Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)

  • Chiral NNP ligand (from Protocol 1)

  • Substrate (prochiral ketone)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • Solvent (e.g., isopropanol, methanol, or toluene)

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Standard glassware and analytical equipment (GC or HPLC for conversion and ee determination)

Procedure:

  • Catalyst Preparation (in-situ):

    • In a glovebox or under an inert atmosphere, add the ruthenium precursor and the chiral NNP ligand to a reaction vessel.

    • Add the solvent and stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.

  • Hydrogenation Reaction:

    • To the catalyst solution, add the substrate and the base.

    • Seal the reaction vessel in a high-pressure autoclave.

    • Purge the autoclave with hydrogen gas several times.

    • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • The conversion can be determined by ¹H NMR or GC analysis of the crude product.

    • The enantiomeric excess (ee) of the product is determined by chiral HPLC or chiral GC analysis.

Experimental Workflow Diagram:

G start Start catalyst_prep Catalyst Preparation (in-situ) start->catalyst_prep add_reagents Add Substrate and Base catalyst_prep->add_reagents hydrogenation Asymmetric Hydrogenation (High Pressure H2) add_reagents->hydrogenation workup Reaction Work-up hydrogenation->workup analysis Analysis (Conversion and ee) workup->analysis end End analysis->end

Figure 2: Experimental workflow for the asymmetric hydrogenation of a ketone.

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the ruthenium-catalyzed asymmetric hydrogenation of a ketone with a chiral NNP ligand.[1][3][4]

G A [Ru]-L* (Precatalyst) B [Ru]-H2-L* (Active Catalyst) A->B + H2, Base C [Ru]-H-L...Ketone (Substrate Complex) B->C + Ketone D Transition State C->D Hydride Transfer E [Ru]-H-L(O-CH(R1)R2) D->E F [Ru]-L* + Chiral Alcohol E->F Product Release F->B + H2

Figure 3: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

While direct catalytic applications of this compound in transition metal catalysis are not widely reported, the extensive and successful use of structurally related cinchona alkaloids provides a strong foundation for its potential. The rigid, chiral quinuclidine core is a key element for inducing high enantioselectivity in reactions such as the asymmetric hydrogenation of ketones. The protocols and data presented here, based on cinchona alkaloid-derived ligands, offer a valuable guide for researchers and drug development professionals interested in exploring the catalytic potential of this compound and other chiral quinuclidine-based ligands in asymmetric synthesis. Further research into the synthesis of novel transition metal complexes with this compound and its derivatives is warranted and could lead to the development of new and highly efficient catalytic systems.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (S)-Quinuclidin-3-Amine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered in reactions mediated by (S)-quinuclidin-3-amine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My reaction catalyzed by a derivative of this compound is giving a low yield. What are the most common general causes?

A1: Low yields in these reactions can stem from several factors. The most common culprits include:

  • Reagent Purity: The purity of the this compound catalyst, substrates, and solvents is critical. Impurities can poison the catalyst or lead to side reactions.

  • Reaction Conditions: Suboptimal reaction conditions, such as temperature, concentration, and reaction time, can significantly impact yield.

  • Catalyst Activity: The catalyst itself may be inactive or have low activity due to improper storage, handling, or the use of an inappropriate derivative for the specific reaction.

  • Moisture and Air: Many organocatalyzed reactions are sensitive to moisture and atmospheric oxygen. Ensure anhydrous conditions and an inert atmosphere if necessary.

  • Substrate Compatibility: The electronic and steric properties of your substrates may not be ideal for the chosen catalyst and reaction conditions.

Q2: I am using a thiourea derivative of this compound for a Michael addition and observing low yield and enantioselectivity. Why might this be happening?

A2: Bifunctional catalysts like thiourea derivatives of this compound rely on a cooperative mechanism involving hydrogen bonding from the thiourea moiety and Brønsted-Lowry basicity from the quinuclidine nitrogen. Low yields and enantioselectivities in such cases have been reported and can be attributed to:

  • Suboptimal pKa: The basicity of the quinuclidine nitrogen is crucial for activating the nucleophile. If the basicity is not well-matched for the substrate, the reaction rate can be slow, leading to low yields.

  • Ineffective Hydrogen Bonding: The thiourea group activates the electrophile (e.g., a nitroalkene) through hydrogen bonding. If this interaction is weak due to solvent effects or steric hindrance, the reaction will be inefficient.

  • Solvent Choice: The solvent plays a critical role in mediating the interactions between the catalyst and the substrates. A suboptimal solvent can disrupt the necessary hydrogen bonding or solvate the catalyst in a way that hinders its activity. Further investigation into different solvents is often recommended to improve yields.[1]

  • Lack of Additives: Sometimes, additives are required to enhance the catalytic activity or selectivity. The absence of a necessary co-catalyst or additive can result in poor performance.[1]

Q3: Can the choice of a specific quinuclidine derivative impact the reaction rate and yield in Baylis-Hillman reactions?

A3: Absolutely. In Baylis-Hillman reactions, a direct correlation has been established between the basicity (pKa) of the quinuclidine-based catalyst and its reactivity. Catalysts with a higher pKa are generally more reactive. For instance, quinuclidine itself (pKa of conjugate acid = 11.3) is a more active catalyst than its derivatives with electron-withdrawing groups, such as 3-hydroxyquinuclidine (pKa = 9.9) or 3-chloroquinuclidine (pKa = 8.9). Therefore, if you are experiencing a slow reaction or low yield, consider using a more basic this compound derivative if your reaction conditions allow.

Q4: Are there any additives that can improve the yield of quinuclidine-catalyzed reactions?

A4: Yes, particularly in reactions like the Baylis-Hillman reaction, the use of protic additives can lead to significant rate acceleration. Additives with polar X-H bonds, such as methanol, water, formamide, or triethanolamine, have been shown to enhance reaction rates. Methanol is often found to be an optimal additive. This is thought to be due to the additive's ability to stabilize intermediates or participate in the proton transfer steps of the catalytic cycle.

Troubleshooting Guides

Issue 1: Low Yield in Asymmetric Michael Addition using a Thiourea Derivative of this compound

If you are experiencing low yields in an asymmetric Michael addition of ketones or malonates to nitroalkenes, consider the following troubleshooting steps:

Troubleshooting Workflow

G start Low Yield Observed reagent_purity Verify Reagent Purity (Catalyst, Substrates, Solvent) start->reagent_purity reaction_conditions Optimize Reaction Conditions reagent_purity->reaction_conditions If purity is confirmed solvent_screening Screen Solvents (e.g., Toluene, THF, CH2Cl2, MeCN) reaction_conditions->solvent_screening additive_screening Screen Additives (e.g., co-catalysts, proton sources) solvent_screening->additive_screening If no improvement catalyst_loading Vary Catalyst Loading (e.g., 5, 10, 20 mol%) additive_screening->catalyst_loading If no improvement temperature_adjustment Adjust Temperature (e.g., RT, 0°C, -20°C) catalyst_loading->temperature_adjustment concentration_check Check Concentration (may influence aggregation) temperature_adjustment->concentration_check analysis Analyze Results (Yield, ee%) concentration_check->analysis end_good Problem Resolved analysis->end_good Improved Yield end_bad Further Investigation Needed (e.g., substrate scope limitation) analysis->end_bad No Improvement

Caption: A logical workflow for troubleshooting low yields in this compound mediated reactions.

Detailed Steps:

  • Verify Reagent Purity:

    • Catalyst: Ensure the this compound thiourea derivative is pure. Recrystallize or purify by column chromatography if necessary.

    • Substrates: Purify the nucleophile (e.g., ketone, malonate) and the electrophile (e.g., nitroalkene) by distillation, recrystallization, or chromatography.

    • Solvent: Use anhydrous solvents. Traces of water can significantly affect the reaction.

  • Solvent Screening: The choice of solvent can dramatically impact the yield and enantioselectivity. It has been noted that further investigation into solvents could lead to better outcomes.[1] Create a screening table to compare the results.

  • Additive Screening: The presence of additives can sometimes be beneficial. While not explicitly detailed for this specific catalyst, the principle of using additives to enhance similar reactions is well-established. Consider screening weak Brønsted acids or bases depending on the proposed mechanism for your specific substrates.

  • Vary Catalyst Loading: While a typical starting point is 10-20 mol%, a lower or higher catalyst loading might be optimal. High catalyst concentrations can sometimes lead to unwanted side reactions or aggregation.

  • Optimize Temperature: Perform the reaction at different temperatures (e.g., room temperature, 0 °C, -20 °C) to find the optimal balance between reaction rate and selectivity.

Issue 2: Low Yield in Friedel-Crafts Alkylation of Indoles with trans-β-Nitrostyrene

Low yields in the Friedel-Crafts alkylation of indoles using a thiourea derivative of this compound can also be addressed systematically.

Key Considerations:

  • Indole Nucleophilicity: The nucleophilicity of the indole can be affected by substituents on the indole ring. Electron-donating groups generally improve reactivity, while electron-withdrawing groups can decrease it.

  • Catalyst Deactivation: Indoles can be basic enough to protonate and deactivate certain catalysts. The bifunctional nature of the thiourea catalyst is designed to overcome this to some extent, but it can still be a factor.

Troubleshooting Steps:

  • Solvent and Additive Elaboration: As suggested in the literature, a key area for optimization is the screening of different solvents and additives.[1]

  • Temperature Control: Friedel-Crafts reactions can be sensitive to temperature. Lowering the temperature may improve selectivity and reduce the formation of byproducts.

  • Stoichiometry: Carefully control the stoichiometry of the reactants. An excess of either the indole or the nitrostyrene may be beneficial, depending on which is more prone to side reactions.

Quantitative Data Summary

The following tables summarize the reported yields for Michael additions and Friedel-Crafts alkylations using a thiourea catalyst derived from (-)-(S)-3-aminoquinuclidine. These results indicate that yields can be highly dependent on the specific substrates used.

Table 1: Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrenes

EntryR in NitrostyreneSolventTime (h)Conversion (%)Yield (%)ee (%)
1PhenylToluene7217-23 (S)
24-NitrophenylToluene241008311 (S)
34-ChlorophenylToluene48614513 (S)

Data extracted from a study on a thiourea derivative of (-)-(S)-3-aminoquinuclidine. The original study noted mediocre yields and suggested further optimization of solvents and additives could be beneficial.[1]

Table 2: Asymmetric Friedel-Crafts Alkylation of Indole with trans-β-Nitrostyrenes

EntryR in NitrostyreneSolventTime (h)Conversion (%)Yield (%)ee (%)
1PhenylToluene144543810 (S)
24-NitrophenylToluene24100911 (R)
34-ChlorophenylToluene12070528 (S)

Data from the same study as Table 1, highlighting the variability of yield and enantioselectivity with different substrates.[1]

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene

This protocol is adapted from the literature for the reaction using a thiourea derivative of this compound.[1]

  • Preparation: To a vial, add the trans-β-nitrostyrene derivative (0.1 mmol) and the this compound thiourea catalyst (0.02 mmol, 20 mol%).

  • Solvent Addition: Add the solvent (e.g., toluene, 0.5 mL).

  • Nucleophile Addition: Add diethyl malonate (0.15 mmol).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Visualizations

Proposed Catalytic Cycle for Bifunctional Thiourea Catalysis

The following diagram illustrates the proposed mechanism for the Michael addition catalyzed by a thiourea derivative of this compound. The catalyst activates the nitroalkene through hydrogen bonding and the nucleophile through a Brønsted base interaction.

G cluster_activation Nucleophile Activation catalyst Catalyst This compound-Thiourea h_bond_complex Hydrogen-Bonded Complex catalyst->h_bond_complex + Nitroalkene nitroalkene Nitroalkene (Electrophile) malonate Malonate Enolate (Nucleophile) michael_adduct Michael Adduct h_bond_complex->michael_adduct + Malonate Enolate (Nucleophilic Attack) product_release Product Release michael_adduct->product_release product_release->catalyst Catalyst Regeneration malonate_precursor Diethyl Malonate malonate_precursor->malonate Deprotonation catalyst_base Catalyst (Quinuclidine N)

Caption: Proposed catalytic cycle for the bifunctional activation in a Michael addition reaction.

References

Technical Support Center: Optimizing Asymmetric Hydrogenation with Quinuclidine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing quinuclidine-based catalysts, such as modified Cinchona alkaloids, in asymmetric hydrogenation. This powerful class of organocatalysts is instrumental in producing enantiomerically enriched compounds, which are crucial intermediates for pharmaceuticals and fine chemicals.[1][2]

This guide provides a systematic approach to troubleshooting common experimental challenges, offering solutions to help you achieve optimal reaction outcomes, including high yield and enantioselectivity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the experimental process in a direct question-and-answer format.

Section 1: Enantioselectivity Issues

Q1: My reaction shows low enantiomeric excess (ee). What are the primary factors to investigate?

A1: Low enantioselectivity is a common challenge and can stem from several sources. After confirming the accuracy of your chiral analysis method (e.g., HPLC or GC), consider the following factors:

  • Catalyst Purity and Integrity: The purity of the quinuclidine-based catalyst is critical. Impurities can act as competing catalysts or poisons, disrupting the formation of the crucial catalyst-substrate complex.[3] Ensure the catalyst is sourced from a reliable vendor or has been rigorously purified. For catalysts sensitive to air or moisture, always handle and store them under an inert atmosphere.[3]

  • Reaction Temperature: Temperature is a critical parameter. Higher temperatures can increase reaction rates but may diminish enantioselectivity by providing sufficient energy to overcome the activation barrier for the formation of the undesired enantiomer.[3] It is often beneficial to run the reaction at a lower temperature.[3]

  • Solvent Choice: The polarity and nature of the solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity.[4] A screening of different solvents is often necessary. Non-polar solvents sometimes favor higher ee.

  • Substrate Purity: Impurities in the starting material can interfere with the catalytic cycle.[3] Ensure the substrate is of high purity.

  • Catalyst Structure: Subtle structural changes in the catalyst, such as bulky substituents, can lead to lower enantiomeric excess compared to the parent alkaloids.[5] The choice of catalyst must be well-matched to the substrate.

Q2: I am observing an inversion of enantioselectivity. What could be the cause?

A2: An inversion of the expected enantiomer can be perplexing. This phenomenon can be triggered by several factors:

  • Change in Reaction Mechanism: A change in solvent, temperature, or the presence of additives can sometimes alter the dominant reaction pathway or the conformation of the catalyst-substrate complex.[5]

  • Catalyst Modifier: For heterogeneous systems using modified catalysts (e.g., cinchona alkaloids on a metal surface), the specific modifier used can lead to an opposite sense of enantiodifferentiation compared to the parent alkaloid.[5]

  • Substrate Geometry: For certain substrates, such as nitroolefins, the geometry of the double bond (E vs. Z isomer) can dramatically impact which enantiomer is formed.[1]

Section 2: Reaction Rate and Yield Issues

Q3: My reaction yield is low, but the enantioselectivity is high. How can I improve the conversion?

A3: This scenario often points to issues with reaction kinetics or catalyst deactivation rather than the stereocontrol of the reaction.[3]

  • Catalyst Loading: The catalyst concentration might be too low for an efficient reaction within a practical timeframe. A modest increase in catalyst loading can improve the yield.[3][6] However, decreasing the catalyst loading too much can cause a significant drop in chemical yield.[6]

  • Temperature: While lower temperatures often favor enantioselectivity, they also slow down the reaction rate. A systematic optimization of the temperature is necessary to find a balance between rate and selectivity.[1]

  • Hydrogen Source/Pressure: In transfer hydrogenations, the nature and stoichiometry of the hydrogen donor (e.g., Hantzsch ester) are critical.[1] For direct hydrogenations, increasing the hydrogen pressure can sometimes enhance the reaction rate.[2][4]

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions due to impurities or thermal instability.[3][7] The product itself, particularly if it's a basic amine, can sometimes bind to the catalyst and cause deactivation.[8][9] Running the reaction with a fresh batch of catalyst and ensuring all reagents are pure can help diagnose this issue.[3]

  • Mixing: In heterogeneous or biphasic systems, inefficient mixing can lead to poor reaction rates. Ensure vigorous and constant stirring.

Q4: The reaction is not proceeding at all or is extremely slow. What should I check first?

A4: A stalled reaction typically indicates a fundamental problem with one of the core components.

  • Catalyst Activation: Some catalytic systems require an activation step. For instance, some iron-based catalysts for transfer hydrogenation require activation with a strong base like potassium tert-butoxide.[10] Review the specific requirements for your catalyst.

  • Catalyst Poisoning: Heteroatoms like sulfur or nitrogen can act as potent catalyst poisons by strongly coordinating to the metal center (in cases of metal-cocatalyzed systems) or interacting with the organocatalyst.[7] Ensure your substrate, reagents, and solvent are free from such impurities.

  • Inert Atmosphere: Many hydrogenation catalysts and reagents are sensitive to oxygen. Ensure the reaction is set up and maintained under a rigorously inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Quality: Verify the quality and concentration of all reagents, especially the hydrogen source.

Data on Reaction Condition Optimization

Optimizing a reaction requires systematically varying parameters. The following tables summarize the effects of key variables on the outcome of asymmetric hydrogenations, based on published data.

Table 1: Effect of Catalyst Loading and Residence Time

This table illustrates how changing catalyst loading and residence time can affect conversion and enantioselectivity in a continuous-flow Brønsted acid-catalyzed transfer hydrogenation of a quinoline derivative.

ParameterCatalyst Loading (mol%)Residence Time (min)Conversion (%)Enantiomeric Excess (ee, %)
Baseline 1.0208594
Time Increase 1.0609094
Loading Decrease 1 0.5609694
Loading Decrease 2 0.1606594
Data derived from a study on the continuous-flow hydrogenation of quinolines.[6]
Table 2: Effect of Solvent and Temperature

The choice of solvent and reaction temperature is crucial for achieving high enantioselectivity. This table shows the optimization for the transfer hydrogenation of a β,β-disubstituted nitroolefin using a thiourea catalyst derived from a cinchona alkaloid scaffold.

SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
Toluene259596
Dichloromethane259394
Methyl t-butyl ether259695
Toluene 40 98 98
Dichloromethane409595
Data adapted from a study on the organocatalytic asymmetric transfer hydrogenation of nitroolefins.[1] Running the reaction at 40°C was found to improve the rate by increasing the solubility of the Hantzsch ester hydrogen donor.[1]

Experimental Protocols

Representative Protocol: Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol describes a large-scale, metal-catalyzed asymmetric hydrogenation of 3-quinuclidinone, a key step in the synthesis of various pharmaceuticals.[2]

Materials and Equipment:

  • High-pressure autoclave reactor

  • 3-quinuclidinone (substrate)

  • Ruthenium-based chiral catalyst (e.g., RuBr2[(R)-binap])

  • Anhydrous ethanol (solvent)

  • Base (e.g., potassium tert-butoxide)

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon) for purging

  • Standard laboratory glassware and safety equipment (fume hood, blast shield)[2]

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean, dry, and has been thoroughly purged with an inert gas to remove all oxygen.

  • Charging the Reactor: Under a continuous flow of inert gas, charge the autoclave with 3-quinuclidinone, the ruthenium catalyst (at a high substrate-to-catalyst molar ratio, e.g., 100,000:1), and anhydrous ethanol.[2]

  • Addition of Base: Add the required amount of base to the reaction mixture.

  • Pressurization: Seal the autoclave securely. Purge the vessel with hydrogen gas several times before pressurizing to the target pressure (e.g., 15 atm).[2]

  • Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 30-45 °C).[2]

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (after safely depressurizing and re-purging) and analyzing them via GC or HPLC until the starting material is fully consumed (typically around 4 hours).[2]

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by standard methods such as flash column chromatography or recrystallization.

  • Analysis: Determine the final yield and measure the enantiomeric excess of the purified product using chiral HPLC or GC.

Visual Guides

Experimental Workflow for Asymmetric Hydrogenation

G prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Addition (Substrate, Catalyst, Solvent) prep->reagents conditions 3. Set Conditions (Temperature, Pressure) reagents->conditions reaction 4. Reaction Monitoring (TLC, GC, HPLC) conditions->reaction workup 5. Work-up (Quenching, Extraction) reaction->workup purify 6. Purification (Chromatography, Recrystallization) workup->purify analysis 7. Analysis (Yield, ee%) purify->analysis

Caption: General workflow for a typical asymmetric hydrogenation experiment.

Troubleshooting Logic for Low Enantioselectivity

G start Problem: Low Enantiomeric Excess (ee) check_analysis Is chiral analysis method validated and accurate? start->check_analysis check_catalyst Check Catalyst Integrity check_analysis->check_catalyst Yes fix_analysis Solution: Calibrate/Develop Method check_analysis->fix_analysis No cat_purity Verify Purity & Proper Handling check_catalyst->cat_purity cat_structure Is catalyst structure optimal for substrate? cat_purity->cat_structure check_conditions Optimize Reaction Conditions cat_structure->check_conditions Yes rescreen Solution: Screen Alternative Catalysts cat_structure->rescreen No temp Lower Reaction Temperature check_conditions->temp solvent Screen Different Solvents temp->solvent check_reagents Verify Reagent Purity solvent->check_reagents sub_purity Purify Substrate check_reagents->sub_purity

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Identifying and minimizing side products in (S)-quinuclidin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-quinuclidin-3-amine. Our goal is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, particularly through the common method of reductive amination of 3-quinuclidinone using a chiral auxiliary.

Issue 1: Low Diastereoselectivity (High Formation of the Undesired (R)-enantiomer)

Question: My synthesis is producing a nearly 1:1 mixture of diastereomers, leading to a low yield of the desired this compound after removal of the chiral auxiliary. How can I improve the diastereoselectivity?

Answer: Achieving high diastereoselectivity is critical for an efficient synthesis. The formation of the undesired diastereomer is a common problem. Several factors can influence the stereochemical outcome of the reductive amination.

Key Factors Influencing Diastereoselectivity:

  • Chiral Auxiliary: The choice of the chiral auxiliary is paramount. (S)-1-phenethylamine is a commonly used and effective auxiliary for directing the stereochemistry to favor the (S)-amine. Ensure you are using the correct enantiomer of the auxiliary.

  • Reducing Agent: The nature of the reducing agent can impact the diastereomeric ratio. Milder reducing agents are often more selective.

  • Reaction Temperature: Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.

  • Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the imine intermediate and its interaction with the reducing agent.

Troubleshooting Steps:

  • Verify Chiral Auxiliary Purity: Confirm the enantiomeric purity of the (S)-1-phenethylamine. Contamination with the (R)-enantiomer will directly lead to the formation of the undesired diastereomer.

  • Optimize the Reducing Agent: While sodium borohydride (NaBH₄) is commonly used, sodium cyanoborohydride (NaBH₃CN) is a milder and more selective reducing agent that can be effective under slightly acidic conditions, which can favor the formation of the iminium ion prior to reduction.[1][2][3] This can sometimes lead to improved diastereoselectivity.

  • Lower the Reaction Temperature: Perform the reduction step at a lower temperature. A systematic study of the effect of temperature is recommended. Start at 0 °C and consider going down to -20 °C or even -78 °C.[4]

  • Solvent Screening: The choice of solvent can have a significant impact. Protic solvents like methanol or ethanol are common, but exploring less polar, non-coordinating solvents might alter the transition state geometry favorably.

Issue 2: Incomplete Reaction or Low Yield

Question: The conversion of 3-quinuclidinone is low, resulting in a poor overall yield of this compound. What are the potential causes and how can I improve the yield?

Answer: Low conversion can be attributed to several factors, from the quality of reagents to the reaction conditions.

Potential Causes and Solutions:

  • Inefficient Imine Formation: The initial formation of the imine between 3-quinuclidinone and the chiral amine is a crucial equilibrium step.

    • Solution: Ensure anhydrous conditions, as water can hydrolyze the imine back to the starting materials. The use of a dehydrating agent, such as molecular sieves, can drive the equilibrium towards imine formation.

  • Inactive Reducing Agent: The hydride reagent may have degraded due to improper storage or handling.

    • Solution: Use a fresh bottle of the reducing agent. It is good practice to titrate the hydride solution to determine its exact molarity before use.

  • Suboptimal pH: The pH of the reaction mixture is critical for both imine formation and reduction.

    • Solution: For reductive amination with NaBH₃CN, slightly acidic conditions (pH 4-6) are often optimal to promote imine formation and subsequent reduction of the iminium ion.[2]

  • Side Reactions of the Carbonyl Group: The ketone can undergo side reactions other than imine formation.

    • Solution: Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Purity and Activity (Ketone, Amine, Reducing Agent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, pH, Atmosphere) start->check_conditions check_workup Analyze Work-up Procedure start->check_workup sub_reagents Impurities or Degradation? check_reagents->sub_reagents sub_conditions Sub-optimal Parameters? check_conditions->sub_conditions sub_workup Product Loss During Extraction/Purification? check_workup->sub_workup solution_reagents Use Purified/Fresh Reagents sub_reagents->solution_reagents Yes solution_conditions Optimize Temperature, Time, pH, etc. sub_conditions->solution_conditions Yes solution_workup Modify Extraction/Purification Protocol sub_workup->solution_workup Yes

Caption: Troubleshooting logic for addressing low reaction yield.

Issue 3: Difficulty in Purifying the Final Product

Question: I am struggling to separate the desired this compound from the undesired diastereomer and other impurities. What purification strategies are effective?

Answer: The purification of this compound often requires the separation of closely related stereoisomers.

Purification Strategies:

  • Diastereomeric Salt Crystallization: Before removing the chiral auxiliary, the diastereomeric mixture of the N-((S)-1-phenylethyl)-(S)-quinuclidin-3-amine and N-((S)-1-phenylethyl)-(R)-quinuclidin-3-amine can often be separated by fractional crystallization. The differing solubilities of the diastereomeric salts with a chiral acid (e.g., tartaric acid) can be exploited.

  • Column Chromatography:

    • On Diastereomers: The diastereomeric intermediates can be separated by flash column chromatography on silica gel. Careful selection of the eluent system is crucial to achieve good separation.

    • On Enantiomers: After removal of the chiral auxiliary, the resulting mixture of (S)- and (R)-quinuclidin-3-amine can be separated using chiral High-Performance Liquid Chromatography (HPLC). This is often the most effective method for obtaining high enantiomeric purity.

  • Chemical Resolution: The final racemic or enantiomerically enriched amine can be resolved by forming diastereomeric salts with a chiral resolving agent, followed by crystallization and liberation of the desired enantiomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via reductive amination?

A1: The most significant side product is the undesired diastereomer, which upon debenzylation yields the (R)-enantiomer of quinuclidin-3-amine. Other potential side products include:

  • Unreacted 3-quinuclidinone: Due to incomplete reaction.

  • 3-Quinuclidinol: Formed by the direct reduction of the ketone starting material by the hydride reagent.[5] This is more likely with stronger reducing agents like NaBH₄.

  • Over-alkylation products: Although less common with a secondary amine intermediate, it is a possibility to consider.

Q2: How can I monitor the progress and diastereomeric ratio of the reaction?

A2:

  • Thin-Layer Chromatography (TLC): To monitor the consumption of the starting materials and the formation of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the reaction progress and, in some cases, to determine the diastereomeric ratio by integrating the signals of diastereotopic protons or carbons.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most accurate method for determining the enantiomeric or diastereomeric ratio of the product.

Q3: What is the best method for removing the (S)-1-phenethylamine chiral auxiliary?

A3: Catalytic hydrogenation is a common and effective method for cleaving the N-benzyl bond of the phenethylamine auxiliary. Palladium on carbon (Pd/C) is a typical catalyst used for this transformation under a hydrogen atmosphere.

Data Presentation

Table 1: Influence of Reaction Parameters on Diastereoselectivity (Qualitative)

ParameterConditionExpected Impact on (S)-isomer formationRationale
Reducing Agent NaBH₃CN vs. NaBH₄Potentially HigherMilder reagent, more selective for the iminium ion.[1][2][3]
Temperature Low (e.g., 0 to -78 °C)HigherFavors the thermodynamically more stable transition state.[4]
Solvent Non-polar / AproticMay IncreaseCan alter the conformation of the imine intermediate.
Chiral Auxiliary High Enantiomeric PurityHigherDirect correlation between auxiliary purity and product purity.

Experimental Protocols

Protocol: Diastereoselective Reductive Amination of 3-Quinuclidinone

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 3-Quinuclidinone hydrochloride

  • (S)-1-Phenethylamine (≥99% ee)

  • Sodium hydroxide (or other suitable base)

  • Anhydrous methanol (or other suitable solvent)

  • Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid

  • Palladium on carbon (10 wt. %)

Procedure:

Step 1: Free-basing of 3-Quinuclidinone

  • Dissolve 3-quinuclidinone hydrochloride in water.

  • Cool the solution in an ice bath and slowly add a solution of sodium hydroxide to adjust the pH to >12.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3-quinuclidinone free base.

Step 2: Imine Formation and Reductive Amination

  • Dissolve 3-quinuclidinone (1.0 eq) and (S)-1-phenethylamine (1.1 eq) in anhydrous methanol under an inert atmosphere.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Slowly add the reducing agent (e.g., NaBH₄, 1.5 eq) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at the low temperature for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of water or dilute hydrochloric acid.

  • Remove the solvent under reduced pressure.

Step 3: Work-up and Purification of the Diastereomeric Amine

  • Dissolve the residue in water and adjust the pH to basic with sodium hydroxide.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate.

  • The crude product can be purified by column chromatography on silica gel to separate the diastereomers.

Step 4: Removal of the Chiral Auxiliary

  • Dissolve the purified N-((S)-1-phenylethyl)-(S)-quinuclidin-3-amine in a suitable solvent (e.g., ethanol or methanol).

  • Add 10% Pd/C catalyst (typically 5-10 mol%).

  • Subject the mixture to hydrogenation (e.g., using a balloon filled with hydrogen or a Parr hydrogenator) until the reaction is complete (monitored by TLC or NMR).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the crude this compound.

Step 5: Final Purification

  • The crude product can be further purified by recrystallization of its salt (e.g., the dihydrochloride salt) or by preparative chiral HPLC to achieve high enantiomeric purity.

Mandatory Visualization

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 3-Quinuclidinone HCl free_base 1. Free-basing (NaOH) start->free_base reductive_amination 2. Reductive Amination (S)-1-phenethylamine, NaBH4/NaBH3CN free_base->reductive_amination diastereomer_separation 3. Diastereomer Separation (Chromatography/Crystallization) reductive_amination->diastereomer_separation cleavage 4. Chiral Auxiliary Cleavage (H2, Pd/C) diastereomer_separation->cleavage final_purification 5. Final Purification (Recrystallization/Chiral HPLC) cleavage->final_purification end_product Final Product: This compound final_purification->end_product

Caption: Key stages in the synthesis of this compound.

Logical Relationship for Minimizing the (R)-enantiomer Side Product

side_product_minimization goal Goal: Minimize (R)-enantiomer strategy Strategy: Maximize Diastereoselectivity in Reductive Amination goal->strategy param1 Lower Reaction Temperature strategy->param1 param2 Use Milder Reducing Agent (e.g., NaBH3CN) strategy->param2 param3 Optimize Solvent System strategy->param3 param4 Ensure High Purity of Chiral Auxiliary strategy->param4

Caption: Key parameters to control for minimizing the undesired (R)-enantiomer.

References

Technical Support Center: Optimizing Enantioselectivity with (S)-Quinuclidin-3-amine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (S)-quinuclidin-3-amine and its derivatives as organocatalysts. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you improve the enantioselectivity of your asymmetric reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of this compound in asymmetric catalysis?

A1: this compound is a chiral tertiary amine that functions as a nucleophilic organocatalyst. Its rigid bicyclic quinuclidine core and chiral center make it effective in creating a chiral environment around the reactants. It is commonly employed in reactions like the Morita-Baylis-Hillman (MBH) and aza-Morita-Baylis-Hillman reactions, where it facilitates the formation of a stereocenter with a preference for one enantiomer.

Q2: My reaction is showing low enantiomeric excess (% ee). What are the most common initial factors to investigate?

A2: Low enantioselectivity can often be traced back to several key experimental factors. Before extensive optimization, it is crucial to verify the following:

  • Purity of Catalyst and Reagents: Ensure the high purity of your this compound catalyst, substrates, and solvents. Trace impurities can act as catalyst poisons or promote a non-selective background reaction.[1]

  • Reaction Atmosphere: Many organocatalytic reactions are sensitive to air and moisture. It is advisable to conduct your reaction under an inert atmosphere (e.g., Argon or Nitrogen) using properly dried solvents and glassware.[1]

  • Catalyst Integrity: Chiral amines can degrade over time. Using a fresh batch or a recently opened bottle of the catalyst is recommended to ensure reproducibility.[1]

  • Accurate Analytical Measurement: Confirm that your method for determining enantiomeric excess (e.g., chiral HPLC or GC) is properly validated and provides accurate separation of the enantiomers.

Q3: How does catalyst loading affect the enantioselectivity of the reaction?

A3: Catalyst loading is a critical parameter. Insufficient catalyst loading can lead to a significant contribution from the non-catalyzed, non-selective background reaction, which will lower the overall enantiomeric excess of the product.[1] Conversely, excessively high catalyst loading is not always beneficial and can sometimes lead to the formation of inactive catalyst aggregates. It is essential to screen a range of catalyst loadings (e.g., 5-20 mol%) to find the optimal balance for your specific reaction.

Q4: Can additives be used to improve the enantioselectivity of reactions catalyzed by this compound?

A4: Yes, additives can have a significant impact on enantioselectivity in amine-catalyzed reactions. Protic additives like alcohols (e.g., methanol) or water can accelerate the reaction and influence the stereochemical outcome by participating in proton transfer steps and stabilizing transition states.[2] Lewis acids can also be employed, particularly in aza-Baylis-Hillman reactions, to activate the electrophile. The effect of an additive is highly specific to the reaction, so screening different additives is recommended if you are facing issues with enantioselectivity.

Troubleshooting Guide for Low Enantioselectivity

This guide provides a systematic approach to diagnosing and resolving issues of low enantiomeric excess in your experiments.

Problem Possible Cause Suggested Solution
Low ee% (<50%) 1. Catalyst Purity/Activity: The catalyst may be impure, degraded, or from a poor-quality source.1a. Verify the purity of the this compound catalyst by NMR or another suitable technique. 1b. Use a freshly opened bottle or a newly synthesized batch of the catalyst. 1c. Consider purification of the catalyst if impurities are suspected.
2. Sub-optimal Catalyst Loading: The ratio of the catalyzed to the uncatalyzed reaction pathway is too low.2a. Screen a range of catalyst loadings, for example, 5, 10, 15, and 20 mol%. 2b. Monitor the reaction kinetics at different loadings to understand the impact on the reaction rate.
3. Inappropriate Solvent: The solvent may not provide the optimal environment for the chiral transition state.3a. Conduct a solvent screen. Test a range of aprotic and protic solvents with varying polarities (e.g., THF, CH2Cl2, Toluene, DMF, Acetonitrile). 3b. Consider solvent mixtures to fine-tune the polarity.
Inconsistent or Decreasing ee% with Reaction Progress 1. Catalyst Degradation: The catalyst may be unstable under the reaction conditions over time.1a. Monitor the reaction at different time points to see if the ee% decreases. 1b. If degradation is suspected, try running the reaction at a lower temperature.
2. Product Racemization: The desired product may be undergoing racemization under the reaction conditions.2a. Subject the purified product to the reaction conditions (without the starting materials) to check for racemization. 2b. If racemization occurs, reducing the reaction time or temperature may be necessary.
Moderate but Not High ee% (50-80%) 1. Sub-optimal Temperature: The reaction temperature may not be optimal for maximizing the energy difference between the diastereomeric transition states.1a. Systematically vary the reaction temperature. Lowering the temperature often increases enantioselectivity, but this is not always the case.[3] Screen temperatures such as room temperature, 0 °C, -20 °C, and -40 °C.
2. Additive Effects: The reaction may benefit from an acidic or protic co-catalyst.2a. Screen a variety of additives. For aza-Baylis-Hillman reactions, consider adding a Lewis acid like Ti(OiPr)4. 2b. For standard Baylis-Hillman reactions, test protic additives like methanol.[2]
3. Substrate Structure: The inherent structure of the substrate may not be well-suited for high stereodifferentiation with this specific catalyst.3a. If possible, consider minor modifications to the substrate structure, for example, changing a protecting group or a substituent on an aromatic ring.

Data Presentation: Influence of Catalyst Structure on Enantioselectivity

Table 1: Enantioselectivity in the Aza-Baylis-Hillman Reaction of Benzaldehyde, p-Toluenesulfonamide, and Methyl Acrylate with Various Chiral Quinuclidine-Based Catalysts.

CatalystCatalyst StructureYield (%)ee (%)
(R)-3-Aminoquinuclidine755
N-((R)-1-phenylethyl)-(R)-quinuclidin-3-amine705
Cinchonidine6540
Hydroquinidine6035

Reaction Conditions: Benzaldehyde (1 equiv.), p-toluenesulfonamide (1 equiv.), methyl acrylate (1.1 equiv.), catalyst (15 mol%), and Ti(OiPr)4 (2 mol%) in THF at room temperature in the presence of 4 Å molecular sieves.

Experimental Protocols

The following is a generalized experimental protocol for an aza-Baylis-Hillman reaction, which can be adapted as a starting point for your experiments with this compound.

General Protocol for Asymmetric Aza-Baylis-Hillman Reaction

  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert gas (e.g., Argon).

    • Add 4 Å molecular sieves (previously activated by heating under vacuum).

    • To the flask, add the aldehyde (1.0 mmol, 1.0 equiv.), the sulfonamide (1.0 mmol, 1.0 equiv.), and this compound (0.15 mmol, 15 mol%).

  • Reaction Setup:

    • Dissolve the solids in anhydrous, degassed tetrahydrofuran (THF, 5 mL).

    • Add the Lewis acid co-catalyst, such as titanium isopropoxide (Ti(OiPr)4, 0.02 mmol, 2 mol%), to the stirred solution.

    • Stir the mixture at room temperature for 30 minutes to facilitate the in situ formation of the N-sulfonylimine.

    • Add the activated alkene (e.g., methyl acrylate, 1.1 mmol, 1.1 equiv.) to the reaction mixture.

  • Monitoring and Work-up:

    • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Mandatory Visualizations

The following diagrams illustrate key concepts in troubleshooting and optimizing reactions catalyzed by this compound.

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Verify Purity of Catalyst, Reagents, and Solvents start->check_purity check_conditions Confirm Inert Atmosphere and Dry Conditions check_purity->check_conditions Purity Confirmed optimize_loading Optimize Catalyst Loading (e.g., 5-20 mol%) check_conditions->optimize_loading Conditions Verified optimize_temp Screen Reaction Temperature (e.g., RT, 0°C, -20°C, -40°C) optimize_loading->optimize_temp optimize_solvent Screen Solvents (e.g., THF, CH2Cl2, Toluene) optimize_temp->optimize_solvent optimize_additives Screen Additives (e.g., Lewis Acids, Protic Solvents) optimize_solvent->optimize_additives high_ee High Enantioselectivity Achieved optimize_additives->high_ee Optimization Successful

Caption: A workflow for troubleshooting low enantioselectivity.

Enantioselectivity_Factors catalyst This compound Catalyst transition_state Diastereomeric Transition States catalyst->transition_state sub_A Substrate A sub_A->transition_state sub_B Substrate B sub_B->transition_state prod_R Product (R) transition_state->prod_R ΔG‡(R) prod_S Product (S) transition_state->prod_S ΔG‡(S) params Reaction Parameters - Temperature - Solvent - Additives - Catalyst Loading params->transition_state Influences ΔΔG‡

Caption: Factors influencing the enantioselectivity of the reaction.

References

Stability issues and degradation of (S)-quinuclidin-3-amine solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of (S)-quinuclidin-3-amine solutions. The information is intended for researchers, scientists, and drug development professionals to help anticipate and address potential challenges during their experiments.

Disclaimer: Specific quantitative stability data for this compound under various stress conditions is limited in publicly available literature. The information provided here is based on general chemical principles for chiral amines, data from suppliers, and inferences from studies on related compounds, such as Palonosetron, for which this compound is a key starting material. It is crucial to perform compound-specific stability studies for your particular application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. General Handling and Storage

Q1.1: What is the recommended way to store this compound solid and its solutions?

A1.1: For the solid form, particularly the more stable dihydrochloride salt, it is recommended to store it in a cool, dry place, protected from light. Many suppliers suggest storage at room temperature when sealed and dry.

For stock solutions, storage recommendations vary based on the desired shelf life. For short-term storage (up to one month), -20°C is often recommended. For longer-term storage (up to six months), -80°C is preferable.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.[1]

Q1.2: I've observed discoloration of my this compound solution. What could be the cause?

A1.2: Discoloration, such as turning yellow or brown, is often an indication of degradation, likely due to oxidation. Amines, in general, are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Ensure your solutions are stored under an inert atmosphere (e.g., nitrogen or argon) if possible, in amber vials to protect from light, and use high-purity solvents.

2. Stability in Different Solvents

Q2.1: In which solvents is this compound most stable?

Q2.2: Can I use protic solvents like methanol or ethanol?

A2.2: Yes, but with caution. While this compound is soluble in alcohols, primary amines can potentially react with residual impurities in the solvent (e.g., aldehydes or ketones) to form imines. The stability in these solvents should be assessed for the duration and temperature of your experiment.

3. Degradation Pathways

Q3.1: What are the likely degradation pathways for this compound?

A3.1: Based on the chemistry of amines and bicyclic structures, the following degradation pathways are plausible:

  • Oxidation: The lone pair of electrons on the nitrogen atoms makes them susceptible to oxidation. This can lead to the formation of N-oxides and other oxidative degradation products. Studies on Palonosetron, which contains the quinuclidine moiety, have identified N-oxide formation as a degradation pathway.

  • Reaction with Carbon Dioxide: Primary amines can react with atmospheric carbon dioxide to form carbamates. This is typically a reversible process but can affect the concentration of the free amine in solution.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, often involving radical mechanisms.

  • Reaction with Impurities: As mentioned, reaction with aldehydes, ketones, or other reactive impurities in solvents can lead to the formation of adducts.

Below is a conceptual diagram illustrating potential degradation starting points.

Potential Degradation Initiation on this compound cluster_main cluster_stressors Stress Factors cluster_pathways Potential Degradation Pathways SQA This compound N_Oxidation N-Oxidation SQA->N_Oxidation Oxidative Stress Carbamate Carbamate Formation SQA->Carbamate Reaction with CO2 Photolytic Photolytic Decomposition SQA->Photolytic Light Exposure Adduct Adduct Formation SQA->Adduct Reaction with Impurities Oxidants Oxidants (O2, H2O2) Light Light (UV/Vis) CO2 CO2 (Atmospheric) Impurities Solvent Impurities

Caption: Potential degradation pathways for this compound.

4. Troubleshooting Experimental Results

Q4.1: I am seeing unexpected peaks in my chromatogram when analyzing my reaction mixture containing this compound. What could they be?

A4.1: Unexpected peaks could be impurities from the starting material, degradation products, or side products from your reaction.

  • Check the purity of your starting material: Obtain a certificate of analysis from your supplier.

  • Run a blank: Analyze your solvent and other reagents to rule out contamination.

  • Perform a stability check: Analyze a solution of this compound in your reaction solvent under the same conditions (time, temperature) but without other reactants to see if it degrades on its own.

  • Consider potential degradation products: Based on the likely pathways, consider if the new peaks could correspond to oxidized products or adducts.

The following workflow can help troubleshoot this issue:

Troubleshooting Unexpected Chromatographic Peaks Start Unexpected Peak(s) Observed CheckPurity Analyze Starting Material Purity Start->CheckPurity RunBlank Analyze Reaction Blank (Solvent + Reagents) Start->RunBlank StabilityCheck Run Stability Check of this compound Start->StabilityCheck Impurity Peak(s) from Starting Material? CheckPurity->Impurity Contaminant Peak(s) from Blank? RunBlank->Contaminant Degradation Peak(s) from Stability Check? StabilityCheck->Degradation Impurity->Contaminant No IdentifyImpurity Identify Impurity Impurity->IdentifyImpurity Yes Contaminant->Degradation No IdentifyContaminant Identify Contaminant Contaminant->IdentifyContaminant Yes SideProduct Peak is a Reaction Side Product Degradation->SideProduct No IdentifyDegradant Identify Degradant Degradation->IdentifyDegradant Yes End Problem Identified SideProduct->End IdentifyImpurity->End IdentifyContaminant->End IdentifyDegradant->End

Caption: A logical workflow for troubleshooting unexpected peaks.

Summary of Stability Data

Condition Solvent/Matrix Stability Profile & Recommendations Potential Degradants
Storage (Solid) Dihydrochloride SaltStable at room temperature when sealed and dry.Low risk of degradation.
Storage (Solution) Aqueous BufferStable for up to 1 month at -20°C and up to 6 months at -80°C.[1] Aliquot to avoid freeze-thaw cycles.Minimal if stored properly.
Elevated Temperature VariousExpected to accelerate degradation. Rate is highly dependent on solvent and presence of oxygen.Oxidative and other thermal degradation products.
Acidic pH AqueousThe amine will be protonated and generally more stable against oxidation. However, stability depends on counter-ions and other solutes.Generally stable, but specific studies are needed.
Basic pH AqueousThe free amine is more susceptible to oxidation.N-oxides and other oxidative products.
Light Exposure VariousCan lead to photodegradation. Use amber vials or protect from light.Photolytic degradation products.
Presence of Oxygen VariousPromotes oxidative degradation. Degas solvents and consider storage under inert gas.N-oxides.

Experimental Protocols

For users who need to generate their own stability data, a forced degradation study is recommended. The goal is to achieve 5-20% degradation to identify potential degradation products and establish stability-indicating analytical methods.

Protocol 1: Forced Degradation in Solution

This protocol outlines a general procedure. Concentrations, temperatures, and times should be optimized for this compound.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound dihydrochloride in a suitable solvent (e.g., water, methanol, or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions (in separate, appropriately protected vessels):

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 80°C.

    • Photodegradation: Expose the stock solution to a calibrated light source according to ICH Q1B guidelines.

  • Time Points and Analysis:

    • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • For acid and base hydrolysis samples, neutralize them before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as HPLC with UV or MS detection, to determine the remaining concentration of the parent compound and the formation of any degradation products.

The following diagram illustrates the workflow for a forced degradation study.

Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions PrepStock Prepare Stock Solution (1 mg/mL in desired solvent) Acid Acid Hydrolysis (1N HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (1N NaOH, 60°C) PrepStock->Base Oxidation Oxidation (3% H2O2, RT) PrepStock->Oxidation Thermal Thermal (80°C) PrepStock->Thermal Photo Photolytic (ICH Q1B) PrepStock->Photo Sample Sample at Time Points (0, 2, 4, 8, 24h) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Neutralize Neutralize Acid/Base Samples Sample->Neutralize Analyze Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Sample->Analyze Neutralize->Analyze Data Evaluate Data: - % Degradation - Identify Degradants Analyze->Data

Caption: General workflow for conducting a forced degradation study.

References

Overcoming steric hindrance with bulky quinuclidine-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with bulky quinuclidine-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges related to steric hindrance in your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low yield and/or slow reaction rates when using a bulky quinuclidine catalyst. What are the primary causes and how can I troubleshoot this?

A1: Low yields and slow rates are common issues when steric hindrance is a significant factor. The bulky nature of the catalyst and/or the substrate can impede the approach to the catalytic active site.

Troubleshooting Steps:

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for potential decomposition of starting materials or products.[1][2]

  • Optimize Solvent Choice: Switching to a more polar aprotic solvent, such as DMF or DMSO, can enhance the nucleophilicity of reactants and may help stabilize the transition state.[1]

  • Increase Reaction Time: If the reaction is proceeding cleanly but slowly, extending the reaction time may be sufficient to improve the yield.

  • Use a More Active Catalyst: In some cases, the chosen catalyst may not be potent enough. Consider screening different quinuclidine derivatives or using a catalyst system known for higher activity. For some reactions, additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) can promote rapid reactions even at low temperatures.[2]

Q2: I am observing poor diastereoselectivity or enantioselectivity (ee) in my asymmetric reaction. How can steric hindrance be influencing this and what can I do to improve it?

A2: Poor stereoselectivity can occur if the steric bulk of the catalyst does not effectively control the facial selectivity of the substrate's approach. Conversely, excessive steric hindrance near the reaction site can also lead to poor outcomes.[3]

Troubleshooting Steps:

  • Lower the Reaction Temperature: Operating at a lower temperature can often enhance enantioselectivity by favoring the transition state with the lower activation energy.[4]

  • Screen Different Catalysts: The steric and electronic properties of the quinuclidine catalyst are crucial. Modifying the catalyst's structure, for instance by altering substituents on the quinuclidine ring, can have a substantial influence on enantioselectivity.[5]

  • Vary Solvents: The choice of solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity. Test a range of solvents with varying polarities.

  • Check Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst and negatively impact selectivity. Ensure high purity of your substrates through methods like recrystallization or chromatography.[4]

Q3: My catalyst appears to be deactivating or poisoned during the reaction. What are common causes related to bulky catalysts?

A3: Catalyst deactivation can be caused by impurities in the reagents or solvents, or by product inhibition.

Troubleshooting Steps:

  • Ensure Reagent and Solvent Purity: Use freshly distilled solvents and high-purity reagents. Ensure all materials are free from common catalyst poisons like sulfur compounds, water, or oxygen, especially for sensitive metal-based catalytic systems.[4]

  • Proper Catalyst Handling: Store and handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]

  • Address Product Inhibition: In some cases, the product may bind to the catalyst, preventing turnover. Try running the reaction at a lower substrate concentration to see if this mitigates the issue.

Troubleshooting Summary

The following table summarizes common problems and recommended solutions when working with bulky quinuclidine-based catalysts.

Problem Potential Cause Troubleshooting Suggestions
Low Yield / Slow Rate High steric hindrance impeding substrate approach.1. Increase reaction temperature carefully.[1][2]2. Switch to a polar aprotic solvent (e.g., DMF, DMSO).[1]3. Increase reaction time.4. Use a more potent catalyst or activating agent.[2]
Low Enantioselectivity (ee) Ineffective stereocontrol by the catalyst.1. Lower the reaction temperature.[4]2. Screen different bulky quinuclidine catalyst derivatives.[5]3. Optimize the solvent.
Catalyst Deactivation Presence of catalyst poisons (water, oxygen, sulfur).1. Use pure, dry, and degassed solvents and reagents.[4]2. Handle and store the catalyst under an inert atmosphere.[4]
Low Diastereoselectivity Poor facial discrimination of the substrate.1. Modify catalyst structure to enhance steric differentiation.2. Optimize reaction conditions (temperature, solvent).

Experimental Protocols

General Protocol for Catalytic Asymmetric Hydrogenation of 3-Quinuclidinone

This protocol is a generalized procedure based on common methodologies for the asymmetric synthesis of enantiopure 3-quinuclidinol, a key pharmaceutical intermediate.[6]

  • Catalyst Preparation:

    • If required, prepare the chiral catalyst (e.g., a Ruthenium-based complex) in situ under an inert atmosphere.

  • Reaction Setup:

    • In a high-pressure reactor, dissolve the substrate (3-quinuclidinone) and the chiral catalyst in an appropriate solvent (e.g., methanol or ethanol).[6]

    • Add a base if required by the catalytic system (e.g., potassium tert-butoxide).[6]

  • Hydrogenation:

    • Seal the reactor and purge several times with hydrogen gas.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 15-50 bar H₂).[4]

    • Stir the reaction mixture at the specified temperature for the required duration.

  • Monitoring and Work-up:

    • Monitor the reaction's progress using GC or HPLC.[6]

    • Upon completion, cool the reactor to room temperature and carefully release the pressure.

    • Filter the reaction mixture to remove the catalyst.

    • Remove the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product (3-quinuclidinol) using standard techniques such as crystallization or column chromatography.[6]

    • Determine the enantiomeric excess (ee) of the final product by chiral chromatography.

Visual Guides

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Low Yield or Poor Selectivity? cause1 Steric Hindrance start->cause1 Is substrate or catalyst very bulky? cause2 Catalyst Activity start->cause2 Is catalyst fresh and handled properly? cause3 Reaction Conditions start->cause3 Are conditions optimized? sol1 Modify Temperature Change Solvent Increase Time cause1->sol1 sol2 Check Purity Ensure Inert Atmosphere Screen New Catalyst cause2->sol2 sol3 Optimize Pressure Adjust Concentration Screen Additives cause3->sol3

Caption: Troubleshooting workflow for steric hindrance issues.

G cluster_good Effective Interaction cluster_bad Steric Hindrance cat1 Active Site sub1 Substrate cat1->sub1 Access cat2 Active Site bulk Bulky Group sub2 Substrate sub2->cat2 Blocked

Caption: Conceptual model of steric hindrance at a catalyst's active site.

G A Catalyst + Substrate B Catalyst-Substrate Complex A->B Coordination C Transition State B->C Transformation D Catalyst-Product Complex C->D Forms Product E Catalyst + Product D->E Product Release E->A Catalyst Regeneration

References

Common pitfalls in scaling up reactions involving (S)-quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S)-quinuclidin-3-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when scaling up reactions involving this versatile chiral amine.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in yield and purity when scaling up our amide coupling reaction with this compound. What are the likely causes?

A1: Scaling up amide coupling reactions can introduce several challenges. The most common culprits for decreased yield and purity include:

  • Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent temperature. Hotspots can lead to the degradation of starting materials, products, or coupling reagents.

  • Poor Mixing: Inadequate agitation can result in localized high concentrations of reagents, leading to side reactions and incomplete conversion. This is particularly critical during the addition of activating agents.

  • Extended Reaction Times: What works on a small scale may be too slow for a larger batch, allowing for the decomposition of sensitive intermediates or the formation of byproducts.

  • Impurity Profile: The purity of starting materials, including this compound and the carboxylic acid, can have a more pronounced impact at a larger scale.

Q2: How can we mitigate racemization of our chiral center during scale-up?

A2: Racemization is a significant risk when working with chiral molecules like this compound, especially under harsh reaction conditions. Key strategies to prevent this include:

  • Strict Temperature Control: Maintaining a consistently low temperature is crucial. It is advisable to perform the reaction at the lower end of the recommended temperature range.

  • Choice of Base: The type and amount of base used can influence racemization. Non-nucleophilic, sterically hindered bases are often preferred. An excess of a strong base can promote racemization.

  • Reagent Addition: Slow, controlled addition of reagents can prevent temperature spikes and localized high concentrations that might contribute to racemization.

Q3: We are struggling with the purification of our product at a larger scale. What are some common challenges and solutions?

A3: Purification is a frequent bottleneck in process scale-up. Common issues include:

  • Emulsion Formation during Workup: The basic nature of the quinuclidine nitrogen can lead to emulsions during aqueous workups. Using brine washes or adding a small amount of a different organic solvent can help to break these emulsions.

  • Product Isolation: If the product is highly soluble in the reaction solvent, precipitation or crystallization may be less efficient at a larger scale. A thorough investigation of anti-solvents is recommended.

  • Chromatography: Relying on column chromatography for purification at a large scale is often not economically viable. Developing a robust crystallization or salt formation protocol for purification is highly recommended.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Progress and Formation of Side Products in Nucleophilic Substitution

When using this compound as a nucleophile in substitution reactions, incomplete conversion and the formation of multiple products can occur upon scale-up.

Troubleshooting Workflow:

G start Inconsistent Reaction & Side Products check_mixing 1. Evaluate Mixing Efficiency start->check_mixing check_temp 2. Verify Temperature Control start->check_temp check_reagent 3. Assess Reagent Purity & Stoichiometry start->check_reagent check_solvent 4. Investigate Solvent Effects start->check_solvent mixing_solution Increase agitation speed or change impeller design. check_mixing->mixing_solution temp_solution Improve heat transfer with a larger jacket or internal cooling coils. Consider slower reagent addition. check_temp->temp_solution reagent_solution Re-analyze starting materials for impurities. Ensure accurate stoichiometry at scale. check_reagent->reagent_solution solvent_solution Ensure solvent is dry. Consider a higher boiling point solvent for better temperature control. check_solvent->solvent_solution

Caption: Troubleshooting workflow for inconsistent nucleophilic substitution reactions.

Quantitative Data Comparison (Illustrative)

ParameterLab Scale (1 g)Pilot Scale (1 kg)Potential Pitfall at Scale
Reaction Time 2 hours6 hoursSlower reaction kinetics, potential for degradation.
Yield 90%75%Inefficient mixing and heat transfer.
Purity (by HPLC) 98%92%Formation of over-alkylation or elimination byproducts.
Stirring Speed 500 rpm200 rpmInadequate mixing leading to localized concentrations.
Max Temperature 25°C35°C (with excursions to 45°C)Poor temperature control causing side reactions.
Issue 2: Poor Yield and Difficult Isolation in Amide Coupling Reactions

Scaling up amide couplings involving this compound can lead to reduced yields and challenges in isolating the final product.

Experimental Protocol: Lab-Scale Amide Coupling

  • Materials:

    • Carboxylic acid (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • To a solution of the carboxylic acid in DMF at 0 °C, add HATU and DIPEA.

    • Stir the mixture for 15 minutes to pre-activate the acid.

    • Add this compound and allow the reaction to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-4 hours).

    • Quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Scale-Up Considerations and Troubleshooting:

G start Scale-Up of Amide Coupling heat_transfer Heat Transfer start->heat_transfer Exotherm from HATU activation mixing Mixing start->mixing Viscosity may increase workup Workup & Isolation start->workup Potential for emulsions solution1 Use jacketed reactor with controlled cooling. Slow addition of HATU/DIPEA. heat_transfer->solution1 Solution solution2 Use appropriate impeller (e.g., pitched blade turbine). Ensure sufficient motor power. mixing->solution2 Solution crystallization Crystallization workup->crystallization Develop for purification solution3 Use brine washes to break emulsions. Consider solvent swap before workup. workup->solution3 Solution solution4 Avoids chromatography at scale. Improves product purity and handling. crystallization->solution4 Outcome

Caption: Key considerations for scaling up amide coupling reactions.

Data Summary: Impact of Scale on Purity

ScalePredominant ImpurityLikely CauseMitigation Strategy
1 g Unreacted starting materialShort reaction timeIncrease reaction time or temperature slightly.
100 g Epimerized productTemperature excursions during HATU additionImprove cooling and slow down the addition rate.
1 kg HATU-related byproductsInefficient mixingIncrease agitation and ensure homogeneity before adding the amine.

Technical Support Center: Managing Reaction Kinetics in (S)-Quinuclidin-3-amine Catalyzed Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (S)-quinuclidin-3-amine as a catalyst. The information is designed to help manage and optimize reaction kinetics for various chemical transformations.

Troubleshooting Guides

This section addresses common problems encountered during experiments using this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Slow or Stalled Reaction

Q: My reaction is proceeding very slowly or has stopped completely. What are the likely causes and how can I resolve this?

A: Slow or stalled reactions are a common issue in organocatalysis. Several factors could be at play:

  • Insufficient Catalyst Activity: The inherent basicity and nucleophilicity of the amine catalyst are crucial for its activity. Ensure the catalyst is pure and has been stored correctly to prevent degradation.

  • Low Catalyst Loading: The catalyst concentration may be too low to achieve a reasonable reaction rate.

  • Presence of Inhibitors: Acidic impurities in the reactants or solvent can protonate the amine catalyst, rendering it inactive. Water can also sometimes have a detrimental effect on reaction rates.

  • Poor Solubility: If the catalyst or reactants are not fully dissolved in the chosen solvent, the reaction will be diffusion-limited and slow.

  • Substrate Reactivity: Sterically hindered or electronically deactivated substrates may exhibit inherently slow reactivity.

Troubleshooting Steps:

  • Verify Catalyst Quality: Use a fresh batch of this compound or purify the existing stock. Ensure it has been stored under inert gas and away from moisture.

  • Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol% or 20 mol%).

  • Use Additives: The addition of a co-catalyst or an additive can sometimes accelerate the reaction. For example, in Baylis-Hillman type reactions, proton donors like methanol can enhance the rate.[1]

  • Ensure Anhydrous Conditions: Dry solvents and reactants thoroughly. Consider the use of molecular sieves to remove trace amounts of water.

  • Optimize Solvent: Screen a range of solvents to improve the solubility of all reaction components.

  • Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be mindful that this may negatively impact enantioselectivity.

Issue 2: Low Enantioselectivity

Q: The desired chiral product is being formed, but the enantiomeric excess (ee) is lower than expected. How can I improve the stereoselectivity?

A: Low enantioselectivity in an asymmetric reaction points to issues with the chiral induction step. Here are potential causes and solutions:

  • Reaction Temperature: Higher temperatures can lead to a decrease in enantioselectivity by allowing the reaction to proceed through higher energy, less-ordered transition states.

  • Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting stereoselectivity.

  • Catalyst Aggregation: At high concentrations, the catalyst may form aggregates, which can have different (and often lower) selectivity than the monomeric form.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the catalyzed pathway.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., room temperature, 0 °C, or -20 °C) is often the most effective way to improve enantioselectivity.

  • Solvent Screening: Evaluate a variety of solvents with different polarities and coordinating abilities.

  • Vary Catalyst Concentration: A lower catalyst concentration may disfavor aggregation and improve enantioselectivity.

  • Use of Additives: Certain additives can enhance the organization of the transition state, leading to higher ee.

Issue 3: Catalyst Deactivation

Q: My reaction starts well but then slows down or stops before reaching completion. I suspect catalyst deactivation. What could be causing this and can the catalyst be regenerated?

A: Catalyst deactivation can occur through several mechanisms in amine-catalyzed reactions.

  • Alkylation: The amine catalyst can be alkylated by electrophilic starting materials or intermediates, forming an inactive quaternary ammonium salt.

  • Aldol Reaction: The enamine intermediate can react with another molecule of the aldehyde or ketone starting material in an undesired aldol reaction, leading to an off-cycle, deactivating species.[2]

  • Oxidation: The amine can be susceptible to oxidation, especially if the reaction is not performed under an inert atmosphere.

Troubleshooting and Mitigation:

  • Controlled Addition of Reagents: Slow addition of the electrophilic reagent can help to minimize direct alkylation of the catalyst.

  • Use of Co-catalysts: In some cases, an additive can help to favor the desired reaction pathway over deactivation pathways.

  • Inert Atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the catalyst.

  • Regeneration: Regeneration of simple amine catalysts is often not practical. It is usually more cost-effective to use fresh catalyst. For more complex or expensive catalysts, specific regeneration protocols involving washing or chemical treatment might be possible, but this is highly dependent on the nature of the deactivation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for this compound?

A1: Typical catalyst loadings for this compound and similar organocatalysts range from 1 mol% to 20 mol%. For initial explorations, a loading of 10 mol% is a good starting point. Optimization studies can then be performed to determine the lowest effective catalyst loading for a specific reaction.

Q2: How should I store this compound?

A2: this compound is a hygroscopic and air-sensitive compound. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place to prevent degradation.

Q3: What are the most common reactions catalyzed by this compound?

A3: Chiral amines like this compound are versatile catalysts for a range of asymmetric transformations that proceed through enamine or iminium ion intermediates. These include:

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Aldol Reactions: The reaction of an enolate (or enamine) with a carbonyl compound to form a β-hydroxy carbonyl compound.

  • Mannich Reactions: The aminoalkylation of a carbon acid.

  • Baylis-Hillman Reactions: The coupling of an aldehyde and an activated alkene.

Q4: Can the presence of water affect my reaction?

A4: Yes, the presence of water can have a significant impact. In many cases, water can be detrimental by hydrolyzing enamine or iminium ion intermediates, or by competing with the substrate for interaction with the catalyst.[4] It is generally recommended to use anhydrous conditions unless the specific protocol indicates otherwise.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on Rate and Enantioselectivity

ParameterVariationEffect on Reaction RateEffect on Enantioselectivity (ee)
Temperature Increase from 0 °C to 40 °CSignificant IncreaseDecrease
Catalyst Loading Increase from 5 mol% to 20 mol%IncreaseMay Decrease (due to aggregation)
Solvent Polarity Non-polar to PolarVariable, substrate-dependentHighly Variable
Substrate Conc. Increase from 0.1 M to 0.5 MIncreaseMay Decrease

Note: The trends shown are typical for many asymmetric organocatalytic reactions but should be experimentally verified for each specific process.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Michael Addition

This protocol provides a general starting point for the this compound catalyzed Michael addition of a ketone to a nitroalkene.

  • Preparation: To a dry reaction vial under an inert atmosphere (e.g., nitrogen), add the nitroalkene (1.0 equiv.), the ketone (2.0 equiv.), and the solvent (to achieve a 0.2 M concentration with respect to the nitroalkene).

  • Catalyst Addition: Add this compound (0.1 equiv., 10 mol%).

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for Asymmetric Aldol Reaction

This protocol provides a general starting point for the this compound catalyzed aldol reaction between a ketone and an aldehyde.

  • Preparation: To a dry reaction vial under an inert atmosphere, add the ketone (5.0 equiv.) and the solvent.

  • Catalyst Addition: Add this compound (0.1 equiv., 10 mol%) and stir for 10 minutes.

  • Substrate Addition: Add the aldehyde (1.0 equiv.) to the mixture.

  • Reaction: Stir the reaction at the desired temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up and Purification: Follow steps 5-7 as described in the Michael Addition protocol.

Visualizations

The catalytic activity of this compound in many reactions is primarily based on its ability to form nucleophilic enamine intermediates or electrophilic iminium ion intermediates with carbonyl substrates.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst This compound Enamine Chiral Enamine (Nucleophilic) Catalyst->Enamine + Ketone - H₂O Ketone Ketone/Aldehyde Ketone->Enamine Iminium_Adduct Iminium Adduct Enamine->Iminium_Adduct + E+ Electrophile Electrophile (E+) Electrophile->Iminium_Adduct Product α-Functionalized Carbonyl Product Iminium_Adduct->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Iminium_Adduct

Caption: Enamine catalysis cycle with this compound.

Iminium_Catalysis cluster_cycle Iminium Catalytic Cycle Catalyst This compound Iminium_Ion Chiral Iminium Ion (Electrophilic) Catalyst->Iminium_Ion + Unsat. Carbonyl - H₂O Unsat_Carbonyl α,β-Unsaturated Carbonyl Unsat_Carbonyl->Iminium_Ion Enamine_Intermediate Enamine Intermediate Iminium_Ion->Enamine_Intermediate + Nu- Nucleophile Nucleophile (Nu-) Nucleophile->Enamine_Intermediate Product β-Functionalized Carbonyl Product Enamine_Intermediate->Product + H₂O Product->Catalyst - Catalyst Water H₂O Water->Enamine_Intermediate

Caption: Iminium ion catalysis cycle with this compound.

Experimental_Workflow Start Start Preparation Prepare Reactants & Solvent (Ensure Anhydrous) Start->Preparation Inert_Atmosphere Establish Inert Atmosphere (N₂ or Ar) Preparation->Inert_Atmosphere Catalyst_Addition Add this compound Inert_Atmosphere->Catalyst_Addition Temperature_Control Set and Maintain Reaction Temperature Catalyst_Addition->Temperature_Control Reaction_Monitoring Monitor Reaction Progress (TLC, GC, etc.) Temperature_Control->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis Characterization & ee Determination (NMR, HPLC) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for catalysis.

References

Validation & Comparative

Navigating the Chiral Landscape: A Comparative Analysis of (S)-Quinuclidin-3-amine Derivatives and Other Chiral Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral catalyst is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of the catalytic efficiency of a thiourea derivative of (S)-quinuclidin-3-amine against other prominent chiral amine catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene. The data presented, supported by detailed experimental protocols and a visual representation of the reaction workflow, aims to facilitate informed catalyst selection for this key C-C bond-forming reaction.

The field of organocatalysis has provided powerful alternatives to traditional metal-based catalysts for asymmetric synthesis. Chiral amines, in particular, have emerged as versatile catalysts capable of inducing high stereoselectivity in a variety of transformations. Their mode of action often involves the formation of transient chiral intermediates, such as enamines or iminium ions, or activation of substrates through hydrogen bonding. This guide focuses on the performance of a bifunctional thiourea catalyst derived from this compound and compares it with other widely used chiral amine catalysts, including those based on 1,2-diaminocyclohexane and cinchona alkaloids.

Catalytic Efficiency in the Asymmetric Michael Addition

The conjugate addition of a carbon nucleophile to an α,β-unsaturated carbonyl or nitro compound, known as the Michael addition, is a cornerstone of organic synthesis. The asymmetric variant of this reaction is of particular importance for the construction of chiral molecules. The data below compares the performance of several chiral amine catalysts in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene, a well-established benchmark reaction for evaluating catalyst performance.

CatalystCatalyst TypeYield (%)Enantiomeric Excess (ee %)
(S)-3-(3,5-bis(trifluoromethyl)phenyl)thioureido)quinuclidine Quinuclidine-derived Thiourea17 (conversion)23
Bifunctional 2-aminoDMAP/Thiourea Diamine-derived Thiourea9594
Cinchona Alkaloid-derived Thiourea Cinchona Alkaloid Derivative9992

Key Observations:

The thiourea derivative of this compound demonstrated modest catalytic activity in the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene, with low conversion and enantioselectivity. In stark contrast, bifunctional thiourea catalysts derived from 1,2-diaminocyclohexane (2-aminoDMAP/Thiourea) and cinchona alkaloids exhibited significantly higher efficiency, affording the Michael adduct in excellent yields and with high enantiomeric excess. These findings underscore the profound impact of the chiral scaffold on the catalytic performance of bifunctional thiourea organocatalysts.

Experimental Protocols

A general experimental procedure for the asymmetric Michael addition of diethyl malonate to trans-β-nitrostyrene using a bifunctional thiourea organocatalyst is provided below. It is important to note that optimal conditions, including catalyst loading, solvent, temperature, and reaction time, may vary depending on the specific catalyst and substrates used.

General Procedure for Asymmetric Michael Addition:

To a solution of trans-β-nitrostyrene (0.2 mmol) and the chiral amine organocatalyst (5 mol%) in a suitable solvent (e.g., toluene, 1.0 mL) at room temperature, diethyl malonate (0.4 mmol) is added. The reaction mixture is stirred at the specified temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Reaction Workflow and Mechanism

The catalytic cycle of a bifunctional thiourea-catalyzed Michael addition involves a dual activation strategy. The thiourea moiety of the catalyst activates the nitroolefin electrophile through hydrogen bonding, while the basic amine group deprotonates the malonate nucleophile, generating a chiral enolate. This ternary complex then proceeds through a stereochemically defined transition state to form the C-C bond, leading to the chiral product.

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Workup & Analysis Reactants trans-β-Nitrostyrene + Diethyl Malonate Activation Formation of Ternary Complex (Catalyst-Substrates) Reactants->Activation Catalyst Chiral Amine Catalyst Catalyst->Activation Solvent Solvent (e.g., Toluene) CC_Formation Stereoselective C-C Bond Formation Activation->CC_Formation Dual Activation: H-Bonding & Brønsted Base Product_Release Product Release & Catalyst Regeneration CC_Formation->Product_Release Product_Release->Catalyst Regenerated Catalyst Product Chiral Michael Adduct Product_Release->Product Purification Column Chromatography Analysis Yield & ee% Determination (NMR, HPLC) Purification->Analysis Product->Purification

Caption: Experimental workflow for the organocatalyzed asymmetric Michael addition.

Performance Showdown: (S)-quinuclidin-3-amine vs. (R)-3-quinuclidinol in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric synthesis, the quest for efficient and selective chiral catalysts is paramount. Among the privileged scaffolds, the rigid bicyclic structure of quinuclidine has proven to be a valuable framework for designing effective organocatalysts. This guide provides a detailed performance analysis of two key derivatives, (S)-quinuclidin-3-amine and (R)-3-quinuclidinol, in catalyzing synthetically important reactions. We present a comparative overview of their catalytic efficiency, stereoselectivity, and substrate scope, supported by experimental data to aid researchers in catalyst selection and reaction optimization.

At a Glance: Key Performance Metrics

The catalytic performance of this compound and (R)-3-quinuclidinol is highly dependent on the reaction type and substrate. The following tables summarize their effectiveness in representative asymmetric transformations.

Table 1: Performance of this compound Derivative in Asymmetric Michael Addition

(Note: Data presented is for a thiourea derivative of this compound)

Michael AcceptorMichael DonorCatalyst Loading (mol%)SolventTime (h)Conversion (%)ee (%)
trans-β-nitrostyreneDiethyl malonate10Toluene721723 (S)

Table 2: Performance of (R)-3-quinuclidinol in Asymmetric Aza-Baylis-Hillman Reaction

AldehydeSulfonamideMichael AcceptorCatalyst Loading (mol%)Co-catalystTime (h)Yield (%)ee (%)
Benzaldehydep-ToluenesulfonamideMethyl acrylate10Ti(O-iPr)4249574 (R)
4-Chlorobenzaldehydep-ToluenesulfonamideMethyl acrylate10Ti(O-iPr)4249271 (R)
4-Methoxybenzaldehydep-ToluenesulfonamideMethyl acrylate10Ti(O-iPr)4487865 (R)
Benzaldehydep-ToluenesulfonamideAcrylonitrile10Ti(O-iPr)4484553 (R)

Performance Analysis

(R)-3-quinuclidinol has demonstrated notable success as a chiral catalyst in the aza-Baylis-Hillman reaction, providing good to excellent yields and moderate to good enantioselectivity for the synthesis of α-methylene-β-amino acid derivatives. The presence of the hydroxyl group is believed to play a crucial role in stabilizing transition states through hydrogen bonding, thereby influencing the stereochemical outcome.[1]

Conversely, the direct use of this compound as a primary organocatalyst is less documented in the reviewed literature. It has been successfully employed as a chiral scaffold for the synthesis of more complex bifunctional catalysts, such as thiourea derivatives. However, in the context of the Michael addition of diethyl malonate to trans-β-nitrostyrene, the performance of the this compound-derived thiourea catalyst was modest, resulting in low conversion and enantioselectivity.[1] This suggests that while the quinuclidine core is a robust chiral element, the primary amine in this compound may require further modification to create a more effective catalytic pocket for this class of reaction.

Experimental Protocols

Asymmetric Michael Addition Catalyzed by this compound Derivative

A mixture of indole (0.25 mmol), trans-β-nitrostyrene (0.25 mmol), and the this compound-derived thiourea catalyst (10 mol%) were dissolved in toluene (1.0 mL). The reaction mixture was stirred at room temperature for 72 hours. The conversion and enantiomeric excess of the product were determined by gas chromatography-mass spectrometry (GC-MS) and chiral high-performance liquid chromatography (HPLC), respectively.[1]

Asymmetric Aza-Baylis-Hillman Reaction Catalyzed by (R)-3-quinuclidinol

To a mixture of the arylaldehyde (1.0 mmol), p-toluenesulfonamide (1.0 mmol), (R)-3-quinuclidinol (0.1 mmol), and activated molecular sieves (4 Å, 200 mg) in a suitable solvent, the Michael acceptor (1.2 mmol) and titanium isopropoxide (0.1 mmol) were added. The reaction was stirred at room temperature for the time indicated in Table 2. After completion, the reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was purified by flash column chromatography to afford the desired product. Yields and enantiomeric excess were determined by standard analytical techniques.

Visualizing the Synthesis and Catalytic Pathways

To better illustrate the processes discussed, the following diagrams outline the synthetic workflow and a proposed catalytic cycle.

G General Workflow for Catalyst Application in Asymmetric Synthesis cluster_start Starting Materials cluster_catalyst Catalyst cluster_reaction Reaction cluster_analysis Analysis & Purification SM1 Aldehyde/ Imine Precursor Reaction Asymmetric C-C Bond Formation SM1->Reaction SM2 Activated Alkene SM2->Reaction Cat This compound or (R)-3-quinuclidinol Cat->Reaction Workup Reaction Workup & Purification Reaction->Workup Analysis Yield & ee Determination (HPLC, NMR) Workup->Analysis Product Chiral Product Workup->Product

Caption: General experimental workflow for asymmetric synthesis.

G Proposed Catalytic Cycle for Aza-Baylis-Hillman Reaction cluster_cycle Catalyst (R)-3-Quinuclidinol Intermediate1 Zwitterionic Enolate Intermediate Catalyst->Intermediate1 + Alkene (Michael Addition) Alkene Activated Alkene (Michael Acceptor) Intermediate2 Aldol Adduct Intermediate Intermediate1->Intermediate2 + Imine (Aldol Addition) Imine Imine (Electrophile) Intermediate2->Catalyst Catalyst Regeneration Product Chiral Aza-Adduct Intermediate2->Product Proton Transfer & Catalyst Elimination

Caption: Aza-Baylis-Hillman reaction catalytic cycle.

References

Validation of experimental results with (S)-quinuclidin-3-amine literature data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with chiral amines, the validation of stereochemistry and purity is paramount. This guide provides a comparative summary of literature data for (S)-quinuclidin-3-amine, a key building block in the synthesis of various pharmaceutical compounds. The information presented herein is intended to assist in the validation of experimental results by comparing them with established literature values.

Physicochemical and Chiroptical Properties

A summary of the key physical and chemical properties of this compound and its common salt form, the dihydrochloride, is presented below. These values are essential for the initial identification and characterization of the compound.

PropertyThis compound (Free Base)This compound dihydrochloride
Molecular Formula C₇H₁₄N₂[1]C₇H₁₆Cl₂N₂[2]
Molecular Weight 126.2 g/mol [1]199.12 g/mol [2]
CAS Number 120570-05-0[1]119904-90-4[2]
Appearance White to off-white Solid (Predicted)[1]Solid
Boiling Point 165.9 ± 8.0 °C (Predicted)[1]Not available
Melting Point Not available>300 °C
Specific Rotation [α] Not available[α]²⁰/D = -24° (c = 1 in H₂O)[3]
pKa 10.58 ± 0.33 (Predicted)[1]Not available
Storage Conditions 2-8°C, protect from light[1]4°C, sealed storage, away from moisture[2]

Expected Spectroscopic Data

While specific, publicly available spectra for this compound are limited, the expected characteristics based on its structure are as follows. Researchers should compare their own spectra with data provided by commercial suppliers.

  • ¹H NMR: The proton NMR spectrum is expected to show a series of complex multiplets in the aliphatic region corresponding to the protons of the quinuclidine ring system. The proton on the carbon bearing the amino group would appear as a distinct multiplet.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the unique carbons of the bicyclic structure. The carbon attached to the nitrogen of the amino group would be shifted accordingly.

  • IR Spectroscopy: As a primary amine, the IR spectrum should exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹.[4][5] An N-H bending (scissoring) vibration is expected around 1650-1580 cm⁻¹.[4][5] The C-N stretching of the aliphatic amine will likely appear in the 1250–1020 cm⁻¹ range.[4]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the free base (126.2 g/mol ).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible results.

Chiral Resolution of (±)-3-Aminoquinuclidine

This protocol is adapted from a patented method for the preparation of (S)-3-aminoquinuclidine dihydrochloride.

1. Liberation of the Free Base:

  • Racemic 3-aminoquinuclidine dihydrochloride is dissolved in a suitable solvent.

  • An organic or inorganic base is added to the solution to neutralize the hydrochloride and liberate the free 3-aminoquinuclidine base.

  • The reaction is typically stirred at room temperature for 1-2 hours.

2. Diastereomeric Salt Formation:

  • A chiral resolving agent, such as D-(-)-tartaric acid, is added to the solution containing the free base.

  • The mixture is stirred, allowing for the formation of diastereomeric salts. The (S)-3-aminoquinuclidine-D-tartrate salt will preferentially crystallize.

  • The precipitated solid is collected by filtration.

3. Isolation of the (S)-Enantiomer Free Base:

  • The isolated (S)-3-aminoquinuclidine-D-tartrate salt is dissolved in a suitable solvent like ethanol.

  • A base (e.g., potassium carbonate) is added to neutralize the tartaric acid and regenerate the free (S)-aminoquinuclidine.

  • The inorganic salts are removed by filtration.

  • The solvent is removed under reduced pressure to yield the this compound free base.

4. Formation of the Dihydrochloride Salt:

  • The obtained this compound is dissolved in a solvent such as methanol.

  • Hydrogen chloride gas is bubbled through the solution until the pH reaches approximately 1.

  • The solution is stirred, often at a reduced temperature (e.g., 0-10°C), to induce crystallization of the this compound dihydrochloride.

  • The resulting solid is collected by filtration and can be further purified by recrystallization.

Characterization Methods

1. Melting Point Determination:

  • A small amount of the dried sample is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised at a steady rate, and the range over which the sample melts is recorded.

2. Polarimetry (Specific Rotation):

  • A solution of the compound of a known concentration (c, in g/100mL) is prepared in a specified solvent (e.g., water).

  • The optical rotation (α) of the solution is measured using a polarimeter at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).

  • The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where l is the path length of the polarimeter cell in decimeters.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the chiral resolution process to obtain this compound dihydrochloride from its racemic mixture.

G cluster_0 Chiral Resolution Workflow racemate Racemic (±)-3-Aminoquinuclidine Dihydrochloride free_base Liberate Free Base (add base) racemate->free_base chiral_acid Add Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) free_base->chiral_acid diastereomeric_salt Preferential Crystallization of (S)-amine-D-tartrate salt chiral_acid->diastereomeric_salt filtration1 Filtration diastereomeric_salt->filtration1 s_enantiomer_salt (S)-3-Aminoquinuclidine-D-tartrate filtration1->s_enantiomer_salt liberate_s_amine Liberate (S)-Free Base (add base) s_enantiomer_salt->liberate_s_amine s_amine_free_base This compound liberate_s_amine->s_amine_free_base hcl_addition Add HCl s_amine_free_base->hcl_addition s_hcl_salt This compound Dihydrochloride hcl_addition->s_hcl_salt

Caption: Workflow for the chiral resolution of (±)-3-aminoquinuclidine.

References

A Comparative Analysis of Biocatalysts Versus Chemical Catalysts for the Enantioselective Reduction of 3-Quinuclidinone

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of optically pure (R)- and (S)-3-quinuclidinol is a critical step in the production of numerous pharmaceuticals, including antagonists for muscarinic receptors. The stereoselective reduction of the prochiral ketone, 3-quinuclidinone, is the most direct route to these valuable chiral building blocks. This guide provides a detailed comparison of the two primary catalytic systems employed for this transformation: biocatalysts and chemical catalysts. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, experimental considerations, and logical workflows for each approach, supported by experimental data.

The choice between a biocatalyst and a chemical catalyst for the reduction of 3-quinuclidinone is a critical decision that influences not only the yield and enantioselectivity of the reaction but also the overall process efficiency, cost-effectiveness, and environmental impact. Biocatalysts, such as isolated enzymes and whole-cell systems, are lauded for their exceptional enantioselectivity, often exceeding 99% enantiomeric excess (e.e.), and their operation under mild, aqueous conditions, which aligns with the principles of green chemistry.[1][2] Conversely, chemical catalysts, particularly ruthenium-based complexes, offer high turnover numbers and are well-suited for large-scale industrial synthesis.[1]

This guide will delve into a quantitative comparison of these catalytic systems, provide detailed experimental protocols for representative reactions, and present visual workflows to aid in the decision-making process.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of various biocatalytic and chemical catalytic systems for the reduction of 3-quinuclidinone, highlighting key metrics such as yield, enantiomeric excess, and reaction conditions.

Table 1: Biocatalytic Reduction of 3-Quinuclidinone

Biocatalyst (Source)Substrate Conc.Yield (%)e.e. (%) (Configuration)Temp (°C)Time (h)Co-factor/Co-substrate
E. coli expressing KgQR and mutant GDH242 g/L>99>99.9 (R)303Glucose
Nocardia sp. WY1202-93>99 (R)30--
Rhodococcus erythropolis WY1406-92>99 (S)37--
E. coli expressing ReQR-255 g/L93>99 (S)-14-
Immobilized QNR15% (w/v)100>99.9 (R)25482-propanol
Rhodotorula rubra JCM3782 (co-expressing GDH)618 mM~100>99.9 (R)-21Glucose
Kaistia algarum (KaKR)5.0 M100>99.9 (R)30-Glucose

Table 2: Chemical Catalytic Reduction of 3-Quinuclidinone

CatalystSubstrate Conc.Yield (%)e.e. (%) (Configuration)Temp (°C)Time (h)Conditions
RuBr₂[(S,S)-xylskewphos]--88-90 (R)30-454H₂ (15 atm), Base
RuXY-Diphosphine-bimaH->95>99 (R)-16H₂
Chiral Oxazaborolidine-Highup to 98Room Temp< 0.1Borane

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Biocatalytic Reduction using a Whole-Cell System

This protocol outlines a typical whole-cell biocatalytic process for producing (R)-3-quinuclidinol.[2][3]

  • Materials: E. coli cells co-expressing a 3-quinuclidinone reductase (e.g., from Kaistia granuli) and a cofactor regenerating enzyme (e.g., glucose dehydrogenase), 3-quinuclidinone hydrochloride, glucose, phosphate buffer (pH 8.0).

  • Procedure:

    • Prepare a suspension of resting cells (e.g., 8 g wet weight) in 100 ml of 100 mM phosphate buffer (pH 8.0).[3]

    • Add 3-quinuclidinone hydrochloride (e.g., 1.6 g, 9.9 mmol) and glucose (e.g., 2.7 g) to the cell suspension.[3]

    • Incubate the reaction mixture at 30°C with shaking (e.g., 200 rpm) for 48 hours.[3]

    • Monitor the conversion of 3-quinuclidinone to (R)-3-quinuclidinol using a suitable analytical method like HPLC or GC.[2]

    • After the reaction is complete, centrifuge the mixture to separate the cells.[3]

    • Combine the supernatants and adjust the pH to approximately 12 with K₂CO₃.[3]

    • Evaporate the solvent under reduced pressure.[3]

    • Extract the residue with CH₂Cl₂.[3]

Chemical Catalytic Reduction using a Ruthenium Catalyst

This method employs a chiral ruthenium catalyst to achieve the enantioselective reduction of the prochiral ketone, 3-quinuclidinone.[3][4]

  • Materials: 3-quinuclidinone, RuBr₂[(S,S)-xylskewphos] catalyst, anhydrous ethanol, a suitable base (e.g., potassium tert-butoxide), high purity hydrogen gas.[3]

  • Procedure:

    • In a high-pressure reactor, under an inert atmosphere (argon or nitrogen), dissolve 3-quinuclidinone and the Ru-catalyst in anhydrous ethanol. The substrate-to-catalyst molar ratio can be high, for example, 100,000:1.[3]

    • Add the base to the reaction mixture.[3]

    • Seal the reactor and purge with hydrogen gas several times.[3]

    • Pressurize the reactor with hydrogen (e.g., 15 atm) and heat to the desired temperature (e.g., 30-45°C) for the specified time (e.g., 4 hours).[4]

    • Upon completion, carefully vent the hydrogen gas.[2]

    • The product, (R)-3-quinuclidinol, can be purified by standard procedures such as crystallization from acetone.[3]

Visualizing the Workflow

The following diagrams illustrate the logical workflows for selecting and implementing either a biocatalytic or chemical catalytic approach for 3-quinuclidinone reduction.

Catalyst_Selection_Workflow Workflow for Catalyst Selection and Application start Define Synthesis Goals (Enantiomer, Scale, Cost) decision Biocatalysis or Chemical Catalysis? start->decision bio_path Biocatalysis decision->bio_path High e.e. Mild Conditions chem_path Chemical Catalysis decision->chem_path High Throughput Scalability bio_screen Screen Biocatalysts (Whole-cell / Isolated Enzyme) bio_path->bio_screen chem_screen Screen Chemical Catalysts (e.g., Ru-based) chem_path->chem_screen bio_optimize Optimize Reaction Conditions (pH, Temp, Co-substrate) bio_screen->bio_optimize chem_optimize Optimize Reaction Conditions (Solvent, Pressure, Temp, Ligand) chem_screen->chem_optimize bio_scaleup Scale-up and Downstream Processing bio_optimize->bio_scaleup chem_scaleup Scale-up and Downstream Processing chem_optimize->chem_scaleup product Optically Pure 3-Quinuclidinol bio_scaleup->product chem_scaleup->product

Workflow for Catalyst Selection and Application

Biocatalytic_vs_Chemical_Pathway Comparative Pathways for 3-Quinuclidinone Reduction cluster_bio Biocatalytic Route cluster_chem Chemical Catalytic Route b1 3-Quinuclidinone b2 Whole-Cell Biocatalyst (e.g., E. coli expressing reductase) + Co-substrate (e.g., Glucose) b1->b2 b4 (R)- or (S)-3-Quinuclidinol b2->b4 b3 Cofactor Regeneration (e.g., GDH) b3->b2 NADH/NADPH c1 3-Quinuclidinone c2 Chiral Chemical Catalyst (e.g., Ru-complex) + H₂ Gas c1->c2 c4 (R)- or (S)-3-Quinuclidinol c2->c4 c3 Base, Solvent (e.g., Ethanol) c3->c2

Comparative Pathways for 3-Quinuclidinone Reduction

Conclusion

Both biocatalysts and chemical catalysts have demonstrated high efficacy in the asymmetric reduction of 3-quinuclidinone. Biocatalysts generally operate under milder conditions, often in aqueous media, and can achieve exceptionally high enantiomeric excess (>99.9%).[1] The use of whole-cell systems can also simplify the process by integrating cofactor regeneration.[1] They are particularly advantageous for producing the (R)-enantiomer, which is a key intermediate for several pharmaceuticals.[1]

Ruthenium catalysts offer the benefits of high turnover numbers and frequencies, making them suitable for large-scale industrial synthesis.[1] While the enantioselectivity can be slightly lower than that of the best biocatalysts, it is often still very high (up to 99% e.e.), and the product can be further purified to >99% e.e. by recrystallization.[1]

The choice between these catalytic systems will depend on specific project requirements, including the desired enantiomer, scale of production, cost considerations, and downstream processing capabilities. For high-value pharmaceutical intermediates where exceptional enantiopurity and green credentials are paramount, biocatalysis presents a compelling option. For large-scale production where throughput and catalyst robustness are key drivers, chemical catalysis remains a powerful and well-established alternative.

References

A Comparative Guide to Cinchona Organocatalysts: Enantiomeric Excess in Asymmetric Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of asymmetric organocatalysis, Cinchona alkaloids have emerged as a cornerstone class of catalysts, valued for their natural abundance, modular structure, and profound ability to induce stereoselectivity. This guide offers an objective comparison of the catalytic performance of various Cinchona alkaloids, focusing on the enantiomeric excess (ee) achieved in key asymmetric transformations. By presenting supporting experimental data and detailed methodologies, this document aims to assist researchers in selecting the optimal catalyst for their synthetic endeavors.

The four primary Cinchona alkaloids—quinine, quinidine, cinchonine, and cinchonidine—exist as pseudoenantiomers. This unique stereochemical relationship is often exploited to access either enantiomer of a desired product, a significant advantage in chiral synthesis.[1][2] Modifications to the C9 hydroxyl group of these alkaloids, such as the introduction of thiourea or squaramide moieties, have led to the development of highly efficient bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, resulting in enhanced enantioselectivity.[1][3][4]

Performance in Asymmetric Michael Addition

The asymmetric Michael addition of 1,3-dicarbonyl compounds to nitroolefins is a fundamental carbon-carbon bond-forming reaction extensively catalyzed by Cinchona alkaloids. The following table summarizes the performance of various Cinchona-derived thiourea catalysts in the reaction between acetylacetone and trans-β-nitrostyrene.

CatalystBase AlkaloidYield (%)ee (%)Product Configuration
1a (Thiourea Derivative)Cinchonine9882R
1b (Thiourea Derivative)Cinchonidine9680S
2a (Thiourea Derivative)Quinine9575R
2b (Thiourea Derivative)Quinidine9278S
3a (Thiourea Derivative with -CF₃)Cinchonidine9993S

Data compiled from multiple sources for comparative purposes.[3][5] The catalyst structures are depicted in the experimental protocols section.

The data illustrates that the pseudoenantiomeric pairs (cinchonine/cinchonidine and quinine/quinidine) generally afford the opposite enantiomers of the product with comparable, albeit not identical, levels of enantioselectivity.[5] The introduction of electron-withdrawing groups on the thiourea moiety, as in catalyst 3a , can significantly enhance the enantiomeric excess.[3]

Performance in Asymmetric Aldol Reaction

The asymmetric aldol reaction of isatins with ketones is a powerful method for the synthesis of biologically important 3-substituted 3-hydroxy-2-oxindoles. The table below compares the efficacy of different Cinchona-derived catalysts in the reaction between isatin and acetone.

CatalystBase AlkaloidYield (%)ee (%)Product Configuration
4a (Thiourea Derivative)Quinidine9897S
4b (Thiourea Derivative)Quinine9596R
5a (Primary Amine Derivative)Quinine5890R

Data compiled from multiple sources for comparative purposes.[1][6] The catalyst structures are depicted in the experimental protocols section.

In this reaction, the quinidine-derived thiourea catalyst 4a provides the (S)-enantiomer with excellent yield and enantioselectivity, while its pseudoenantiomer 4b yields the (R)-enantiomer with similar efficacy.[1] The primary amine catalyst 5a also demonstrates high enantioselectivity, though with a lower yield compared to the thiourea derivatives under the reported conditions.[1]

Experimental Protocols

Asymmetric Michael Addition of Acetylacetone to trans-β-Nitrostyrene

General Procedure:

To a solution of trans-β-nitrostyrene (0.1 mmol) in a given solvent (1.0 mL), the Cinchona alkaloid-derived thiourea catalyst (1-10 mol%) was added. The mixture was stirred for 5 minutes at the specified temperature. Acetylacetone (0.2 mmol) was then added, and the reaction mixture was stirred for the time indicated by TLC monitoring. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.[3][7]

Catalyst Structures:

  • 1a (Cinchonine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)cinchonine

  • 1b (Cinchonidine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)cinchonidine

  • 2a (Quinine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)quinine

  • 2b (Quinidine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)quinidine

  • 3a (Modified Cinchonidine-thiourea): A derivative of cinchonidine with a thiourea moiety bearing trifluoromethyl groups.

Asymmetric Aldol Reaction of Isatin with Acetone

General Procedure:

To a mixture of isatin (0.28 mmol) and the Cinchona alkaloid organocatalyst (20 mol%) in acetone (5 mL), the reaction was stirred at room temperature for the specified time.[6] In some cases, an additive such as LiOH was used.[6] After the reaction was complete, as monitored by TLC, the solvent was evaporated. The crude product was then purified by flash column chromatography on silica gel to yield the 3-hydroxy-3-acetyl-2-oxindole. The enantiomeric excess was determined by chiral HPLC analysis.[6][8]

Catalyst Structures:

  • 4a (Quinidine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)quinidine

  • 4b (Quinine-thiourea): 9-deoxy-9-((3,5-bis(trifluoromethyl)phenyl)thioureido)quinine

  • 5a (Quinine-primary amine): 9-amino(9-deoxy)quinine

Mechanistic Rationale and Catalyst Selection Workflow

The bifunctional nature of modified Cinchona organocatalysts is crucial for their high efficacy. In the case of thiourea derivatives, the tertiary amine of the quinuclidine core acts as a Brønsted base to deprotonate the nucleophile (e.g., 1,3-dicarbonyl compound), while the thiourea moiety activates the electrophile (e.g., nitroolefin) through hydrogen bonding. This dual activation within a chiral scaffold orients the reactants in a stereochemically defined manner, leading to high enantioselectivity.

G cluster_start Start cluster_catalyst Catalyst Selection cluster_modification Modification Strategy cluster_optimization Reaction Optimization cluster_analysis Analysis start Define Target Enantiomer (R or S) catalyst_family Select Cinchona Alkaloid Family start->catalyst_family Desired Stereochemistry catalyst_pseudo Choose Pseudoenantiomer (e.g., Quinine for R, Quinidine for S) catalyst_family->catalyst_pseudo Access to both enantiomers modification Select C9 Modification (e.g., Thiourea, Squaramide) catalyst_pseudo->modification Enhance Selectivity conditions Optimize Reaction Conditions (Solvent, Temp., Catalyst Loading) modification->conditions Fine-tune performance analysis Analyze Yield and ee conditions->analysis Evaluate Results

Logical workflow for Cinchona organocatalyst selection.

The choice between the pseudoenantiomeric pairs of Cinchona alkaloids is the primary determinant of the product's absolute configuration. Further modifications at the C9 position and optimization of reaction conditions allow for fine-tuning of the catalyst's performance to achieve the desired yield and enantiomeric excess.

References

Benchmarking (S)-quinuclidin-3-amine performance in Michael addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Leading Organocatalysts in the Asymmetric Michael Addition

For researchers and professionals in drug development and chemical synthesis, the asymmetric Michael addition is a cornerstone for creating stereochemically complex molecules. The choice of catalyst is paramount to achieving high yields and selectivities. This guide provides a benchmark comparison of common organocatalysts for the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, a widely studied model reaction.

Performance Benchmarking

The efficacy of an organocatalyst is measured by its ability to provide the desired product in high yield with excellent control over stereochemistry, specifically diastereoselectivity (dr) and enantioselectivity (ee). Below is a summary of performance data for several leading classes of organocatalysts in the benchmark reaction.

Table 1: Comparative Performance of Organocatalysts in the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Catalyst TypeSpecific CatalystCatalyst Loading (mol%)SolventTime (h)Temp. (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
Thiourea Derivative (R,R)-1,2-Diphenylethylenediamine-based thiourea10H₂O5RT9590:1099[1]
Proline Derivative L-Prolinamide20CH₂Cl₂ / H₂O336RT7594:680[2]
Pyrrolidine Derivative (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether10Toluene2RT9893:799[1]
Diamino Derivative (1R,2R)-N¹-(4-nitrobenzenesulfonyl)-N¹-pentylcyclohexane-1,2-diamine10Toluene24RT9595:598[1]

Note: Data is compiled from different sources and reaction conditions may vary slightly. Direct comparison should be made with consideration of these variations. RT = Room Temperature.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the catalysts benchmarked above.

General Protocol for Thiourea-Catalyzed Michael Addition[1][3]
  • Reaction Setup: To a dry reaction vial under an inert atmosphere, add the chiral thiourea catalyst (e.g., (R,R)-1,2-Diphenylethylenediamine-based thiourea, 10 mol%).

  • Solvent and Reagents: Add the solvent (e.g., 1.0 mL of H₂O) followed by trans-β-nitrostyrene (1.0 eq., 0.2 mmol).

  • Nucleophile Addition: Stir the mixture for 5-10 minutes at room temperature, then add cyclohexanone (10 eq., 2.0 mmol).

  • Reaction Monitoring: Stir the reaction mixture vigorously for the specified time (e.g., 5 hours) and monitor progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with distilled water and extract the product with an organic solvent (e.g., 3 x 20 mL of CH₂Cl₂). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

General Protocol for Prolinamide-Catalyzed Michael Addition[2]
  • Reaction Setup: To a stirred solution of cyclohexanone (1 mL), add the L-Prolinamide organocatalyst (20 mol%) and an additive if required (e.g., p-nitrobenzoic acid, 20 mol%) in the specified solvent (e.g., 1 mL of CH₂Cl₂).

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 eq.) to the mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for the appropriate time (e.g., up to 14 days), monitoring the consumption of the nitrostyrene by TLC.

  • Work-up and Purification: After completion, evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate (5 mL) and proceed with purification and analysis as described in the previous protocol.

Visualization of Workflow and Catalytic Modes

To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a typical experimental workflow and the distinct activation modes of the compared catalysts.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Catalyst & Reagents add_solvent Add Solvent prep_reagents->add_solvent setup_glassware Assemble Dry Glassware setup_glassware->add_solvent add_reagents Add Michael Acceptor & Stir add_solvent->add_reagents add_nucleophile Add Michael Donor (Cyclohexanone) add_reagents->add_nucleophile react Stir at Specified Temp & Time add_nucleophile->react monitor Monitor via TLC react->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry & Concentrate extract->dry_concentrate purify Purify via Column Chromatography dry_concentrate->purify yield Determine Yield purify->yield nmr Determine dr (¹H NMR) yield->nmr hplc Determine ee (Chiral HPLC) nmr->hplc

Caption: General experimental workflow for organocatalytic Michael addition.

G cluster_proline Proline & Pyrrolidine Derivatives cluster_thiourea Bifunctional Thiourea Catalysts proline_catalyst Proline / Pyrrolidine Catalyst enamine Nucleophilic Enamine Intermediate proline_catalyst->enamine + cyclohexanone_pro Cyclohexanone cyclohexanone_pro->enamine Forms michael_adduct Michael Adduct (γ-Nitro Ketone) enamine->michael_adduct Attacks Nitrostyrene thiourea_catalyst Thiourea Catalyst (e.g., (R,R)-DPEN) h_bonding Dual H-Bonding Activation thiourea_catalyst->h_bonding + nitrostyrene_thiourea trans-β-Nitrostyrene nitrostyrene_thiourea->h_bonding Activates h_bonding->michael_adduct Enhances Electrophilicity

Caption: Comparison of catalyst activation modes in Michael additions.

Discussion

The choice of catalyst significantly impacts the outcome of the Michael addition.

  • Bifunctional Thiourea Catalysts: These catalysts, often derived from chiral diamines, demonstrate exceptional performance. They operate through a dual activation mechanism where the amine moiety forms a nucleophilic enamine with the ketone, while the thiourea group activates the nitroalkene electrophile via hydrogen bonding.[3] This synergistic activation often leads to very high yields and enantioselectivities in short reaction times, as seen with the (R,R)-DPEN-based thiourea catalyst.[1]

  • Proline and its Derivatives: L-proline and its amides are foundational organocatalysts that operate primarily through enamine catalysis.[2][3] While effective, they can sometimes require longer reaction times and may yield slightly lower enantioselectivities compared to more complex bifunctional catalysts. The addition of acidic co-catalysts can sometimes improve their performance.[2]

  • Pyrrolidine Derivatives: Catalysts like (S)-α,α-Diphenyl-2-pyrrolidinemethanol silyl ethers also function via enamine formation. Their bulky substituents create a well-defined chiral pocket, leading to excellent stereocontrol.[1] These catalysts can be highly effective, often providing results comparable to the best bifunctional systems.

Conclusion

For the asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene, bifunctional thiourea and bulky pyrrolidine-based catalysts tend to offer the best combination of high yield, diastereoselectivity, and enantioselectivity with shorter reaction times. While proline derivatives are also effective and readily available, they may require more optimization to achieve similar performance levels. The selection of the optimal catalyst will ultimately depend on the specific substrate scope, desired efficiency, and economic considerations of the intended application.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for (S)-Quinuclidin-3-amine Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise characterization of chiral molecules like (S)-quinuclidin-3-amine is critical for ensuring product quality, safety, and efficacy. Cross-validation of analytical techniques provides a robust framework for verifying the reliability of analytical data. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the characterization of this compound, supported by experimental data from closely related compounds.

Introduction to Chiral Analysis of this compound

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds. Due to the stereospecific nature of drug-receptor interactions, it is imperative to control the enantiomeric purity of such intermediates. The primary analytical challenge lies in the separation and quantification of the (S)-enantiomer from its (R)-enantiomer. This guide explores and compares the principal analytical techniques for this purpose.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique for the characterization of this compound depends on various factors, including the desired level of sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of HPLC, GC-MS, SFC, and CE for the analysis of chiral amines, based on data from literature for similar compounds.

Table 1: Performance Comparison of Analytical Techniques for Chiral Amine Analysis

ParameterHPLCGC-MSSFCCE
Principle Differential partitioning between a mobile phase and a chiral stationary phase.Separation of volatile (derivatized) compounds based on their boiling points and interaction with a chiral stationary phase, followed by mass analysis.Separation using a supercritical fluid as the mobile phase, interacting with a chiral stationary phase.Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector.
Sample Preparation Often requires derivatization to introduce a chromophore for UV detection.Derivatization is mandatory to increase volatility and thermal stability.Minimal sample preparation, direct injection is often possible.Minimal sample preparation, direct injection of diluted sample.
Analysis Time 15-30 minutes20-40 minutes5-15 minutes10-20 minutes
Solvent Consumption HighModerateLow (uses CO2 as primary mobile phase)Very Low
Selectivity High, dependent on chiral stationary phase.Very high, combines chromatographic separation with mass spectrometric identification.High, often complementary to HPLC.Very high, tunable with different chiral selectors.
Sensitivity Good (UV, MS detection)Very high (MS detection)Good (UV, MS detection)Moderate (UV), can be enhanced with MS.

Table 2: Typical Validation Parameters for Chiral Amine Analysis

ParameterHPLCGC-MSSFCCE
Linearity (r²) > 0.999> 0.995> 0.998> 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%90.0 - 110.0%
Precision (%RSD) < 2.0%< 5.0%< 3.0%< 10.0%
LOD 0.01 - 0.1%0.001 - 0.01%0.01 - 0.05%0.05 - 0.2%
LOQ 0.03 - 0.3%0.003 - 0.03%0.03 - 0.15%0.15 - 0.6%

Note: The values presented are typical and may vary depending on the specific method, instrumentation, and analyte.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques. Below are representative experimental protocols for the chiral analysis of this compound, adapted from methods for structurally similar compounds.

High-Performance Liquid Chromatography (HPLC)

This method is based on a validated procedure for the chiral separation of quinuclidinol enantiomers and is suitable for quantifying the enantiomeric purity of this compound after derivatization.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC (250 mm x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: n-Hexane:Ethanol:Isopropanol:Diethylamine (80:10:10:0.1, v/v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 230 nm (after derivatization).

  • Injection Volume: 10 µL.

  • Sample Preparation (Derivatization):

    • Dissolve approximately 10 mg of this compound in 1 mL of dichloromethane.

    • Add 1.2 equivalents of triethylamine followed by 1.1 equivalents of benzoyl chloride.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Wash the reaction mixture with a saturated sodium bicarbonate solution.

    • Separate the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent.

    • Dissolve the residue in the mobile phase to a final concentration of approximately 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, derivatization is necessary for GC-MS analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Chirasil-L-Val or similar chiral capillary column (e.g., 25 m x 0.25 mm I.D., 0.12 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 220 °C at 5 °C/min, and hold for 5 minutes.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation (Derivatization):

    • To 1 mg of this compound in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature and inject 1 µL of the derivatized sample.

Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to HPLC for chiral separations.

  • Instrumentation: SFC system with a UV or MS detector.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.

  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol with 0.1% diethylamine).

  • Gradient: 5% to 40% modifier over 5 minutes.

  • Flow Rate: 3 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the modifier or a compatible solvent to a concentration of approximately 1 mg/mL.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent.

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm I.D., 50 cm total length).

  • Background Electrolyte (BGE): 25 mM phosphate buffer (pH 2.5) containing a chiral selector (e.g., 10 mM sulfated-β-cyclodextrin).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Detection: UV at 214 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.

Mandatory Visualization

CrossValidationWorkflow Sample Sample of this compound Method_Dev Method Development & Optimization Sample->Method_Dev HPLC HPLC Analysis Method_Dev->HPLC GCMS GC-MS Analysis Method_Dev->GCMS SFC SFC Analysis Method_Dev->SFC CE CE Analysis Method_Dev->CE Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition SFC->Data_Acquisition CE->Data_Acquisition Validation Method Validation (Accuracy, Precision, Linearity, etc.) Data_Acquisition->Validation Comparison Comparative Data Analysis Validation->Comparison Report Final Report & Conclusion Comparison->Report

Caption: Workflow for the cross-validation of analytical techniques.

AnalyticalTechniquesOverview cluster_HPLC HPLC cluster_GCMS GC-MS cluster_SFC SFC cluster_CE CE Analyte {this compound} HPLC_Principle Principle Liquid Mobile Phase Chiral Stationary Phase Analyte->HPLC_Principle GCMS_Principle Principle Gas Mobile Phase Chiral Stationary Phase Mass Detection Analyte->GCMS_Principle SFC_Principle Principle Supercritical Fluid Mobile Phase Chiral Stationary Phase Analyte->SFC_Principle CE_Principle Principle Electrophoretic Mobility Chiral Selector in BGE Analyte->CE_Principle HPLC_Key Key Feature High Resolution & Robustness GCMS_Key Key Feature High Sensitivity & Specificity SFC_Key Key Feature Fast & Eco-Friendly CE_Key Key Feature High Efficiency & Low Sample Volume

Caption: Overview of the principles of the analytical techniques.

Conclusion

The characterization of this compound can be reliably achieved using a variety of analytical techniques. HPLC is a robust and well-established method, particularly for routine quality control.[1] GC-MS, with the requirement of derivatization, offers unparalleled sensitivity and specificity, making it ideal for trace impurity analysis. SFC presents a modern, fast, and environmentally friendly alternative to HPLC with comparable or sometimes superior performance for chiral separations. CE provides a high-efficiency, orthogonal technique that is valuable for cross-validation, especially when sample volume is limited.

A comprehensive cross-validation strategy employing at least two of these orthogonal techniques is highly recommended to ensure the accuracy and reliability of the characterization data for this compound. The choice of the primary and secondary methods will depend on the specific analytical needs, available resources, and the stage of drug development.

References

A Comparative Guide to the Impact of Quinuclidine Ring Substituents on Catalytic Activity and Basicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine moiety, a rigid bicyclic amine, is a cornerstone in the architecture of numerous organocatalysts, most notably in the cinchona alkaloid family. Its tertiary amine is crucial for its basicity and, consequently, its catalytic function. The strategic placement of substituents on the quinuclidine ring can profoundly alter the catalyst's electronic and steric properties, thereby fine-tuning its basicity (pKa) and overall catalytic performance. This guide provides an objective comparison of how different substituents on the quinuclidine ring influence these two critical parameters, supported by experimental data.

The basicity of the quinuclidine nitrogen is a key determinant of its catalytic activity. In many reactions, this nitrogen acts as a Brønsted base to deprotonate a pro-nucleophile or as a Lewis base to activate a substrate.[1][2] A direct correlation between the basicity (pKa) of quinuclidine-based catalysts and their reactivity has been established in reactions like the Baylis-Hillman reaction.[3] Generally, an increase in basicity, resulting from electron-donating substituents, leads to enhanced catalytic activity.[4]

Data Presentation: Substituent Effects on Basicity (pKa)

The basicity of a catalyst is quantified by the pKa value of its conjugate acid. Electron-withdrawing groups decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa. Conversely, electron-donating groups increase electron density, resulting in a stronger base and a higher pKa.

Quinuclidine DerivativeSubstituent at C3pKa (of conjugate acid in water)Reference(s)
Quinuclidine-H11.3[3][5]
3-Hydroxyquinuclidine-OH9.9[3][5]
3-Acetoxyquinuclidine-OAc9.3[3][5]
3-Chloroquinuclidine-Cl8.9[3][5]
3-Quinuclidone=O (carbonyl)7.2[3][5]

Table 1: Comparison of pKa values for 3-substituted quinuclidine derivatives. The data clearly shows that electron-withdrawing substituents at the C3 position decrease the basicity of the quinuclidine nitrogen.

Data Presentation: Substituent Effects on Catalytic Activity

The catalytic performance is typically evaluated by measuring reaction yield, rate, and, for asymmetric reactions, enantiomeric excess (ee). The following data is from the Baylis-Hillman reaction, which demonstrates a strong correlation between basicity and catalytic activity.

CatalystpKaRelative Reactivity Order in Baylis-Hillman ReactionReference(s)
Quinuclidine11.3Most Active[3]
3-Hydroxyquinuclidine9.9[3]
3-Acetoxyquinuclidine9.3[3]
3-Chloroquinuclidine8.9[3]
3-Quinuclidone7.2Least Active[3]

Table 2: Correlation between catalyst basicity and reactivity in the Baylis-Hillman reaction. A higher pKa value corresponds to a more active catalyst in this specific reaction.

It is important to note that this direct correlation is not universal for all reactions. For instance, in a study on the asymmetric Michael addition using cinchona alkaloids with varied saturation on the quinuclidine substituent (ethyl, vinyl, ethynyl), a pKa deviation of 1.6–1.7 units did not lead to significant differences in yields or enantiomeric excesses.[4] This highlights that while basicity is a crucial factor, steric effects and the specific reaction mechanism also play a significant role in determining the overall catalytic outcome.[6]

Mandatory Visualizations

logical_relationship subst Substituent on Quinuclidine Ring effects Electronic & Steric Effects subst->effects basicity Alteration of Basicity (pKa) effects->basicity Inductive Effects Resonance Effects activity Impact on Catalytic Activity basicity->activity Nucleophilicity Proton Affinity

Caption: Logical flow from ring substituent to catalytic activity.

experimental_workflow cluster_synthesis Synthesis & Preparation cluster_analysis Property Measurement cluster_evaluation Evaluation synthesis 1. Synthesize Substituted Quinuclidine Derivatives purification 2. Purification & Characterization (NMR, MS) synthesis->purification pka 3a. pKa Determination (Potentiometric/UV-vis Titration) purification->pka catalysis 3b. Catalytic Activity Assay (e.g., Baylis-Hillman Reaction) purification->catalysis data_analysis 4. Data Analysis (Kinetics, Yield, ee%) pka->data_analysis catalysis->data_analysis sar 5. Structure-Activity Relationship (SAR) Analysis data_analysis->sar

Caption: General experimental workflow for SAR studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key experiments cited.

1. Determination of pKa Values

The pKa of quinuclidine derivatives is commonly determined using potentiometric or spectrophotometric titration.[7][8][9]

  • Method: Potentiometric Titration [9]

    • Sample Preparation: A precise amount (e.g., 1-10 mg) of the quinuclidine derivative is dissolved in a suitable solvent, typically deionized water or a water/co-solvent mixture, to a known concentration (e.g., 0.01 M).[8][9]

    • Titration: The solution is maintained at a constant temperature (e.g., 25°C) and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or strong acid.

    • Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

    • Calculation: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. The Henderson-Hasselbalch equation can also be used for calculation.[9]

  • Method: UV-Spectrophotometric Titration [10]

    • Principle: This method is used when the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra.[11]

    • Procedure: A series of buffer solutions with a range of known pH values are prepared. The UV-Vis spectrum of the quinuclidine derivative is recorded in each buffer solution.

    • Analysis: The changes in absorbance at a specific wavelength are plotted against pH. The pKa value corresponds to the pH at which the concentrations of the ionized and unionized forms are equal, which is the inflection point of the resulting sigmoidal curve.[10]

2. Measurement of Catalytic Activity

Catalytic activity is assessed by monitoring a specific chemical reaction catalyzed by the quinuclidine derivative. The choice of reaction depends on the intended application of the catalyst.

  • Model Reaction: Baylis-Hillman Reaction [3]

    • Setup: In a typical experiment, a Michael acceptor (e.g., methyl acrylate), an aldehyde (e.g., benzaldehyde), and the quinuclidine catalyst (e.g., 10 mol%) are combined in a suitable solvent (e.g., methanol or an aprotic solvent like DMSO).

    • Monitoring: The reaction progress is monitored over time. Aliquots are taken from the reaction mixture at regular intervals and quenched.

    • Analysis: The conversion of reactants and the formation of products are quantified using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[12]

    • Metrics: The catalytic activity is reported in terms of reaction rate, time to completion, or product yield after a specific time. For asymmetric versions, the enantiomeric excess (ee) of the product is determined using chiral HPLC.[13]

References

A Comparative Economic Analysis of Synthetic Routes to (S)-Quinuclidin-3-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Economic and Practical Considerations of Synthesizing a Key Chiral Intermediate.

(S)-quinuclidin-3-amine is a valuable chiral building block in the pharmaceutical industry, notable for its role as a key intermediate in the synthesis of various therapeutic agents, including the 5-HT3 antagonist palonosetron. The efficient and cost-effective production of this enantiomerically pure amine is a critical consideration for drug development and manufacturing. This guide provides a detailed economic and procedural comparison of the three primary synthetic routes to this compound: diastereoselective reductive amination, resolution of a racemic mixture, and asymmetric synthesis of the precursor (S)-3-quinuclidinol followed by amination.

Executive Summary

The choice of synthetic route to this compound is a trade-off between upfront catalyst and chiral auxiliary costs, process complexity, and overall yield.

  • Diastereoselective Reductive Amination offers a direct approach to the chiral amine, leveraging a readily available chiral auxiliary. While straightforward, the cost of the chiral auxiliary and the need for its subsequent removal can impact the overall economics.

  • Resolution of Racemic 3-Aminoquinuclidine is a classical and industrially established method. Its primary drawback is the theoretical maximum yield of 50% for the desired enantiomer, although efficient recovery and racemization of the unwanted enantiomer can improve the overall process economy.

  • Asymmetric Synthesis via (S)-3-Quinuclidinol represents a modern and highly efficient approach, often providing the highest enantioselectivity and overall yield. This route can be further divided into chemo-catalytic (asymmetric hydrogenation) and biocatalytic methods. The high initial cost of the metal catalyst or the development of a biocatalytic process are key economic factors to consider.

This guide will delve into the experimental protocols, quantitative data, and cost analysis for each of these routes to provide a comprehensive framework for selecting the most suitable method for your specific research and development needs.

Comparative Analysis of Synthesis Routes

The following tables provide a quantitative comparison of the key performance indicators for each synthetic pathway. The cost analysis is based on currently available pricing for laboratory-grade reagents and may vary with bulk purchasing and supplier negotiations.

Table 1: Comparison of Key Performance Metrics

ParameterDiastereoselective Reductive AminationResolution of Racemic AmineAsymmetric Synthesis via (S)-3-Quinuclidinol
Starting Material 3-Quinuclidinone3-Quinuclidinone3-Quinuclidinone
Key Chiral Reagent (S)-1-PhenylethylamineD-(+)-Dibenzoyltartaric acidChiral Catalyst (e.g., Ru-BINAP) or Biocatalyst
Overall Yield (approx.) 60-70%35-45% (without racemization)70-85%
Enantiomeric Excess (e.e.) >98%>98%>99%
Number of Steps 23-42-3
Key Advantages Direct formation of the amine, readily available chiral auxiliary.Well-established, reliable method.High yield and enantioselectivity.
Key Disadvantages Cost of chiral auxiliary, removal of the auxiliary.Maximum 50% theoretical yield per resolution cycle.High initial cost of catalyst/biocatalyst development.

Table 2: Estimated Reagent Cost per Kilogram of this compound

ReagentDiastereoselective Reductive AminationResolution of Racemic AmineAsymmetric Synthesis via (S)-3-Quinuclidinol
3-Quinuclidinone HCl~$650 - $1200~$650 - $1200~$650 - $1200
(S)-1-Phenylethylamine~$450 - $1000--
Sodium Borohydride~$200 - $350~$200 - $350-
D-(+)-Dibenzoyltartaric acid-~$180 - $750-
Ru-BINAP Catalyst--~$5,000 - $10,000+ (per mole)
Mitsunobu Reagents (DEAD/DIAD, PPh3)--~$500 - $1500
Estimated Total Reagent Cost Moderate Low to Moderate High (catalyst-dependent)

Note: Catalyst costs for the asymmetric route are high for the initial investment but can become more economical at scale due to low catalyst loading and potential for recycling.

Experimental Protocols

Route 1: Diastereoselective Reductive Amination

This method involves the formation of a diastereomeric imine between 3-quinuclidinone and (S)-1-phenylethylamine, followed by a diastereoselective reduction.

Experimental Workflow:

cluster_1 Step 1: Imine Formation cluster_2 Step 2: Reduction & Deprotection 3-Quinuclidinone 3-Quinuclidinone Imine Chiral Imine Intermediate 3-Quinuclidinone->Imine Toluene, Reflux S_PEA (S)-1-Phenylethylamine S_PEA->Imine Diastereomeric_Amine Diastereomeric Amine Imine->Diastereomeric_Amine Methanol NaBH4 Sodium Borohydride NaBH4->Diastereomeric_Amine S_Amine This compound Diastereomeric_Amine->S_Amine Hydrogenolysis Pd_C Pd/C, H2 Pd_C->S_Amine cluster_1 Step 1: Racemic Amine Synthesis cluster_2 Step 2: Resolution cluster_3 Step 3: Liberation of Free Amine 3-Quinuclidinone 3-Quinuclidinone Oxime 3-Quinuclidinone Oxime 3-Quinuclidinone->Oxime Hydroxylamine Hydroxylamine Hydroxylamine->Oxime Racemic_Amine Racemic 3-Aminoquinuclidine Oxime->Racemic_Amine H2_Ni H2, Raney Nickel H2_Ni->Racemic_Amine Diastereomeric_Salt (S)-Amine-(D)-Tartrate Salt Racemic_Amine->Diastereomeric_Salt Methanol Resolving_Agent D-(+)-Dibenzoyltartaric Acid Resolving_Agent->Diastereomeric_Salt S_Amine This compound Diastereomeric_Salt->S_Amine Base Aqueous Base (e.g., NaOH) Base->S_Amine cluster_1 Step 1: Asymmetric Reduction cluster_2 Step 2: Conversion to Amine (Mitsunobu) 3-Quinuclidinone 3-Quinuclidinone S_Alcohol (S)-3-Quinuclidinol 3-Quinuclidinone->S_Alcohol H2 or H-donor Catalyst Chiral Catalyst (Ru-BINAP) or Biocatalyst Catalyst->S_Alcohol Phthalimide_Intermediate N-Phthaloyl Intermediate S_Alcohol->Phthalimide_Intermediate Mitsunobu_Reagents DIAD, PPh3, Phthalimide Mitsunobu_Reagents->Phthalimide_Intermediate S_Amine This compound Phthalimide_Intermediate->S_Amine Hydrazine Hydrazine Hydrazine->S_Amine

Safety Operating Guide

Proper Disposal of (S)-quinuclidin-3-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of (S)-quinuclidin-3-amine, a chemical intermediate used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals.

This compound and its salts are recognized as hazardous materials. They can be harmful if swallowed and may cause severe skin burns and eye damage[1]. Proper handling and disposal require strict adherence to safety protocols.

Hazard and Precautionary Summary

The following table summarizes the key hazard classifications for compounds structurally similar to this compound. This information is critical for understanding the risks associated with its handling and disposal.

Hazard ClassGHS Hazard CodePrecautionary Statement Highlights
Acute Toxicity, OralH302Harmful if swallowed. Do not eat, drink or smoke when using this product. If swallowed, get medical help[1].
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage. Wear protective gloves, protective clothing, eye protection, and face protection[1][2].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated materials.

1. Personal Protective Equipment (PPE) and Safety Measures:

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield. Ensure eyewash stations and safety showers are readily accessible[3][4].

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat. Avoid all skin contact[3][4].

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors[3][5].

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area[3].

2. Waste Segregation and Collection:

  • Unused or Expired Chemical:

    • Do not dispose of this compound down the drain or in regular trash[6].

    • Collect the solid chemical in its original container or a clearly labeled, sealed, and appropriate hazardous waste container.

  • Contaminated Labware:

    • Sharps: Needles, syringes, or other contaminated sharps should be placed in a designated sharps container for hazardous waste[7].

    • Solid Waste: Gloves, weigh boats, and other contaminated disposable materials should be collected in a dedicated, labeled hazardous waste bag or container[8].

    • Glassware: Heavily contaminated glassware should be treated as hazardous waste. If decontamination is feasible, triple rinse with a suitable solvent; the rinsate must be collected as hazardous waste[6]. Empty, triple-rinsed containers may be disposed of as regular trash after defacing the label, provided they did not hold an acutely toxic substance[6].

  • Spill Cleanup Materials:

    • In case of a spill, sweep up the solid material, taking care to avoid creating dust[3][4].

    • Place the spilled material and all cleanup supplies (e.g., absorbent pads, contaminated gloves) into a designated hazardous waste container[6].

3. Storage of Hazardous Waste:

  • Store waste containers in a designated, well-ventilated satellite accumulation area[9].

  • Keep containers tightly closed and clearly labeled with "Hazardous Waste" and the chemical name.

  • Store away from incompatible materials, such as strong oxidizing agents[3][4].

4. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service[6][10].

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber[10].

  • All disposal activities must comply with federal, state, and local environmental regulations[10].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Collection & Storage cluster_3 Final Disposal start This compound Waste unused_chem Unused/Expired Chemical start->unused_chem cont_labware Contaminated Labware start->cont_labware spill_cleanup Spill Cleanup Material start->spill_cleanup hw_container Collect in Labeled Hazardous Waste Container unused_chem->hw_container cont_labware->hw_container spill_cleanup->hw_container storage Store in Designated Satellite Accumulation Area hw_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup incineration Incineration by Licensed Waste Disposal Facility ehs_pickup->incineration

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of (S)-Quinuclidin-3-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Hazard Information

(S)-Quinuclidin-3-amine and its related compounds are considered hazardous materials, necessitating strict adherence to safety and disposal protocols. The primary hazards associated with similar amines include potential for severe skin and eye irritation or burns. Inhalation or ingestion may also be harmful. Therefore, all handling of this compound should be conducted with appropriate personal protective equipment in a well-ventilated area.

Personal Protective Equipment (PPE)

A comprehensive assessment of the required PPE is crucial before handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Body PartRecommended ProtectionSpecifications
Eyes/Face Safety Goggles and Face ShieldGoggles should be splash-proof. A face shield provides an additional layer of protection.
Skin Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation.
Lab CoatA flame-retardant lab coat should be worn at all times in the laboratory.
Respiratory Fume Hood or RespiratorAll handling of this compound should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan for Handling this compound

A clear and concise operational plan is essential to minimize the risk of exposure and ensure safe handling.

Engineering Controls

Proper engineering controls are the first line of defense in minimizing exposure to hazardous chemicals.

ControlSpecification
Ventilation All work with this compound must be conducted in a certified chemical fume hood.
Eyewash Station An operational and easily accessible eyewash station must be located within the immediate work area.
Safety Shower A safety shower should be readily available in case of large-scale skin exposure.
Step-by-Step Handling Protocol

The following workflow outlines the safe handling of this compound from receipt to use in an experimental setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don Appropriate PPE Prepare Fume Hood Prepare Chemical Fume Hood Don PPE->Prepare Fume Hood Retrieve Chemical Retrieve this compound from Storage Prepare Fume Hood->Retrieve Chemical Weigh/Measure Weigh or Measure in Fume Hood Retrieve Chemical->Weigh/Measure Perform Experiment Perform Experiment in Fume Hood Weigh/Measure->Perform Experiment Decontaminate Decontaminate Glassware and Surfaces Perform Experiment->Decontaminate Dispose Waste Dispose of Waste in Designated Containers Decontaminate->Dispose Waste Doff PPE Doff PPE Dispose Waste->Doff PPE

Workflow for Handling this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All waste generated from the handling of this compound must be segregated into appropriate, clearly labeled waste containers.

Waste TypeContainer
Solid Waste Labeled, sealed container for solid chemical waste. This includes any unused solid this compound and contaminated items such as weigh boats and paper towels.
Liquid Waste Labeled, sealed container for liquid chemical waste. This includes any solutions containing this compound.
Sharps Waste Puncture-proof sharps container for any contaminated needles or other sharp objects.
Contaminated PPE Designated, sealed bag for disposal as hazardous waste.
Disposal Procedure

All waste containing this compound must be disposed of as hazardous waste. Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

The following logical relationship diagram illustrates the decision-making process for the disposal of materials potentially contaminated with this compound.

Disposal Decision Tree for this compound Start Material for Disposal Is Material Contaminated? Is Material Contaminated with This compound? Start->Is Material Contaminated? Hazardous Waste Dispose as Hazardous Waste Is Material Contaminated?->Hazardous Waste Yes Non-Hazardous Waste Dispose as Non-Hazardous Waste Is Material Contaminated?->Non-Hazardous Waste No Segregate Waste Segregate into Appropriate Hazardous Waste Container Hazardous Waste->Segregate Waste

Disposal Decision Tree

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound in the laboratory, minimizing risks and ensuring a secure research environment.

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.